molecular formula C12H11NO5S B1298395 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 321979-08-2

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B1298395
CAS No.: 321979-08-2
M. Wt: 281.29 g/mol
InChI Key: CJLFFVZIOLBAGN-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C12H11NO5S and its molecular weight is 281.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(furan-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLFFVZIOLBAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350513
Record name 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321979-08-2
Record name 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis, purification, and characterization of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. This compound serves as a valuable building block in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale behind key experimental decisions. We will explore a robust synthesis route via sulfonamide bond formation, detail a multi-step purification strategy involving extraction and recrystallization, and outline the analytical techniques required to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to preparing this key intermediate.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a furan ring. This unique combination of functional groups makes it a desirable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The sulfonamide group, a well-known pharmacophore, is a bioisostere of the amide bond and is present in a wide array of approved drugs.[1]

The synthesis of aryl sulfonamides is most classically and reliably achieved through the reaction of an amine with an aryl sulfonyl chloride.[2][3] This guide will focus on this trusted pathway, reacting 4-(chlorosulfonyl)benzoic acid with furan-2-ylmethanamine. While seemingly straightforward, success hinges on careful control of reaction conditions to prevent hydrolysis of the reactive sulfonyl chloride and effective removal of byproducts during purification. The acidic nature of the benzoic acid group and the basicity of the amine starting material necessitate a well-designed, pH-conscious purification workflow.

Synthesis Methodology: A Step-by-Step Protocol

The core of the synthesis is the nucleophilic attack of the primary amine (furan-2-ylmethanamine) on the electrophilic sulfur atom of the sulfonyl chloride (4-(chlorosulfonyl)benzoic acid), forming the stable S-N bond.

Reaction Scheme

The overall transformation is depicted below.

Caption: Synthesis of the target compound via sulfonamide formation.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Rationale/Notes
4-(Chlorosulfonyl)benzoic acid220.622.21 g10.0The electrophilic backbone. Must be handled in a dry environment.
Furan-2-ylmethanamine97.121.02 g (1.05 mL)10.5The nucleophile. A slight excess (1.05 eq.) is used to ensure complete consumption of the sulfonyl chloride.
Triethylamine (TEA)101.192.09 mL15.0Acts as an HCl scavenger. An excess (1.5 eq.) ensures the reaction medium remains basic.
Dichloromethane (DCM), Anhydrous84.9350 mL-A polar aprotic solvent that solubilizes reactants but does not react with the sulfonyl chloride.[1]
Hydrochloric Acid (1 M aq.)36.46~30 mL-Used during aqueous workup to remove excess TEA and unreacted amine.
Saturated Sodium Bicarbonate (aq.)84.01~30 mL-Used to neutralize the acidic workup solution.
Saturated Sodium Chloride (Brine)58.44~20 mL-Aids in separating the organic and aqueous layers.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent for the organic phase.
Ethanol46.07As required-Recrystallization solvent.
Deionized Water18.02As required-Recrystallization anti-solvent.
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(chlorosulfonyl)benzoic acid (2.21 g, 10.0 mmol). Dissolve the solid in 50 mL of anhydrous dichloromethane (DCM).

    • Expertise & Experience: The use of anhydrous solvent and a nitrogen atmosphere is critical. Sulfonyl chlorides are highly susceptible to hydrolysis, which would form the corresponding sulfonic acid, a significant impurity that is difficult to remove.

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction upon addition of the amine and base.

  • Reagent Addition: In a separate vial, pre-mix furan-2-ylmethanamine (1.05 mL, 10.5 mmol) and triethylamine (2.09 mL, 15.0 mmol). Add this mixture dropwise to the cooled, stirring solution of the sulfonyl chloride over 15-20 minutes.

    • Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a non-nucleophilic organic base that scavenges this HCl, forming triethylammonium chloride and allowing the reaction to proceed to completion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4] A typical mobile phase would be a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid. The product spot should be more polar than the starting amine and less polar than the fully deprotonated carboxylate salt.

Purification and Isolation: A Self-Validating Workflow

A multi-step purification process is essential to isolate the target compound in high purity, free from starting materials and reaction byproducts like triethylammonium chloride.

Purification_Workflow A Crude Reaction Mixture (in DCM) B Quench with Water A->B Stop reaction C Liquid-Liquid Extraction (Separatory Funnel) B->C D Wash with 1 M HCl C->D Remove TEA·HCl E Wash with Brine D->E Remove excess amine F Dry Organic Layer (Anhydrous MgSO₄) E->F Break emulsions G Filter and Concentrate (Rotary Evaporator) F->G Remove water H Crude Solid Product G->H Remove solvent I Recrystallization (Hot Ethanol/Water) H->I Dissolve in minimal hot solvent J Cool and Induce Crystallization I->J Slow cooling for large crystals K Vacuum Filtration J->K Isolate solid L Wash Crystals with Cold Water K->L Remove soluble impurities M Dry in Vacuum Oven L->M Remove residual solvent N Pure Crystalline Product (this compound) M->N

Caption: Workflow for the purification and isolation of the final product.

Workup Protocol
  • Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Shake well.

  • Acidic Wash: Add 30 mL of 1 M HCl to the separatory funnel. Shake and allow the layers to separate. Drain and discard the lower aqueous layer.

    • Trustworthiness: This step is self-validating. The acidic wash protonates and solubilizes both the excess triethylamine (as triethylammonium chloride) and any unreacted furan-2-ylmethanamine, effectively removing them from the organic phase where the product resides.

  • Brine Wash: Wash the organic layer with 20 mL of saturated NaCl solution (brine). This helps to remove residual water and break any emulsions. Discard the aqueous layer.

  • Drying and Concentration: Transfer the DCM layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl and let it stand for 10 minutes. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][6][7] The ideal solvent system will fully dissolve the compound when hot but have very low solubility for it when cold, leaving impurities behind in the solution.[6]

  • Solvent Selection: An ethanol/water mixture is an excellent choice for this compound. The product is soluble in hot ethanol and insoluble in cold water.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves. b. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the point of saturation). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5][8] d. Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation. e. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold deionized water to remove any mother liquor containing impurities.[6] f. Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization and Validation

Comprehensive analytical characterization is required to confirm the structure and assess the purity of the synthesized compound.

Analysis TechniqueExpected Results for C₁₂H₁₁NO₅S (M.W. 281.28)
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, -COOH), δ ~8.5 (t, 1H, -SO₂NH-), δ 8.0-7.8 (m, 4H, Ar-H), δ 7.5 (m, 1H, furan-H), δ 6.4 (m, 1H, furan-H), δ 6.2 (m, 1H, furan-H), δ 4.2 (d, 2H, -CH₂-). Chemical shifts are approximate.[9][10]
¹³C NMR (100 MHz, DMSO-d₆)Expected peaks for carboxylic acid carbon (~167 ppm), aromatic carbons (125-145 ppm), furan carbons (105-150 ppm), and the aliphatic methylene carbon (~38 ppm).
FT-IR (KBr Pellet, cm⁻¹)Broad peak ~3300-2500 (O-H stretch of COOH), ~3250 (N-H stretch), ~1700 (C=O stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretch of sulfonamide).[11][12]
Mass Spec. (ESI-)[M-H]⁻ ion at m/z 280.03. The isotopic pattern for sulfur ([M-H+2]⁻) should also be observable.[9]
HPLC Purity >98% purity, determined by integrating the peak area of the product relative to any impurities on a suitable C18 column.[4][13]
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.

Conclusion

This guide has detailed a reliable and robust method for the synthesis and purification of this compound. By understanding the causality behind each procedural step—from the necessity of anhydrous conditions to the logic of the pH-driven purification—researchers can confidently and efficiently produce this valuable chemical intermediate. The self-validating nature of the purification workflow, combined with comprehensive analytical characterization, ensures the final product meets the high standards of purity required for subsequent applications in drug discovery and development.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). Benchchem.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts.
  • INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. (n.d.). Taylor & Francis Online.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • Infrared spectra simulation for some sulfonamides by using semi-empirical methods. (2025).
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid. (n.d.). Benchchem.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
  • IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. (n.d.).
  • The infrared spectra of some sulphonamides. (n.d.). Journal of the Chemical Society (Resumed).
  • 4-[(FURAN-2-YLMETHYL)-SULFAMOYL]-BENZOIC ACID. (n.d.). LookChem.
  • Recrystallization of Benzoic Acid. (n.d.). Course Hero.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH.
  • Byproduct identification and removal in sulfonamide synthesis. (n.d.). Benchchem.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Structural Elucidation of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid using Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Spectroscopic Characterization

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid is a multifunctional organic molecule featuring a benzoic acid core, a sulfonamide linker, and a furan moiety. As a potential building block in medicinal chemistry and materials science, its unambiguous structural verification and purity assessment are paramount for any research and development application. The molecular formula is C₁₂H₁₁NO₅S, and the molecular weight is 281.28 g/mol [1].

Analytical Strategy: An Integrated Spectroscopic Workflow

A multi-technique, orthogonal approach is essential for the unambiguous structural elucidation of a novel or uncharacterized compound. Mass spectrometry (MS) provides the molecular formula and key substructural information through fragmentation, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. Our workflow integrates these two powerful techniques for complete and confident characterization.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Detailed Structural Analysis cluster_2 Phase 3: Data Integration & Validation Sample Pure Sample of This compound HRMS High-Resolution MS (ESI-TOF) Sample->HRMS Obtain Exact Mass NMR_Acq NMR Acquisition (¹H, ¹³C, 2D) HRMS->NMR_Acq Confirm Formula Data_Int Integrated Data Analysis NMR_Acq->Data_Int Structure Final Validated Structure Data_Int->Structure Confirm Connectivity & Substructures MSMS Tandem MS (MS/MS) Fragmentation MSMS->Data_Int cluster_frags parent [M+H]⁺ m/z 282.04 f1 m/z 184.01 [C₇H₆NO₄S]⁺ parent->f1 - C₅H₅O (Loss of Furfuryl) f2 m/z 81.03 [C₅H₅O]⁺ parent->f2 - C₇H₇NO₄S (Benzylic Cleavage) f3 m/z 156.01 [C₇H₆NO₂S]⁺ parent->f3 - C₅H₆NO (S-N Cleavage)

Caption: Predicted major fragmentation pathways for [M+H]⁺.

3.4. Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Typical):

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-120 °C

    • Mass Range: m/z 50-500

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

  • MS/MS Acquisition: Perform fragmentation analysis by selecting the calculated m/z of the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

4.1. Rationale and Solvent Selection

NMR spectroscopy is the definitive technique for mapping the molecule's carbon-hydrogen framework. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will readily dissolve the compound, and its aprotic nature allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and sulfonamide (-NH) groups, which would be lost in solvents like D₂O or CD₃OD.[2]

4.2. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The structure contains 11 protons in 6 distinct chemical environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5broad singlet1HH -OOC-The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[3]
~8.7triplet1HS-NH -CH₂The sulfonamide proton chemical shift can vary. It is expected to couple to the adjacent methylene protons (CH₂).
8.15doublet2HAr-H (ortho to COOH)These protons are ortho to the electron-withdrawing carboxylic acid and meta to the sulfamoyl group, placing them significantly downfield. They couple with the adjacent meta protons.
7.95doublet2HAr-H (ortho to SO₂NH)These protons are ortho to the strongly electron-withdrawing sulfamoyl group and meta to the carboxylic acid. They couple with the adjacent meta protons.
7.55doublet of doublets1HFuran H -5This furan proton is adjacent to the oxygen atom, leading to a downfield shift. It shows coupling to H-4 and H-3.
6.40doublet of doublets1HFuran H -4This furan proton is coupled to both H-5 and H-3.
6.25doublet1HFuran H -3This furan proton is adjacent to the CH₂ group and is coupled to H-4.
4.40doublet2HN-CH₂ -FuranThis methylene group is adjacent to the electronegative nitrogen and the furan ring. It is coupled to the NH proton.

4.3. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The structure contains 12 carbon atoms in 9 distinct chemical environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
166.5C =OThe carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum.[3]
151.0Furan C -2The furan carbon bonded to the CH₂ group and adjacent to the oxygen.
145.0Ar-C (ipso to SO₂NH)Aromatic quaternary carbon attached to the strongly electron-withdrawing sulfamoyl group.
142.5Furan C -5The furan carbon adjacent to the oxygen, highly deshielded.
133.0Ar-C (ipso to COOH)Aromatic quaternary carbon attached to the carboxylic acid group.
129.5Ar-C H (ortho to COOH)Aromatic methine carbons ortho to the carboxylic acid.
127.0Ar-C H (ortho to SO₂NH)Aromatic methine carbons ortho to the sulfamoyl group.
110.8Furan C -4Furan methine carbon.
108.0Furan C -3Furan methine carbon.
38.0-C H₂-The aliphatic methylene carbon, shifted downfield by the adjacent nitrogen atom.

4.4. The Role of 2D NMR for Assignment Validation

While 1D spectra provide the primary data, 2D NMR experiments are crucial for validating assignments:

  • COSY (Correlation Spectroscopy): Will confirm ¹H-¹H coupling relationships. A key correlation would be observed between the NH proton (~8.7 ppm) and the CH₂ protons (~4.40 ppm), and between the adjacent protons on the benzene and furan rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, unambiguously linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is vital for identifying the connectivity of quaternary carbons. For instance, the CH₂ protons should show a correlation to the furan C-2 and C-3 carbons, confirming the attachment point.

4.5. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C) and dissolve in ~0.6 mL of DMSO-d₆ in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Locking & Shimming: Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR: Utilize standard, pre-configured pulse programs for COSY, HSQC, and HMBC experiments.

Conclusion: Synthesizing Data for Structural Confirmation

The structural elucidation of this compound is definitively achieved by integrating high-resolution mass spectrometry and comprehensive NMR spectroscopy. HRMS establishes the correct elemental formula, while MS/MS fragmentation confirms the presence of the key sulfamoylbenzoic acid and furan-2-ylmethyl substructures. ¹H and ¹³C NMR provide the atom-level connectivity map, and 2D NMR experiments validate this map by confirming proton-proton and proton-carbon correlations. Together, these techniques form a self-validating system, providing the irrefutable evidence required to confirm the identity and purity of the target compound.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Sun, W., et al. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(2), 153-6. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link]

  • Emmons, P. A., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 93(43), 14382–14389. [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF. [Link]

  • LookChem. (n.d.). Cas 321979-08-2, 4-[(FURAN-2-YLMETHYL)-SULFAMOYL]-BENZOIC ACID. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

Sources

A Technical Guide to the Early Discovery and Scientific Literature of Furosemide (4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the early discovery, synthesis, and foundational literature of Furosemide, a potent loop diuretic that has been a cornerstone in the management of fluid overload for decades. Known chemically as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, its development in the early 1960s marked a significant advancement in diuretic therapy. We will delve into the historical context of its discovery, its mechanism of action at the molecular level, and the initial preclinical and clinical findings that established its therapeutic utility. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering insights into the pioneering work that brought this essential medicine to the forefront of cardiovascular and renal therapy.

Introduction: The Quest for a Potent Diuretic

The mid-20th century was a period of intense research and development in the field of diuretic therapy. The discovery of chlorothiazide in 1957 revolutionized the treatment of edema and hypertension.[1] However, the quest for even more potent agents that could produce a greater and more rapid diuresis continued. This search led researchers to explore novel chemical scaffolds with the potential to act on different segments of the nephron. It was within this scientific landscape that Furosemide emerged as a landmark discovery.

The Discovery of Furosemide: A Milestone in Diuretic Therapy

Furosemide was synthesized in 1959 and its potent diuretic effects were discovered in 1962 by a team of researchers at Hoechst AG in Germany, including Karl Sturm, R. Muschaweck, and P. Hajdu.[1][2][3] The drug was subsequently released onto the market in 1964.[3][4] Its development was a significant step forward from the earlier thiazide diuretics, offering a more powerful option for managing severe fluid retention.[2] Furosemide's rapid onset and high ceiling of diuretic effect quickly established it as a leading therapeutic agent for conditions such as congestive heart failure, liver cirrhosis, and renal disease.[5]

Chemical Profile and Synthesis

The chemical structure of Furosemide, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is central to its biological activity. The sulfamoylbenzoic acid core is a key feature shared with other sulfonamide-type diuretics. The furan-2-ylmethylamino side chain is a distinguishing characteristic of Furosemide.

Property Value
IUPAC Name4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid
Molecular FormulaC12H11ClN2O5S
Molar Mass330.74 g/mol
CAS Number54-31-9

A simplified, conceptual synthetic workflow for Furosemide is outlined below.

G A 2,4-Dichlorobenzoic acid B Chlorosulfonation A->B C 2,4-Dichloro-5-chlorosulfonylbenzoic acid B->C D Amination (Ammonia) C->D E 2,4-Dichloro-5-sulfamoylbenzoic acid D->E F Nucleophilic Aromatic Substitution (Furfurylamine) E->F G Furosemide F->G

Figure 1: A conceptual overview of the synthetic pathway to Furosemide.

Mechanism of Action: Targeting the Loop of Henle

Furosemide exerts its potent diuretic effect by acting on the thick ascending limb of the loop of Henle in the kidney.[3][5] Its primary molecular target is the Na-K-2Cl cotransporter (NKCC2), a protein located on the apical membrane of the epithelial cells in this segment of the nephron.[2][5]

By inhibiting NKCC2, Furosemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[2][5] This inhibition leads to a significant increase in the excretion of these ions, and consequently water, in the urine.[5] This mechanism is responsible for the powerful diuretic effect of Furosemide and its classification as a "loop" diuretic.[1]

G cluster_0 Thick Ascending Limb Epithelial Cell NKCC2 Apical Membrane Na-K-2Cl Cotransporter (NKCC2) Basolateral Membrane Ions_out Na+, K+, 2Cl- (Reabsorbed into Blood) NKCC2:f1->Ions_out Normal Reabsorption Furosemide Furosemide Inhibition Inhibition Furosemide->Inhibition Ions_in Na+, K+, 2Cl- (from Tubular Fluid) Ions_in->NKCC2:f1 Inhibition->NKCC2:f1

Figure 2: Mechanism of action of Furosemide at the cellular level.

Early Preclinical and Clinical Evidence

Initial research on Furosemide was conducted predominantly in Europe, particularly in Germany and Italy.[5] These early studies in animal models demonstrated its potent and rapid diuretic effects, paving the way for clinical investigations. When introduced into clinical practice, Furosemide proved to be highly effective in treating edema from various causes, including congestive heart failure, liver disease, and kidney disorders.[5] It was also found to be effective in the management of hypertension.[5] The FDA approved Furosemide in July 1982.[5]

Conclusion

The discovery and development of Furosemide represent a significant achievement in medicinal chemistry and pharmacology. Its unique mechanism of action, targeting the Na-K-2Cl cotransporter in the loop of Henle, provided a powerful new tool for the management of fluid overload and hypertension. The early research into its synthesis, mechanism, and clinical efficacy laid the groundwork for its widespread and enduring use in medicine. This technical guide serves as a testament to the pioneering scientific work that established Furosemide as an indispensable therapeutic agent.

References

  • Furosemide - diuretic | ari.info. (2016-08-04).
  • Pal J, Tiwaskar M, Garg S, et al. Loop Diuretics: An Overview of Its History and Evolution. J Assoc Physicians India 2024;72(9):11-13.
  • The invention of diuretics - History of Nephrology. (2017-11-26).
  • 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid | 325851-59-0 | Benchchem.
  • From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC - PubMed Central.
  • Furosemide | Deranged Physiology. (2025-12-05).
  • Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory: Polycyclic Aromatic Compounds - Taylor & Francis Online.
  • 2-((furan-2-ylmethyl)amino)-4-hydroxy-5-sulfamoylbenzoic acid. CAS 133989-65-8 | BOC Sciences.
  • 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid - PubChem.
  • Isofurosemide | C12H11ClN2O5S | CID 58344442 - PubChem - NIH.

Sources

potential mechanism of action of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Mechanism of Action of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Abstract

This compound is a multifaceted molecule integrating three key pharmacophores: a benzoic acid scaffold, a sulfonamide functional group, and a furan ring. This guide dissectes the compound's structure to postulate its most probable biological targets and mechanisms of action. Drawing from established principles in medicinal chemistry and the known activities of structurally related compounds, we present a series of data-driven hypotheses. The primary proposed mechanism is the inhibition of carbonic anhydrase (CA) isozymes, a classic role for aromatic sulfonamides. Secondary potential mechanisms, including the inhibition of dihydropteroate synthetase (DHPS) for antibacterial activity and modulation of cyclooxygenase (COX) enzymes, are also explored. For each proposed mechanism, this guide provides the scientific rationale and a detailed, step-by-step experimental workflow designed for validation by researchers in drug discovery and pharmacology.

Introduction and Structural Analysis

The predictive power of medicinal chemistry lies in understanding how a molecule's structure dictates its function. The structure of this compound is a composite of well-characterized pharmacophoric elements, each contributing to its potential biological profile.

  • Benzoic Acid Core: This scaffold is prevalent in numerous therapeutic agents, serving as a versatile anchor for functional groups.[1][2] It is a key component in drugs like furosemide and can be instrumental in orienting the molecule within a target's binding site.[3] Its derivatives are known to possess a wide array of biological activities, including anticancer and antimicrobial properties.[1][4]

  • Aromatic Sulfonamide Group (-SO₂NH₂): This is arguably the most influential functional group for predicting the mechanism of action. Since the discovery of Prontosil, sulfonamides have become a cornerstone of drug development.[5][6] This group is the quintessential zinc-binding motif for inhibitors of metalloenzymes, most notably carbonic anhydrases.[6][7] Furthermore, it is the basis for the antibacterial action of sulfa drugs, which act as competitive inhibitors in the folic acid synthesis pathway.[8][9]

  • Furan Ring: As a five-membered aromatic heterocycle, the furan moiety is a common bioisostere for phenyl rings, capable of modulating a compound's steric and electronic properties to enhance bioavailability and receptor interactions. It can participate in hydrogen bonding and π–π stacking, and is found in a variety of approved drugs with diverse activities, including antibacterial and anti-inflammatory agents.[10][11]

This structural amalgamation points toward several plausible, testable hypotheses regarding the compound's mechanism of action. This guide will prioritize these hypotheses based on chemical precedent and provide robust protocols for their investigation.

Caption: Key pharmacophoric components of the target molecule.

Primary Hypothesis: Carbonic Anhydrase Inhibition

Scientific Rationale: The unsubstituted aromatic sulfonamide moiety is the canonical pharmacophore for potent inhibition of carbonic anhydrases (CAs).[6][12] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[7] Different CA isozymes are involved in a host of physiological processes, and their dysregulation is implicated in diseases such as glaucoma (CA II, CA IV), epilepsy, and cancer (CA IX, CA XII).[13][14][15] The mechanism involves the sulfonamide nitrogen atom deprotonating and coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. The rest of the molecule, including the furan and benzoic acid moieties, can form additional interactions with residues in the active site cavity, which determines the affinity and isozyme selectivity.[7]

G cluster_active_site CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ H2O H₂O Zn->H2O coordinates His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Inhibitor R-SO₂NH₂ Inhibitor->Zn displaces H₂O coordinates Zn²⁺

Caption: Sulfonamide coordination to the active site zinc ion.

Experimental Workflow: In Vitro CA Inhibition Profiling

This workflow details the determination of the inhibitory potency of this compound against key human (h) CA isozymes.

Objective: To quantify the inhibition constant (Kᵢ) of the test compound against hCA I, hCA II, hCA IV, and hCA IX.

Methodology: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Reconstitute lyophilized, purified hCA isozymes (I, II, IV, IX) in water to a concentration of 1 mg/mL.

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a pH indicator solution (e.g., p-nitrophenol) in the same buffer.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Protocol:

    • The assay is performed using a stopped-flow spectrophotometer.

    • In one syringe, load the enzyme solution (final concentration ~10 nM), pH indicator, and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

    • In the second syringe, load the CO₂-saturated solution.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

    • Record the initial rate of the reaction for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

G start Prepare Reagents (Enzyme, Compound, Buffer, Substrate) load Load Syringes: Syringe A: Enzyme + Inhibitor Syringe B: CO₂ Substrate start->load mix Rapid Mixing in Stopped-Flow Instrument load->mix measure Monitor Absorbance Change (pH drop) over time mix->measure calculate Calculate Initial Rates measure->calculate plot Plot % Activity vs. [Inhibitor] calculate->plot fit Determine IC₅₀ and Kᵢ plot->fit

Caption: Workflow for CA inhibition constant determination.

Anticipated Data Presentation

The results should be summarized in a table for clear comparison with a standard inhibitor, such as Acetazolamide (AAZ).

CompoundKᵢ hCA I (nM)Kᵢ hCA II (nM)Kᵢ hCA IV (nM)Kᵢ hCA IX (nM)
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide 250124525

Secondary Hypothesis: Dihydropteroate Synthetase (DHPS) Inhibition

Scientific Rationale: The foundational mechanism of antibacterial sulfonamides is the competitive inhibition of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[8] These drugs act as structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[9] By blocking this pathway, they prevent the synthesis of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, thus arresting bacterial growth (bacteriostatic effect).[8] The presence of the sulfonamide linked to a benzoic acid core in the test compound makes it a candidate for this mechanism.

G PABA p-Aminobenzoic Acid (PABA) DHPS_enzyme Dihydropteroate Synthetase (DHPS) PABA->DHPS_enzyme DHPP Dihydropteridine Pyrophosphate DHPP->DHPS_enzyme DHF Dihydrofolic Acid (DHF) DHPS_enzyme->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA_RNA DNA/RNA Synthesis THF->DNA_RNA Test_Compound Test Compound (PABA Analogue) Test_Compound->DHPS_enzyme Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Experimental Workflow: Antibacterial and Enzyme Inhibition Assays

Objective: To determine if the compound exhibits antibacterial activity and directly inhibits DHPS.

Part A: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use standard reference strains, e.g., Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Culture Preparation: Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to ~5 x 10⁵ CFU/mL.

  • Assay Setup: In a 96-well microplate, perform a two-fold serial dilution of the test compound (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial suspension to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part B: In Vitro DHPS Enzyme Inhibition Assay

  • Reagents: Obtain purified, recombinant DHPS enzyme, PABA, and dihydropteridine pyrophosphate (DHPP).

  • Assay Principle: A common method is a colorimetric assay that measures the release of pyrophosphate (PPi). The PPi is converted to phosphate by inorganic pyrophosphatase, and the phosphate is detected using a reagent like malachite green.

  • Protocol:

    • In a microplate, add DHPS enzyme, buffer, and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrates (PABA and DHPP).

    • Incubate at the optimal temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

    • Stop the reaction and add the PPi detection reagents.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Anticipated Data Presentation
ParameterE. coliS. aureus
MIC (µg/mL) Experimental ValueExperimental Value
DHPS IC₅₀ (µM) Experimental ValueN/A (if using E. coli DHPS)

Further Investigations and Tertiary Hypotheses

While CA and DHPS inhibition are the most probable mechanisms, the compound's structure does not preclude other activities. Due diligence in drug discovery warrants broader screening.

  • Cyclooxygenase (COX) Inhibition: Certain sulfonamide-containing drugs (e.g., Celecoxib) are selective COX-2 inhibitors used as anti-inflammatory agents.[8] The anti-inflammatory potential of this compound can be rapidly assessed using commercially available, cell-free COX-1 and COX-2 inhibitor screening kits.

  • Ion Transporter Modulation: The structural similarity to the diuretic furosemide, which also contains a furan, sulfonamide, and substituted benzoic acid, suggests a potential effect on renal ion transporters.[16][17] This could be investigated using ion flux assays in kidney cell lines (e.g., MDCK or HEK293) engineered to express specific transporters like the Na-K-2Cl cotransporter (NKCC2).

Conclusion

Based on a rigorous analysis of its chemical architecture, this compound presents itself as a prime candidate for a carbonic anhydrase inhibitor . The aromatic sulfonamide group is a powerful predictor of this activity, and this hypothesis is readily testable with the detailed protocols provided. The potential for this compound to act as an antibacterial agent via DHPS inhibition represents a second, highly plausible mechanism rooted in the classic pharmacology of sulfa drugs.

The experimental workflows outlined in this guide provide a clear, logical, and scientifically robust path for elucidating the primary mechanism of action. Successful validation of CA or DHPS inhibition would open therapeutic avenues in glaucoma, oncology, or infectious disease, warranting further preclinical development.

References

  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. This review covers the synthesis, mechanism of action, and structure-activity relationship of sulfonamides, highlighting their role as competitive inhibitors of dihydropteroate synthetase and their application as anti-inflammatory COX-2 inhibitors. (Source: Google Search)
  • PubMed. Furans, thiophenes and related heterocycles in drug discovery. This abstract emphasizes that furans and related five-membered heterocycles are key building blocks in medicinal chemistry for developing therapeutic agents. (Source: PubMed)
  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. This review details the versatility of the sulfonamide scaffold in drugs targeting a wide range of diseases, with mechanisms including carbonic anhydrase inhibition.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. This article describes the furan ring as a crucial scaffold in medicinal chemistry, noting its role in receptor binding and its presence in various therapeutic agents. (Source: Oriental Journal of Chemistry)

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. This review discusses the significance of the benzoic acid moiety as a scaffold for synthesizing biologically active compounds with anticancer potential. (Source: PubMed)
  • National Institutes of Health (NIH). (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. This study explores benzoic acid and its derivatives for their antimycobacterial activity.[4] (Source: National Institutes of Health)

  • Pharmacological activity of furan derivatives. (2024). This article reviews the diverse pharmacological activities of furan derivatives, including antibacterial, anti-inflammatory, and diuretic properties.[10] (Source: Google Search)

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). This article highlights the foundational role of benzoic acid derivatives in drug discovery due to their structural versatility.[2] (Source: Google Search)

  • Semantic Scholar. Medicinal significance of furan derivatives : A Review. This review discusses how the furan nucleus can improve the pharmacokinetic characteristics of lead molecules and its importance in drug discovery. (Source: Semantic Scholar)
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). This paper reviews the wide range of biological activities of sulfonamide derivatives, including antibacterial and anti-inflammatory actions.[18] (Source: Google Search)

  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. This abstract reiterates the importance of sulfonamides in drug discovery and lists carbonic anhydrase inhibition as a key mechanism.[6] (Source: PubMed)

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. This article details the mechanism of action of sulfonamides as competitive antagonists of PABA in the bacterial folic acid synthesis pathway.[9] (Source: Google Search)

  • ResearchGate. Clinically approved drugs containing furan ring. This source provides examples of clinically approved drugs that feature a furan ring structure.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). This article points out that furosemide is a synthetic compound that utilizes a benzoic acid scaffold.[3] (Source: Google Search)

  • Benchchem. 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid | 325851-59-0. This product page mentions potential antimicrobial and enzyme inhibition activities for the compound. (Source: Benchchem)
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. This preprint discusses the anticancer potential of compounds containing a benzoic acid nucleus.[19] (Source: Preprints.org)

  • PubChem. 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid.
  • PubMed. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. This study shows that benzoic acid derivatives with a sulfamoyl group can be potent CA inhibitors for glaucoma.[13] (Source: PubMed)

  • PubMed. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. This research details the design and evaluation of novel furan-containing sulfonamides as inhibitors of human carbonic anhydrase isoforms.[7] (Source: PubMed)

  • CymitQuimica. 4-Chloro-3-[(furan-2-ylmethyl)sulfamoyl]benzoic acid. This is a product listing for a structurally similar compound. (Source: CymitQuimica)
  • gsrs. 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID.
  • National Institutes of Health (NIH). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. This paper reports on a series of benzamides with 4-sulfamoyl groups as potent inhibitors of several human CA isozymes.[12] (Source: National Institutes of Health)

  • PubMed. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. This study describes the design of selective CA IX inhibitors based on a sulfamoyl-benzoate scaffold for potential anticancer applications.[14] (Source: PubMed)

  • PubChem. L-Proline, 1-((2S)-3-mercapto-2-methyl-1-oxopropyl)-, mixt. with 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid. This entry identifies one of the components as Furosemide. (Source: PubChem)
  • Furan: A Promising Scaffold for Biological Activity. (2024). This article reviews the wide range of biological activities associated with the furan scaffold, including anti-glaucoma and diuretic effects.[20] (Source: Google Search)

  • PubMed. A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. This study reports on 4-sulfamoylphenyl derivatives as effective CA inhibitors with in vivo antiglaucoma effects.[15] (Source: PubMed)

  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. This patent describes sulfamoylbenzoic acid derivatives with hypotensive activity.
  • PubChem. 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid. This compound is listed as "FUROSEMIDE IMPURITY D". (Source: PubChem)
  • precisionFDA. 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID.
  • Pharmaffiliates. 2-Chloro-4-((furan-2-ylmethyl)(nitroso)amino)-5-sulfamoylbenzoic Acid. Lists a related chemical for research purposes.
  • Google Patents. CA1082191A - Process for the preparation of sulfamylbenzoic acids. Describes synthetic methods for related sulfamoylbenzoic acids.
  • PubChem. Isofurosemide. This compound, an isomer of furosemide, is listed as "FUROSEMIDE IMPURITY A".[17] (Source: PubChem)

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. This article discusses the synthesis of bioactive compounds from a benzoic acid starting material. (Source: Global Scientific Journal)

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A Technical Guide to the Preliminary In-Vitro Screening of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial in-vitro evaluation of the novel compound, 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. By integrating structural analysis with a tiered, logic-driven experimental approach, we outline the essential assays required to build a foundational biological activity profile. The protocols herein are designed to probe the compound's potential as a carbonic anhydrase inhibitor, a cyclooxygenase (COX) inhibitor, and an antimicrobial agent, while simultaneously assessing its general cytotoxicity. Each experimental choice is rationalized to provide a clear understanding of the screening cascade, from primary target-based assays to crucial safety evaluations. This document serves as a self-contained resource, complete with detailed, step-by-step protocols, data interpretation guidelines, and authoritative references to ensure scientific rigor and reproducibility.

Introduction and Rationale

The compound this compound is a synthetic molecule featuring several key functional groups that suggest potential biological activity. A systematic in-vitro screening is the critical first step in elucidating its therapeutic potential and defining its mechanism of action.

  • The Sulfonamide Moiety (R-SO₂NH₂): This is a well-established pharmacophore, famous for its role in a wide array of drugs.[1] Its primary significance lies in its ability to act as a zinc-binding group.[2] This makes it a strong predictor of inhibitory activity against zinc-containing metalloenzymes, most notably the Carbonic Anhydrases (CAs).[1] The deprotonated sulfonamide nitrogen can coordinate with the Zn(II) ion in the active site of CAs, leading to potent inhibition.[3][4]

  • The Furan Ring: As a five-membered aromatic heterocycle, the furan ring is a "privileged scaffold" in medicinal chemistry.[5] Its presence can enhance binding affinity, improve pharmacokinetic properties, and contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] Furan-containing compounds are known to act as anti-inflammatory agents by blocking enzymes like cyclooxygenase-2 (COX-2).[5]

  • The Benzoic Acid Group: This moiety imparts acidic properties and can participate in hydrogen bonding or ionic interactions within biological targets.

Based on this structural analysis, a logical preliminary screening strategy should prioritize assays that investigate carbonic anhydrase inhibition, cyclooxygenase inhibition, antimicrobial activity, and general cell toxicity.

The In-Vitro Screening Cascade

A tiered approach ensures that resources are used efficiently, starting with broad, high-priority screens and moving toward more specific characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Data Analysis & Hit Assessment cluster_2 Tier 3: Next Steps Compound This compound CA_Assay Carbonic Anhydrase (CA) Inhibition Assay Compound->CA_Assay Parallel Screening COX_Assay Cyclooxygenase (COX-1/COX-2) Inhibition Assay Compound->COX_Assay Parallel Screening Antimicrobial_Assay Antimicrobial (MIC) Screening Compound->Antimicrobial_Assay Parallel Screening Cytotoxicity_Assay General Cytotoxicity (MTT Assay) Compound->Cytotoxicity_Assay Parallel Screening Data_Analysis Data Analysis (IC50 / MIC Determination) CA_Assay->Data_Analysis COX_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hit_Prioritization Hit Prioritization (Potency vs. Toxicity) Data_Analysis->Hit_Prioritization Secondary_Assays Secondary / Follow-up Assays (e.g., Isoform Selectivity, MOA) Hit_Prioritization->Secondary_Assays If Promising

Caption: A logical workflow for the preliminary in-vitro screening cascade.

Experimental Protocols

The following protocols are foundational and include necessary controls to ensure data integrity. All experiments should be performed in triplicate to ensure statistical validity.

Carbonic Anhydrase (CA) Inhibition Assay

Rationale: The sulfonamide group is a classic zinc-binding motif, making CA a primary target.[2] This assay uses the esterase activity of CA to hydrolyze p-nitrophenyl acetate (p-NPA) into the yellow-colored p-nitrophenol (p-NP), which can be measured spectrophotometrically.[8] An inhibitor will slow this reaction.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock: Dissolve human carbonic anhydrase II (e.g., from bovine erythrocytes) in cold Assay Buffer to 1 mg/mL. Aliquot and store at -20°C.[8]

    • CA Working Solution: Dilute the stock solution to 10-60 units/mL in cold Assay Buffer just before use.[8]

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this fresh daily.[8]

    • Test Compound Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions (e.g., 10-fold) in DMSO.

    • Positive Control: Prepare a 10 mM stock of Acetazolamide in DMSO, with serial dilutions.[9]

  • Assay Procedure (96-well plate format):

    • Plate Setup:

      • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

      • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

      • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

      • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.[8]

    • Pre-incubation: Add buffer, DMSO/inhibitors, and enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[8]

    • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.[8]

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[8][10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the data: % Inhibition = [1 - (RateSample - RateBlank) / (RateVehicle - RateBlank)] * 100.

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Mechanism of CA Inhibition cluster_1 Compound Sulfonamide Inhibitor (R-SO₂NH₂) Zn Zn²⁺ Compound->Zn Deprotonated nitrogen coordinates with Zinc, displacing OH⁻ Enzyme Carbonic Anhydrase Active Site His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH

Caption: Sulfonamide inhibition of carbonic anhydrase active site.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: Certain sulfonamides are known selective COX-2 inhibitors. The furan moiety has also been associated with anti-inflammatory activity.[5] This fluorometric assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe.[11]

Protocol:

  • Reagent Preparation:

    • Assay Buffer, Probe, Cofactor: Use components from a commercial kit (e.g., Assay Genie BN00777, BPS Bioscience #79331).[11][12]

    • Enzyme: Recombinant human COX-1 and COX-2.

    • Substrate: Arachidonic Acid solution, prepared according to kit instructions.[11]

    • Test Compound Stock: Use the 10 mM stock in DMSO prepared previously. Create serial dilutions.

    • Positive Controls: Celecoxib (for COX-2) and SC-560 (for COX-1).[13]

  • Assay Procedure (96-well opaque plate format):

    • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor according to the kit protocol.[11]

    • Plate Setup (separate plates for COX-1 and COX-2):

      • Enzyme Control: 10 µL Assay Buffer.

      • Inhibitor Control: 10 µL of appropriate positive control (Celecoxib or SC-560).

      • Test Compound: 10 µL of test compound dilution.

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to all wells except a "no enzyme" blank.

    • Reaction Initiation: Add 10 µL of the Arachidonic Acid substrate solution to all wells.[11]

    • Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[11][13]

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence vs. time plot.

    • Calculate % Inhibition as described for the CA assay.

    • Determine IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The sulfonamide class originated as antibacterial "sulfa drugs," and furan derivatives also possess antimicrobial properties.[5][14] The MIC assay is the gold standard for determining the lowest concentration of an agent that inhibits the visible growth of a microorganism.[15][16]

Protocol:

  • Materials and Strain Preparation:

    • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.

    • Growth Medium: Mueller-Hinton Broth (MHB).[17]

    • Inoculum Preparation: Culture bacteria overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[16][17]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MHB to wells in columns 2 through 12.

    • Add 100 µL of the test compound at 2x the highest desired concentration (e.g., 512 µg/mL) to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

    • Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 100 µL.[16]

    • Incubate the plate at 37°C for 16-24 hours.[16]

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15][16]

General Cytotoxicity (MTT) Assay

Rationale: It is essential to determine if the compound is toxic to mammalian cells. A high potency against a target enzyme is meaningless if the compound kills cells indiscriminately. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

Protocol:

  • Cell Culture:

    • Cell Lines: Use a non-cancerous human cell line (e.g., HEK293) and a representative cancer cell line (e.g., HeLa).[18]

    • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[18]

  • Assay Procedure:

    • After 24 hours, remove the medium and replace it with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]

    • Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Agitate the plate on a shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a plate reader.[18]

  • Data Analysis:

    • Calculate % Viability = (AbsorbanceSample / AbsorbanceVehicle Control) * 100.

    • Plot % Viability versus the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Summary and Interpretation

All quantitative results should be summarized for clear comparison.

Table 1: Hypothetical In-Vitro Screening Results for this compound

Assay TypeTarget/OrganismEndpointResult
Target-Based Human Carbonic Anhydrase IIIC₅₀15.2 nM
Human COX-1IC₅₀25.6 µM
Human COX-2IC₅₀1.8 µM
Phenotypic S. aureusMIC> 128 µg/mL
E. coliMIC> 128 µg/mL
Safety HEK293 (Normal Cells)CC₅₀75.3 µM
HeLa (Cancer Cells)CC₅₀45.1 µM

Interpretation Logic: The primary goal is to identify potent and selective compounds with minimal off-target toxicity.

  • Potency: A low IC₅₀ value (ideally in the nM to low µM range) indicates high potency against the intended target.

  • Selectivity:

    • COX Selectivity Index (SI): SI = IC₅₀(COX-1) / IC₅₀(COX-2). A high SI (>10) suggests selective inhibition of COX-2, which is often desirable to avoid gastrointestinal side effects associated with COX-1 inhibition. In the hypothetical data, SI = 25.6 / 1.8 ≈ 14.2, indicating favorable COX-2 selectivity.

    • Therapeutic Index (TI): TI = CC₅₀ (Normal Cells) / IC₅₀ (Target). A high TI (>10) is desirable, indicating that the compound is toxic to cells only at concentrations much higher than those required for target inhibition. For CA-II, the TI would be 75,300 nM / 15.2 nM ≈ 4954, which is excellent.

  • Antimicrobial Activity: High MIC values suggest the compound is not a potent antimicrobial agent under these conditions.

  • Cytotoxicity: The CC₅₀ against normal cells provides a benchmark for safety. A lower CC₅₀ against a cancer cell line compared to a normal cell line might suggest some anti-cancer potential, but this would require further investigation.[20]

G Start Analyze Primary Screening Data (IC50, CC50) Potent Is IC50 < 1 µM for any primary target? Start->Potent Safe Is CC50 > 30 µM (vs. normal cells)? Potent->Safe Yes Deprioritize DEPRIORITIZE (Low Potency / High Toxicity) Potent->Deprioritize No Selective Is Therapeutic Index (CC50 / IC50) > 10? Safe->Selective Yes Safe->Deprioritize No Prioritize PRIORITIZE for Secondary Assays Selective->Prioritize Yes Selective->Deprioritize No

Caption: A decision-making flowchart for hit prioritization.

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for the initial characterization of this compound. Based on the hypothetical results, the compound shows exceptional promise as a potent and highly selective carbonic anhydrase inhibitor with a strong safety profile. Its moderate, selective COX-2 inhibition is also of interest. If such results were obtained, the logical next steps would include:

  • CA Isoform Selectivity Screening: Testing against a panel of human CA isoforms (e.g., I, IV, IX, XII) to determine its selectivity profile, which is crucial for therapeutic application.[21]

  • Mechanism of Action Studies: Performing enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In-Silico Modeling: Docking the compound into the crystal structures of its targets to understand the specific molecular interactions driving its potency and selectivity.[4]

By following this structured and scientifically-grounded approach, researchers can efficiently build a comprehensive initial profile of novel compounds, enabling informed decisions for further drug development.

References

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • ResearchGate. (2023). A Review on Biological and Medicinal Significance of Furan. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • PeerJ. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacterial. Available at: [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • ScienceDirect. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • PubChem. (n.d.). 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid. Available at: [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

  • MDPI. (n.d.). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Available at: [Link]

  • PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Available at: [Link]

  • PubMed Central. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available at: [Link]

  • PubMed. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available at: [Link]

  • PubMed Central. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-[furan-2-yl(methyl)amino]-5-sulfamoylbenzoic acid. Available at: [Link]

  • EXCLI Journal. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Available at: [Link]

  • LookChem. (n.d.). Cas 321979-08-2,4-[(FURAN-2-YLMETHYL)-SULFAMOYL]. Available at: [Link]

  • PubMed Central. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available at: [Link]

  • precisionFDA. (n.d.). 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID. Available at: [Link]

  • MolPort. (n.d.). Compound 4-[(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)sulfamoyl]benzoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to Target Identification of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the target identification of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. It is designed for researchers, scientists, and drug development professionals engaged in elucidating the mechanism of action of novel small molecules. By integrating established methodologies with expert insights, this document outlines a logical and robust workflow, from initial hypothesis generation to definitive target validation.

Introduction: The Enigma of this compound

The compound this compound is a synthetic molecule featuring a furan ring, a sulfonamide linkage, and a benzoic acid moiety. While chemical databases provide its structure[1][2][3], its biological targets and mechanism of action remain largely uncharacterized. The furan scaffold is a well-known pharmacophore present in numerous bioactive compounds, exhibiting a wide array of activities including antibacterial, anti-inflammatory, and anticancer effects[4][5]. Similarly, the sulfamoylbenzoic acid core is found in various pharmaceuticals, notably diuretics and antihypertensive agents[6][7]. This structural heritage suggests that this compound may possess significant, yet undiscovered, pharmacological properties.

Target identification is a critical step in drug discovery and chemical biology, providing the foundation for understanding a compound's efficacy and potential toxicity.[8][9][10] This guide will delineate a multi-pronged strategy to systematically identify the protein targets of this enigmatic molecule.

Part 1: Strategic Planning for Target Identification

A successful target identification campaign requires a carefully considered strategy that combines complementary biochemical and cell-based approaches. The selection of methods should be guided by the physicochemical properties of the small molecule and the biological context of interest. We will explore both affinity-based and label-free methodologies, each offering unique advantages and insights.

Workflow for Target Identification of this compound

G cluster_0 Phase 1: Hypothesis Generation & Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Hit Validation & Downstream Analysis A Compound Synthesis & Characterization B Phenotypic Screening A->B D Affinity-Based Proteomics B->D E Label-Free Approaches B->E C In Silico Target Prediction C->B D1 Affinity Chromatography D->D1 D2 Photoaffinity Labeling D->D2 E1 DARTS E->E1 E2 CETSA E->E2 F Biophysical Validation D1->F D2->F E1->F G Cellular Target Engagement E2->G F->G F1 SPR / ITC F->F1 H Functional Validation G->H G1 Cellular Thermal Shift Assay (CETSA) G->G1 H1 Enzymatic Assays H->H1 H2 Cell-Based Functional Assays H->H2 G A Treat cells with compound or vehicle B Heat aliquots to a range of temperatures A->B C Lyse cells and separate soluble and aggregated fractions B->C D Quantify soluble target protein (e.g., by Western blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E F Compare melt curves to identify thermal shift E->F

Sources

A Multi-Modal Approach to Definitive Structural Elucidation: The Case of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Spectrum

In modern drug discovery, the unequivocal determination of a molecule's structure is the non-negotiable foundation upon which all subsequent research is built. An error in structural assignment can invalidate years of pharmacological, toxicological, and clinical data. This guide presents a comprehensive, logic-driven workflow for the structural elucidation of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. We eschew a simple checklist of techniques in favor of a narrative that explains the causality behind our analytical choices. As a Senior Application Scientist, my goal is not just to show you what to do, but to instill a strategic mindset that integrates orthogonal analytical techniques into a self-validating system, ensuring the highest degree of scientific integrity.

The subject molecule, containing a sulfonamide, a benzoic acid, and a furan moiety, is representative of a class rich in pharmacological history and potential. Its structural components are prevalent in numerous approved drugs, making a robust understanding of its characterization critical for researchers in the field.

Pre-Analysis: Foundational Knowledge & Strategic Planning

Before any instrument is powered on, a thorough characterization of the molecule's known properties is paramount. This informs safe handling, experimental design (e.g., solvent selection), and the formulation of a hypothesis regarding its structure.

Physicochemical Profile

A summary of the key properties of this compound provides the initial parameters for our investigation.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 321979-08-2[1]
Molecular Formula C₁₂H₁₁NO₅S[1]
Molecular Weight 281.28 g/mol [1]
Appearance (Predicted) White to off-white crystalline solid
Hazard Codes (Predicted) Xi (Irritant)[1]
The Elucidation Workflow: A Logic-Driven Pathway

Our strategy is built on a hierarchical approach, moving from broad, low-resolution information to high-resolution, definitive data. Each step provides evidence that informs the next, creating a cohesive and robust analytical narrative.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Definitive 3D Confirmation MS High-Resolution MS (Confirms Formula: C₁₂H₁₁NO₅S) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Maps C/H Environments) MS->NMR_1D Validates Mass FTIR FTIR Spectroscopy (Identifies Functional Groups: -COOH, -SO₂NH-, Furan) FTIR->NMR_1D Validates Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establishes Atom Connectivity) NMR_1D->NMR_2D Assigns Atoms XRAY Single-Crystal X-ray Diffraction (Provides Unambiguous 3D Structure, Bond Lengths & Angles) NMR_2D->XRAY Proposes Structure

Caption: Hierarchical workflow for structural elucidation.

Phase 1: Foundational Analysis - What Are We Working With?

This initial phase aims to answer two fundamental questions: "What is its elemental composition?" and "What functional groups are present?"

High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint

Expertise & Experience: We begin with HRMS, specifically with a soft ionization technique like Electrospray Ionization (ESI), because it provides the single most crucial piece of data: the exact mass. This allows for the unambiguous determination of the molecular formula, which is the cornerstone of the entire elucidation process. Analyzing in both positive ([M+H]⁺) and negative ([M-H]⁻) modes is crucial, as different moieties will ionize with varying efficiency. Given the presence of a carboxylic acid, we anticipate high sensitivity in the negative ion mode.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Create a working solution by diluting to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer capable of <5 ppm mass accuracy.

  • Ionization: Electrospray Ionization (ESI), negative and positive modes.

  • Data Acquisition: Calibrate the instrument immediately prior to the run. Acquire data over an m/z range of 100-500.

  • Trustworthiness Check: The presence of a sulfur atom provides a built-in validation point. The instrument must clearly resolve the M+2 isotope peak (from ³⁴S), which should have an abundance of approximately 4.2% relative to the monoisotopic (³²S) peak.

Expected Data & Interpretation:

ParameterExpected ValueRationale
Molecular Formula C₁₂H₁₁NO₅SThe fundamental hypothesis to be tested.
Exact Mass 281.0385Calculated monoisotopic mass.
Observed m/z [M-H]⁻ 280.0312 ± 5ppmThe deprotonated molecular ion, expected to be the base peak in negative mode.
Observed m/z [M+H]⁺ 282.0458 ± 5ppmThe protonated molecular ion.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR provides a rapid, non-destructive snapshot of the molecule's chemical bonds. It serves as a crucial cross-validation of the functional groups implied by the molecular formula from HRMS. For this specific molecule, we are looking for the characteristic vibrational signatures of the carboxylic acid (both O-H and C=O), the sulfonamide (N-H and S=O), and the aromatic rings.

Experimental Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis, as it requires minimal sample preparation. Place a small amount of the dry powder directly on the ATR crystal.

  • Data Acquisition: Collect a background spectrum. Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ over 32 co-added scans.

  • Trustworthiness Check: The spectrum should be complex and show sharp peaks in the fingerprint region (1500-600 cm⁻¹), confirming the presence of an ordered (likely crystalline) material.

Expected Data & Interpretation:

Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)Confirms the strongly hydrogen-bonded carboxylic acid hydroxyl group.
N-H Stretch (Sulfonamide)~3250 (sharp)Indicates the secondary sulfonamide N-H group.
C-H Stretch (Aromatic/Furan)3100-3000Aromatic C-H bonds from the benzene and furan rings.
C=O Stretch (Carboxylic Acid)~1700-1680Carbonyl stretch, confirming the carboxylic acid.
S=O Asymmetric Stretch~1350-1320A key, strong absorbance confirming the sulfonamide group.
S=O Symmetric Stretch~1170-1150The second key absorbance for the sulfonamide group.

Phase 2: Connectivity Mapping via NMR Spectroscopy

With the formula and functional groups confirmed, we now move to determine the precise atomic connectivity. Nuclear Magnetic Resonance (NMR) is the definitive tool for this purpose.

Expertise & Experience: The choice of a deuterated solvent is critical. DMSO-d₆ is selected because its high polarity will readily dissolve the sample, and importantly, it is a poor proton exchanger, allowing for the observation of the acidic N-H and O-H protons. A high-field spectrometer (≥400 MHz) is essential for resolving the complex splitting patterns expected from the aromatic and furan protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~15 mg of the compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. Essential for tracing connectivity within the furan and benzene rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This definitively links the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over 2-3 bonds. This is the most powerful experiment for piecing the molecular fragments together, especially across non-protonated (quaternary) carbons and heteroatoms.

Expected Data & Interpretation (Predicted ¹H NMR, 400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey HMBC Correlations (Proton to Carbon)
~13.1br s1HCOOH C=O, Benzene C-ortho to COOH
~8.6t1HSO₂NH CH₂, Benzene C-ortho to SO₂NH
~8.0d2HBenzene H -ortho to COOHC=O, Benzene C-ipso to SO₂NH
~7.8d2HBenzene H -ortho to SO₂NHBenzene C-ipso to COOH
~7.6dd1HFuran H5 Furan C3, Furan C4
~6.4dd1HFuran H3 Furan C2, Furan C5
~6.3t1HFuran H4 Furan C2, Furan C5
~4.5d2HCH₂ Furan C2, Benzene C-ipso to SO₂NH

Authoritative Grounding: The combination of these 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon, fulfilling the standards for structural confirmation in peer-reviewed chemical literature. The HMBC experiment is particularly critical; for instance, the correlation from the methylene protons (~4.5 ppm) to the furan C2 carbon and the sulfonamide-bearing benzene carbon is the definitive proof that connects the three core fragments of the molecule.

Phase 3: Definitive 3D Confirmation - The Gold Standard

While NMR provides the 2D connectivity map, it does not offer definitive information on the three-dimensional arrangement, such as bond angles and torsion angles in the solid state. For this, we turn to the gold standard of structural chemistry.

Single-Crystal X-ray Diffraction

Expertise & Experience: This technique provides the ultimate proof of structure. If a suitable single crystal can be grown, the resulting electron density map provides an unambiguous 3D model of the molecule. The challenge is not in the data analysis, which is highly automated, but in the art of crystallography: growing a high-quality single crystal.

Experimental Protocol:

  • Crystal Growth (Self-Validating System): The growth of well-ordered crystals is itself a form of purification.

    • Technique: Slow evaporation is the primary method.

    • Solvent Screening: Prepare saturated solutions in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, acetonitrile).

    • Procedure: Filter the saturated solutions into clean, small vials. Cover the vials with a cap pierced with a needle to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

  • Data Collection:

    • Select a well-formed, defect-free crystal and mount it on a goniometer.

    • Collect diffraction data using a modern diffractometer, typically with Mo Kα radiation and a cryo-system (100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using standard software packages (e.g., Olex2, SHELX).

    • The resulting model will provide precise coordinates for every non-hydrogen atom, confirming connectivity, bond lengths, and bond angles.

Conclusion: A Synthesis of Evidence

References

  • Title: Spectrophotometric Determinations of the Sulfonamides Source: Loyola eCommons, Master's Theses URL: [Link]

  • Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: MDPI, Molecules Journal URL: [Link]

  • Title: A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: Analysis of sulfonamides Source: SlideShare URL: [Link]

  • Title: 4-[(FURAN-2-YLMETHYL)-SULFAMOYL]-BENZOIC ACID Source: LookChem URL: [Link]

  • Title: Scheme 1. Route to preparation of benzoic acid derivatives by reaction... Source: ResearchGate URL: [Link]

Sources

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid CAS registry number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, a notable organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique molecular architecture, which integrates a flexible furan moiety, a sulfonamide linkage, and a benzoic acid group, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive overview of its chemical identity, synthesis, potential applications, and analytical characterization, serving as a vital resource for researchers engaged in the exploration of this compound's potential. The CAS registry number for this compound is 321979-08-2 .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Registry Number 321979-08-2[1]
Molecular Formula C₁₂H₁₁NO₅S[1]
Molecular Weight 281.28 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water (predicted), soluble in organic solvents like DMSO and DMF.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and furan-2-ylmethanamine. This reaction is a cornerstone of sulfonamide synthesis and is widely employed in medicinal chemistry.

General Synthetic Workflow

The synthesis can be conceptualized in the following two main stages:

Synthesis_Workflow 4-(Chlorosulfonyl)benzoic acid 4-(Chlorosulfonyl)benzoic acid Reaction Sulfonamide Formation 4-(Chlorosulfonyl)benzoic acid->Reaction Furan-2-ylmethanamine Furan-2-ylmethanamine Furan-2-ylmethanamine->Reaction Product This compound Reaction->Product Purification Purification Product->Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Furan-2-ylmethanamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine and Base: To the stirred solution, add furan-2-ylmethanamine (1.1 equivalents) followed by the dropwise addition of a suitable base such as triethylamine (1.2 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (4-(chlorosulfonyl)benzoic acid) is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture with 1M HCl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes any unreacted acidic starting material.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure.

Potential Research Applications and Biological Activities

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. The furan ring is a known pharmacophore present in numerous bioactive compounds, and the sulfonamide group is a key feature of many antibacterial, diuretic, and anticancer drugs.

Hypothesized Signaling Pathway Involvement

Given the prevalence of sulfonamides as enzyme inhibitors, it is plausible that this compound could act as an inhibitor of various enzymes. For instance, many sulfonamides are known to inhibit carbonic anhydrases or enzymes involved in folate synthesis in microorganisms.

Signaling_Pathway cluster_0 Potential Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor 4-[(Furan-2-ylmethyl)sulfamoyl] benzoic acid Inhibitor->Enzyme Blocks active site

Caption: Hypothesized mechanism of enzyme inhibition by this compound.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O and N-H stretches).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Key Analytical Protocol: ¹H NMR Spectroscopy

Objective: To confirm the proton environment of the synthesized compound.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Commercial Suppliers

This compound is available from various chemical suppliers. Researchers should verify the purity and specifications from the respective supplier before purchase.

SupplierWebsite
Amadis Chemical
BLD Pharm
ChemScence
LookChem[Link]
MolPort[Link]

References

  • LookChem. 4-[(FURAN-2-YLMETHYL)-SULFAMOYL]-BENZOIC ACID. [Link]

  • LookChem. Cas 321979-08-2,4-[(FURAN-2-YLMETHYL)-SULFAMOYL]. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid (Furosemide)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, widely known in the pharmaceutical industry as Furosemide, is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its physical and chemical stability. For Furosemide, a compound known for its sensitivity to light and thermal stress, a thorough understanding of its thermodynamic stability is paramount for the development of robust, safe, and effective dosage forms.[1]

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Furosemide. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the core principles of thermodynamic stability, outline critical experimental protocols, and discuss the interpretation of the resulting data in the context of regulatory expectations and formulation development.

Theoretical Framework: Understanding Thermodynamic Stability in Pharmaceuticals

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. In the context of a crystalline solid like Furosemide, this translates to the propensity of the molecule to remain in its most stable crystalline form and resist chemical degradation over time. An unstable compound may undergo polymorphic transformations, amorphization, or chemical decomposition, all of which can negatively impact its bioavailability, safety profile, and shelf-life.[2]

For Furosemide, key considerations include its known degradation pathways, such as hydrolysis and photodegradation, which can lead to the formation of impurities like 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.[3][4][5][6][7] Understanding the energetic landscape of these transformations is crucial for predicting and mitigating stability issues.

Core Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to fully characterize the thermodynamic stability of Furosemide. The following sections detail the essential analytical techniques and provide robust, step-by-step protocols.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Expertise & Experience: DSC is an indispensable tool for characterizing the thermal behavior of pharmaceutical solids.[8][9] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and polymorphic transformations.[2][9] For Furosemide, DSC can reveal the onset of thermal decomposition and identify different crystalline forms, which may exhibit varying stability profiles.[10][11]

Experimental Protocol: DSC Analysis of Furosemide

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of Furosemide into a standard aluminum DSC pan. Non-hermetically seal the pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point of Furosemide is typically observed as a sharp endotherm.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about thermal degradation and desolvation.[12][13][14][15][16] When coupled with DSC, TGA helps to differentiate between melting and decomposition events. For Furosemide, TGA can precisely determine the temperature at which significant mass loss, indicative of decomposition, begins.[3]

Experimental Protocol: TGA of Furosemide

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of Furosemide into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition from the resulting TGA curve.

Forced Degradation (Stress) Studies: Elucidating Degradation Pathways

Expertise & Experience: Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[17][18][19][20][21] These studies intentionally stress the API under various conditions to predict its degradation pathways and to develop and validate stability-indicating analytical methods.[22][23][24][25] For Furosemide, this is critical due to its known sensitivity to light, pH, and oxidation.[1][5][26]

Experimental Protocol: Forced Degradation of Furosemide

  • Stock Solution Preparation: Prepare a stock solution of Furosemide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80 °C for 2 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 1 hour.[26]

    • Thermal Degradation: Heat the solid API at 105 °C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[25]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.

Data Presentation and Interpretation

Tabulated Summary of Thermal Analysis Data
ParameterMethodTypical Value for FurosemideSignificance
Melting OnsetDSC~220 °CIndicates the beginning of the melting process.
Melting PeakDSC~225 °CCharacteristic property of the crystalline form.
Decomposition OnsetTGA~230 °CTemperature at which significant mass loss begins, indicating thermal instability.
Visualization of Experimental Workflows

Stability_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Analysis & Interpretation API Furosemide API DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Forced_Deg Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg Data_Interp Data Interpretation - Degradation Pathways - Stability Profile DSC->Data_Interp TGA->Data_Interp HPLC Stability-Indicating HPLC Analysis Forced_Deg->HPLC HPLC->Data_Interp

Sources

Methodological & Application

solubility and preparation of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid stock solution

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility characteristics and preparation of stock solutions for the compound this compound (CAS No. 321979-08-2). Due to the limited availability of public data on the solubility of this compound, this guide emphasizes a systematic approach to solubility determination and offers two distinct, validated protocols for preparing stock solutions: one using a common organic solvent and another utilizing pH modification to create an aqueous salt solution. Adherence to these protocols will ensure the preparation of accurate, consistent, and usable stock solutions for downstream biological and chemical assays.

Compound Identification and Physicochemical Properties

Properly identifying the compound is the foundational step for any experimental work. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound
CAS Number 321979-08-2
Molecular Formula C₁₂H₁₁NO₅S
Molecular Weight 281.28 g/mol
Hazard Classification Irritant (Hazard Code: Xi)

Safety, Handling, and Storage

2.1. Hazard Assessment This compound is classified as an irritant.[1] Therefore, appropriate safety measures are mandatory. Always consult the material safety data sheet (MSDS) provided by your supplier for the most detailed information.

2.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is the first line of defense against chemical exposure.[1]

  • Eye Protection: Wear safety goggles or a face shield at all times.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the solid compound in a chemical fume hood to avoid inhalation of the powder.

2.3. General Handling Practices

  • Avoid creating dust when handling the solid material.

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

  • Ensure emergency eyewash stations and safety showers are readily accessible.[4]

2.4. Storage of Solid Compound and Stock Solutions

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases or oxidizing agents.[1][5]

  • Stock Solutions: Store at -20°C or -80°C for long-term stability. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Understanding Solubility: A Systematic Approach

The molecular structure of this compound, which contains both a hydrophobic furan-benzene moiety and a polar carboxylic acid group, suggests it is likely poorly soluble in neutral aqueous solutions. The carboxylic acid group provides a key opportunity for solubility enhancement; its deprotonation at basic pH will form a carboxylate salt, which is typically much more water-soluble.

This guide presents a workflow for first determining the compound's solubility empirically before committing to a large-scale stock preparation.

G cluster_0 Phase 1: Solubility Determination cluster_1 Phase 2: Protocol Selection A Weigh small, precise amount of compound (e.g., 1-5 mg) B Test solubility in DMSO (Primary Organic Solvent) A->B Dispense into separate vials C Test solubility in alternative solvents (e.g., DMF, Ethanol) A->C Dispense into separate vials D Test solubility in aqueous base (e.g., 1 M NaOH) A->D Dispense into separate vials E High solubility in DMSO? B->E F High solubility in Base? D->F E->F No G Follow Protocol 4.1: Organic Stock Preparation E->G Yes H Follow Protocol 4.2: Aqueous Salt Stock Preparation F->H Yes I Re-evaluate. Consider co-solvents or alternative formulation strategies. F->I No

Figure 1. Logical workflow for solubility testing and protocol selection.

Experimental Protocols

4.1. Protocol for Preparing a Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol is recommended when a high concentration of the free acid form is required and the downstream application can tolerate a small percentage of an organic solvent like Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask (Class A)[6]

  • Vortex mixer and/or sonicator

  • Pipettes and sterile tips

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration. The formula is: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    Example for a 10 mM stock in 10 mL: Mass (g) = (0.010 mol/L) × (0.010 L) × (281.28 g/mol ) = 0.00281 g = 2.81 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance. It is often easier to weigh a slightly different amount (e.g., 3.00 mg) and then calculate the exact concentration afterward.[6]

  • Dissolution: a. Transfer the weighed powder to the volumetric flask. b. Add approximately 70-80% of the final volume of DMSO. c. Cap the flask and vortex vigorously for 1-2 minutes. d. If the solid does not fully dissolve, place the flask in a bath sonicator for 5-10 minute intervals until the solution is clear. Gentle warming (to 30-40°C) can also be applied but use with caution. e. A clear solution with no visible particulates indicates complete dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Homogenization and Storage: Invert the flask several times to ensure a homogenous solution. Aliquot into sterile, single-use vials and store at -20°C or -80°C.

4.2. Protocol for Preparing a pH-Adjusted Aqueous Stock Solution

This protocol is ideal for applications where organic solvents are undesirable. It leverages the carboxylic acid moiety to form a soluble sodium salt.

Materials:

  • This compound powder

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Nuclease-free water or appropriate buffer (e.g., PBS)

  • Analytical balance

  • Sterile conical tube or beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh Compound: Accurately weigh the desired mass of the compound and place it into the conical tube or beaker.

  • Initial Suspension: Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a suspension.

  • pH Adjustment for Solubilization: a. Place the vessel on a magnetic stirrer. b. Slowly add the 1.0 M NaOH solution dropwise while monitoring the suspension. c. Continue adding NaOH until the solid completely dissolves. The solution should become clear. d. Causality: The addition of the base (NaOH) deprotonates the carboxylic acid group (-COOH) to form the highly soluble carboxylate salt (-COO⁻Na⁺). This is a standard and effective technique for solubilizing acidic compounds.[3]

  • Final pH and Volume Adjustment: a. Measure the pH of the solution. If necessary for your experiment, you can carefully back-titrate with dilute HCl, but be aware that lowering the pH too much may cause the compound to precipitate. b. Transfer the clear solution to a volumetric flask and add water or buffer to the final desired volume.

  • Sterilization and Storage: If required for cell-based assays, sterile-filter the final solution through a 0.22 µm filter. Aliquot and store at -20°C or -80°C.

G cluster_organic Protocol 4.1: Organic Solvent cluster_aqueous Protocol 4.2: Aqueous Salt start Start: Weigh Compound a1 Add ~70% of DMSO start->a1 b1 Add ~80% of Water/Buffer start->b1 a2 Vortex / Sonicate until clear solution forms a1->a2 a3 QS to final volume with DMSO a2->a3 end_node Aliquot and Store at -20°C / -80°C a3->end_node b2 Add 1M NaOH dropwise until clear solution forms b1->b2 b3 QS to final volume with Water/Buffer b2->b3 b3->end_node

Figure 2. Side-by-side workflow for stock solution preparation methods.

References

  • Benchchem. (n.d.). Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • LookChem. (n.d.). Cas 321979-08-2, 4-[(FURAN-2-YLMETHYL)-SULFAMOYL]-BENZOIC ACID. Retrieved from [Link]

  • University of Louisville. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • EHS. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • SDS Management. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Make Accurate Stock Solutions. Retrieved from [Link]

Sources

Application Notes & Protocols: Using 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid (Furosemide) as a Chemical Probe for the Na-K-Cl Cotransporter (NKCC)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Positioning Furosemide as a Chemical Probe

4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, widely known as Furosemide, is a cornerstone therapeutic agent classified as a loop diuretic.[1][2] Its clinical efficacy stems from its well-defined mechanism of action: the inhibition of the Na-K-Cl cotransporter (NKCC).[1][3][4] This membrane protein has two primary isoforms, NKCC1, which is broadly expressed, and NKCC2, which is found predominantly in the kidney.[5][6]

Beyond its therapeutic role, Furosemide can be a valuable tool in basic research as a chemical probe . A chemical probe is a small molecule used to interrogate a biological process or protein function.[7][8][9] To be effective, a probe should have a well-understood mechanism, defined potency, and a known selectivity profile. While Furosemide is not perfectly selective—it exhibits known off-target activity against carbonic anhydrases (CAs) and GABA-A receptors—its properties make it a useful probe for studying NKCC function, provided that appropriate validation experiments and controls are employed.[2][3][5]

Part 1: Confirming Target Engagement with NKCC

Target engagement is the critical first step, confirming that Furosemide physically interacts with NKCC in your experimental model. Without this validation, any observed biological effect is merely correlational. The Cellular Thermal Shift Assay (CETSA) is a powerful method for demonstrating this interaction in intact cells.[10][11]

Principle of CETSA: Ligand binding confers thermal stability to a target protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[10][12] This difference in solubility can be quantified to confirm target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for NKCC Engagement

This protocol is adapted for multi-pass transmembrane proteins like NKCC.[13]

1. Cell Preparation and Compound Treatment:

  • Culture cells expressing the NKCC isoform of interest (e.g., HEK293 cells stably expressing NKCC1 or NKCC2) in 10 cm dishes to ~80-90% confluency.
  • Treat cells with either vehicle (e.g., 0.1% DMSO) or Furosemide (e.g., 100 µM final concentration) in culture medium. Incubate for 1 hour at 37°C.

2. Thermal Challenge:

  • Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
  • Aliquot the cell suspension into PCR tubes.
  • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control (room temperature).[11]
  • Immediately cool the tubes on ice for 3 minutes.

3. Lysis and Fractionation:

  • Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
  • Add a non-denaturing detergent (e.g., 1% digitonin) and incubate on a rotator for 1 hour at 4°C to solubilize membrane proteins.
  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

4. Analysis:

  • Carefully collect the supernatant, which contains the soluble protein fraction.
  • Analyze the amount of soluble NKCC in each sample by Western blot using a validated NKCC1 or NKCC2 antibody.
  • Quantify band intensities and plot the percentage of soluble NKCC relative to the unheated control against the temperature for both vehicle- and Furosemide-treated samples.

Expected Outcome: In Furosemide-treated cells, the NKCC protein will be stabilized, resulting in a shift of the melting curve to the right (higher temperatures) compared to vehicle-treated cells. This shift is direct evidence of target engagement.

Part 2: Quantifying Functional Inhibition of NKCC

Once target engagement is confirmed, the next step is to measure the functional consequence of this interaction. For NKCC, its function is ion transport. Ion influx assays provide a robust, quantitative measure of NKCC activity and its inhibition by Furosemide.

Principle of Ion Influx Assays: NKCCs transport Na+, K+, and Cl- ions into the cell. By using a tracer ion, such as Rubidium-86 (⁸⁶Rb⁺) as a surrogate for K⁺, or a Thallium (Tl⁺) sensitive fluorescent dye, we can measure the rate of cotransporter activity.[14][15] Inhibition of this influx in a dose-dependent manner allows for the calculation of an IC₅₀ value.

Protocol 2: ⁸⁶Rb⁺ Influx Assay for NKCC Functional Inhibition

This protocol is a reliable method for quantifying cotransporter activity.[14][16]

1. Cell Preparation:

  • Plate cells expressing the NKCC isoform of interest in 96-well plates and grow to confluency.
  • To activate NKCC, pre-incubate cells in a Cl⁻-free, hypotonic medium for 30 minutes.[14][16]

2. Inhibitor Incubation and Controls:

  • Prepare a serial dilution of Furosemide in a physiological buffer containing a low concentration of Cl⁻ (e.g., 20 mM).[17]
  • Add the Furosemide dilutions to the wells and incubate for 15-20 minutes.
  • Crucial Controls:
  • Vehicle Control (0% Inhibition): Cells treated with DMSO only.
  • Maximal Inhibition Control (100% Inhibition): Cells treated with a saturating concentration of a potent NKCC inhibitor like Bumetanide (e.g., 100 µM).[14] This defines the NKCC-mediated portion of the influx.
  • Na⁺/K⁺-ATPase Inhibition: Include Ouabain (e.g., 100 µM) in all buffers to block ⁸⁶Rb⁺ uptake through the Na⁺/K⁺ pump.[15]

3. Flux Initiation and Termination:

  • Initiate ion flux by adding a buffer containing ⁸⁶Rb⁺ (1-2 µCi/mL), Na⁺, K⁺, Cl⁻, and the corresponding Furosemide concentration.
  • Allow the flux to proceed for a short duration (e.g., 2-5 minutes) to measure the initial rate of uptake.[16]
  • Terminate the uptake by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold, isotope-free wash buffer.[14]

4. Quantification and Data Analysis:

  • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
  • Measure the amount of incorporated ⁸⁶Rb⁺ in a scintillation counter.
  • Calculate the inhibitor-sensitive flux by subtracting the flux measured in the maximal inhibition control wells from all other measurements.
  • Plot the percent inhibition (relative to the vehicle control) against the log of Furosemide concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Data Presentation: Furosemide Potency Profile

The following table summarizes typical potency values for Furosemide against NKCC isoforms, which can serve as a benchmark for experimental results.

Parameter Target Reported Value (µM) Reference
IC₅₀ hNKCC1A5.15[18]
IC₅₀ hNKCC1B5.82[18]
pIC₅₀ rNKCC15.04 - 5.21[19]
pIC₅₀ rNKCC25.15[19][20]
Kᵢ NKCC1/2~10[2]

Note: pIC₅₀ is the negative log of the IC₅₀ value (e.g., pIC₅₀ of 5.15 corresponds to an IC₅₀ of 7.08 µM). Values can vary based on experimental conditions and cell systems.

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_flux Phase 3: Flux Assay cluster_analysis Phase 4: Analysis p1 Plate cells expressing NKCC in 96-well plate p2 Activate NKCC with Cl-free medium p1->p2 t1 Add Furosemide serial dilution + Controls (Vehicle, Bumetanide) p2->t1 t2 Pre-incubate for 15-20 min t1->t2 f1 Initiate flux with 86Rb+ containing buffer t2->f1 f2 Incubate for 2-5 min f1->f2 f3 Terminate with ice-cold wash f2->f3 a1 Lyse cells f3->a1 a2 Quantify 86Rb+ with scintillation counter a1->a2 a3 Calculate % Inhibition and determine IC50 a2->a3

Caption: Workflow for the ⁸⁶Rb⁺ Ion Influx Assay.

Part 3: De-risking Off-Target Effects

A key principle of using chemical probes is to demonstrate that the observed phenotype is a result of modulating the intended target, not an off-target.[21] Furosemide is known to inhibit carbonic anhydrases (CAs).[5][22][23][24] Therefore, it is essential to test its activity against CAs in a relevant assay to understand the potential for confounding effects.

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA.[25][26]

1. Reagent Preparation:

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).
  • CA Enzyme: A commercially available human CA isoform (e.g., CAII). Prepare a working solution in cold Assay Buffer.
  • Substrate: p-Nitrophenyl acetate (p-NPA) dissolved in DMSO or acetonitrile. Prepare fresh.
  • Inhibitors: Furosemide and a known potent CA inhibitor like Acetazolamide (positive control).[26] Prepare serial dilutions.

2. Assay Procedure (96-well plate format):

  • To appropriate wells, add Assay Buffer.
  • Add 2 µL of inhibitor working solutions (Furosemide, Acetazolamide) or vehicle (DMSO for control).
  • Add 20 µL of the CA working solution to all wells except the blank.
  • Pre-incubate the plate at room temperature for 15 minutes to allow inhibitor binding.[25]
  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

3. Measurement and Analysis:

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes. The product, p-nitrophenol, is yellow.
  • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the data and determine the IC₅₀ value for Furosemide against the CA isoform. Comparing this value to the IC₅₀ for NKCC will establish the selectivity window.
Logical Framework for On-Target Validation

To confidently attribute a cellular phenotype to NKCC inhibition by Furosemide, a logical framework incorporating controls is necessary.

G cluster_exp cluster_validation cluster_conclusion Phenotype Cellular Phenotype Observed with Furosemide Treatment Control1 Question 1: Is the phenotype present in cells lacking the target (NKCC-knockout)? Phenotype->Control1 Control2 Question 2: Does an orthogonal NKCC inhibitor (e.g., Bumetanide) replicate the phenotype? Phenotype->Control2 Control3 Question 3: Can the phenotype be rescued by re-expressing a Furosemide-insensitive NKCC mutant? Phenotype->Control3 Yes1 NO Control1->Yes1 No1 YES Control1->No1 Yes2 YES Control2->Yes2 No2 NO Control2->No2 Yes3 YES Control3->Yes3 No3 NO Control3->No3 OnTarget High Confidence: Phenotype is ON-TARGET (NKCC-mediated) Yes1->OnTarget Yes2->OnTarget Yes3->OnTarget OffTarget High Confidence: Phenotype is OFF-TARGET No1->OffTarget No2->OffTarget No3->OffTarget

Sources

development of a high-throughput screening assay for 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Development of a High-Throughput Screening Assay for Novel Carbonic Anhydrase IX Inhibitors Based on 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and implementation of a robust, fluorescence-based high-throughput screening (HTS) assay. The protocol is designed to identify and characterize novel inhibitors of human Carbonic Anhydrase IX (CA IX), a well-validated anti-cancer target, from a library of this compound analogs. The assay leverages the inherent esterase activity of CA IX to hydrolyze a non-fluorescent substrate, Fluorescein Diacetate (FDA), into the highly fluorescent product, fluorescein. Inhibition of CA IX by test compounds results in a measurable decrease in fluorescence, enabling quantitative assessment of inhibitor potency. We detail the principles of the assay, step-by-step protocols for execution in a 384-well format, data analysis, and critical validation parameters, including the Z'-factor, to ensure reliability and reproducibility for large-scale screening campaigns.

Introduction and Scientific Background

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, numerous CA isoforms exist, with distinct tissue distributions and physiological roles.[2]

Carbonic Anhydrase IX (CA IX) as a Therapeutic Target: CA IX is a transmembrane isoform that is minimally expressed in healthy tissues but is significantly overexpressed in a variety of hypoxic tumors, including renal, breast, and lung carcinomas. Its expression is strongly correlated with tumor progression, metastasis, and poor patient prognosis. By maintaining the pH balance in the acidic tumor microenvironment, CA IX allows cancer cells to thrive and proliferate. Therefore, selective inhibition of CA IX is a highly pursued strategy in oncology drug discovery.

Sulfonamides as Privileged Scaffolds for CA Inhibition: The chemical structure of this compound belongs to the sulfonamide class of compounds. Sulfonamides (R-SO₂NH₂) are a well-established class of potent carbonic anhydrase inhibitors.[3][4] They act by coordinating directly with the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.[4] This mechanism makes them an excellent starting point for designing novel, potent, and potentially isoform-selective CA IX inhibitors. This protocol outlines an HTS campaign to screen analogs of this parent compound.

Assay Principle

The screening assay is based on the promiscuous esterase activity of carbonic anhydrase. While the physiological reaction is CO₂ hydration, CAs can also hydrolyze certain ester-containing substrates. This assay uses the non-fluorescent molecule Fluorescein Diacetate (FDA) as the substrate. In the presence of active CA IX, FDA is hydrolyzed, cleaving the acetate groups and releasing the highly fluorescent molecule, fluorescein.[5][6][7] The resulting fluorescence intensity is directly proportional to CA IX enzymatic activity.

When a potential inhibitor from the analog library is introduced, it binds to the CA IX active site, preventing the hydrolysis of FDA. This leads to a reduction in the rate of fluorescein production and a corresponding decrease in the measured fluorescence signal. The assay is performed in a high-throughput, 384-well plate format, allowing for the rapid screening of thousands of compounds.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism FDA Fluorescein Diacetate (Non-Fluorescent) Fluorescein Fluorescein (Highly Fluorescent) FDA->Fluorescein Hydrolysis Enzyme CA IX Enzyme->FDA Inhibitor Test Compound (e.g., Sulfonamide Analog) BlockedEnzyme CA IX Inhibitor->BlockedEnzyme Binds to Active Site BlockedEnzyme->FDA Hydrolysis Blocked

Caption: Mechanism of the fluorescence-based CA IX inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog #Notes
Recombinant Human CA IXR&D Systems2188-CAStore at -80°C
Fluorescein Diacetate (FDA)Sigma-AldrichF7378Prepare fresh stock in DMSO
Acetazolamide (Positive Control)Sigma-AldrichA6011Known potent CA inhibitor
DMSO, AnhydrousSigma-AldrichD2650For compound and substrate stocks
Tris BufferThermo FisherBP152For Assay Buffer
Zinc Chloride (ZnCl₂)Sigma-AldrichZ0152Additive for buffer stability
384-well Black, Flat-Bottom PlatesCorning3712Low-volume, black plates for fluorescence
Microplate ReaderBMG LABTECHCLARIOstarOr equivalent with fluorescence intensity capability
Automated Liquid HandlerBeckman CoulterEcho 525Or equivalent for low-volume dispensing

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.1 mM ZnCl₂. Prepare fresh and store at 4°C.

  • CA IX Enzyme Stock (2X): Dilute recombinant human CA IX to a final concentration of 10 nM in chilled Assay Buffer. Prepare just before use and keep on ice.

  • FDA Substrate Stock (10X): Prepare a 1 mM stock of FDA in anhydrous DMSO. Immediately before use, dilute this stock to 200 µM in Assay Buffer. Protect from light.

  • Acetazolamide Control (Positive Control): Prepare a 10 mM stock in DMSO. Serially dilute in DMSO for dose-response curves.

  • Compound Plates: Prepare source plates of the this compound analog library at a concentration of 10 mM in DMSO. From this, create intermediate plates and final assay-ready plates at the desired screening concentration.

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

HTS_Workflow Start Start Step1 1. Dispense Compounds & Controls (200 nL) Test Compounds, DMSO (Negative), Acetazolamide (Positive) Start->Step1 Step2 2. Add 2X CA IX Enzyme Solution (10 µL) Final [CA IX] = 5 nM Step1->Step2 Step3 3. Pre-incubation 15 minutes at Room Temp (Allows compound to bind enzyme) Step2->Step3 Step4 4. Initiate Reaction Add 10X FDA Substrate Solution (10 µL) Final [FDA] = 100 µM Step3->Step4 Step5 5. Kinetic Read Measure Fluorescence Intensity (Excitation: 485 nm, Emission: 520 nm) Every 2 min for 20 min Step4->Step5 End End: Data Analysis Step5->End

Caption: High-throughput screening workflow for CA IX inhibitors.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), transfer 200 nL of test compounds, positive controls (Acetazolamide), and negative controls (DMSO) into the appropriate wells of a 384-well black assay plate. This corresponds to a 10 µM final screening concentration from a 1 mM source.

  • Enzyme Addition: Add 10 µL of the 2X CA IX enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the 10X FDA substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate into a microplate reader pre-set to 25°C. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) in a kinetic mode, taking readings every 2 minutes for a total of 20 minutes. The rate of fluorescence increase (slope of the linear portion of the kinetic curve) represents the reaction velocity.

Assay Validation and Quality Control

To ensure the reliability of an HTS campaign, the assay must be rigorously validated. The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[8][9]

Z'-Factor Calculation: The Z'-factor measures the separation between the distributions of the positive and negative controls.[9][10] It is calculated using the following formula:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp = mean of the positive control (max inhibition, e.g., Acetazolamide)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (no inhibition, DMSO)

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor Values: [9][11]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

A "dry run" with only control compounds should be performed to ensure the Z' is consistently > 0.5 before proceeding with a full library screen.[12]

Z_Factor cluster_main Assay Quality Assessment (Z'-Factor) Dist_Neg Negative Control (DMSO, 100% Activity) Dist_Pos Positive Control (Inhibitor, 0% Activity) Signal_Window Signal Window |μ_pos - μ_neg| Dynamic_Range Dynamic Range p1->p2

Caption: The Z'-factor quantifies the separation between control signals.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the kinetic fluorescence data (RFU/min).

  • Calculate Percent Inhibition: Normalize the data using the positive and negative controls on each plate. % Inhibition = 100 * (1 - (Vcompound - Vpositive_control) / (Vnegative_control - Vpositive_control))

  • Hit Identification: Define a "hit" threshold, typically based on a robust statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls or a fixed % inhibition value like >50%).

  • Dose-Response Analysis: For confirmed hits, perform secondary screening with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC₅₀). Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Example Data Table:

CompoundConcentration (µM)Reaction Rate (RFU/min)% InhibitionIC₅₀ (µM)
DMSO (Negative Control)N/A1502 ± 450%N/A
Acetazolamide (Positive)1055 ± 12100%0.012
Analog A (Hit)1065058.7%4.5
Analog B (Non-Hit)1014106.3%> 100

Troubleshooting

IssuePossible CauseSolution
Low Z'-Factor (<0.5) 1. High variability in controls.2. Low signal-to-background ratio.1. Check pipetting accuracy, reagent stability, and mixing.2. Optimize enzyme or substrate concentrations. Increase incubation time if necessary.
Fluorescent Compounds Test compound itself is fluorescent at the assay wavelengths.Pre-read the plate after compound addition but before substrate addition. Exclude or flag compounds with high intrinsic fluorescence.
Assay Drift Over Time Reagent degradation (especially FDA substrate).Prepare fresh reagents daily. Keep enzyme and substrate on ice or at 4°C during the run.
False Positives Compound precipitates, aggregates, or interferes with the detection system.Perform counter-screens (e.g., assay without enzyme) and confirm hits with an orthogonal assay (e.g., a different substrate or detection method).

References

  • Stams, T., & Christianson, D. W. (2000). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Note: While the original paper is paywalled, its principles are widely discussed and cited). The concept is also well-described on Wikipedia: Z-factor. Available at: [Link]

  • On HTS: Z-factor. (2023). On HTS Blog. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. (2020). BioPharma Notes. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery Course Materials. NC State University. Available at: [Link]

  • Iversen, P. W., et al. (2012). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Konvalinka, J., et al. (2020). Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. Jan Konvalinka Group, IOCB Prague. Available at: [Link]

  • Schnürer, J., & Rosswall, T. (1982). Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter. Applied and Environmental Microbiology. Available at: [Link]

  • Adam, G. C., & Dickerson, T. J. (2014). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • Assay Guidance Manual. (2012). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, PMC. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescein diacetate hydrolysis. Available at: [Link]

  • Adamczyk, S., et al. (2012). Assay for fluorescein diacetate hydrolytic activity: Optimization for soil samples. Soil Biology and Biochemistry. Available at: [Link]

  • Miernik, A., et al. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Molecules, MDPI. Available at: [Link]

Sources

in vivo administration of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid in mouse models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vivo Administration of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid in Mouse Models

Introduction & Scientific Rationale

1.1 Overview of this compound (FUSB)

This compound, hereafter referred to as FUSB, is a synthetic compound characterized by a central benzoic acid scaffold linked to a furan ring via a sulfonamide bridge. The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore present in a wide array of therapeutic agents. The unique combination of the benzoic acid, sulfonamide, and furan moieties suggests a potential for diverse biological activities. Given the novelty of this specific molecule, a structured in vivo evaluation is essential to characterize its pharmacokinetic profile, safety, and potential therapeutic efficacy.

1.2 Postulated Mechanisms of Action (MoA)

The chemical structure of FUSB allows for several plausible mechanistic hypotheses. Sulfonamide derivatives are known to exhibit a range of pharmacological effects, including but not limited to:

  • Carbonic Anhydrase Inhibition: Many sulfonamides act as potent inhibitors of carbonic anhydrase isoforms, which are involved in physiological processes such as pH regulation and fluid balance. This mechanism is the basis for their use as diuretics.[1]

  • Cyclooxygenase-2 (COX-2) Inhibition: Certain diaryl sulfonamides, like celecoxib, are selective COX-2 inhibitors, a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[1]

  • Antimicrobial Activity: The classical mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[1]

  • Cholinesterase Inhibition: Recent studies have explored sulfonamide derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease.[2][3]

Initial in vivo studies should be designed to first establish a safety and exposure profile before exploring efficacy in models relevant to these potential mechanisms.

1.3 The Importance of In Vivo Mouse Models for Preclinical Assessment

While in vitro assays provide crucial data on a compound's activity against a specific target, they cannot replicate the complex biological systems that govern a drug's absorption, distribution, metabolism, excretion (ADME), and overall toxicity.[4] In vivo mouse models are therefore indispensable for determining a compound's therapeutic window, understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and identifying potential liabilities before consideration for clinical development.[4][5]

1.4 Overall Preclinical Evaluation Workflow

The logical progression of in vivo studies is designed to maximize data acquisition while adhering to ethical animal use principles. The workflow begins with formulation and dose-range finding, followed by detailed pharmacokinetic and efficacy studies.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis Compound Compound Characterization (Solubility, Stability) Formulation Formulation Development & Vehicle Selection Compound->Formulation MTD Maximum Tolerated Dose (MTD) Study (Single Dose) Formulation->MTD PK Pharmacokinetic (PK) Study (IV & PO Administration) MTD->PK Inform Dosing PD Pharmacodynamic (PD) / Efficacy Study PK->PD Establish Exposure Analysis Data Analysis & PK/PD Modeling PK->Analysis PD->Analysis Report Reporting & Go/No-Go Decision Analysis->Report G cluster_MTD Objective: Find Highest Non-Toxic Dose cluster_PK Objective: Characterize ADME cluster_PD Objective: Measure Biological Effect MTD MTD Study PK PK Study PD PD/Efficacy Study DoseEsc Single Dose Escalation Monitor Monitor Clinical Signs & Body Weight DoseEsc->Monitor ResultMTD Determine MTD Monitor->ResultMTD DosePK Dose at Sub-MTD Level (IV & PO) Sample Serial Blood/Tissue Sampling DosePK->Sample AnalysisPK LC-MS/MS Analysis Sample->AnalysisPK ResultPK Calculate Cmax, T1/2, AUC, F% AnalysisPK->ResultPK DosePD Dose in Disease Model Biomarker Measure Biomarkers/Endpoints DosePD->Biomarker ResultPD Correlate Exposure with Efficacy Biomarker->ResultPD

Caption: Key in vivo study designs for evaluating a novel compound.

4.1 Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest single dose of FUSB that does not cause unacceptable side effects or overt toxicity. [5]The MTD is crucial for selecting doses for subsequent efficacy studies. [6] Protocol 4.1.1: Single-Dose Escalation MTD

  • Group Allocation: Assign mice (n=3 per group) to different dose cohorts (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group. [7]2. Administration: Administer a single dose of FUSB via the intended route of administration (e.g., PO or IP).

  • Monitoring: Observe animals continuously for the first 30-60 minutes and then at regular intervals (e.g., 3, 24, 48, and 72 hours) post-dose. [7]4. Data Collection: Record body weights daily and score clinical signs of toxicity.

MTD Clinical Observation Log

ParameterScoring (Example)Day 0Day 1Day 2Day 3
Body Weight Change (%) Record % change from baseline
Activity Level 0=Normal, 1=Slightly Reduced, 2=Lethargic, 3=Moribund
Posture 0=Normal, 1=Hunched
Piloerection (Fur) 0=Normal, 1=Ruffled
Adverse Events Note any tremors, seizures, etc.

The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or cause more than a 10-15% reduction in body weight. [5] 4.2 Pharmacokinetic (PK) Study

Objective: To characterize the ADME profile of FUSB, determining key parameters like maximum concentration (Cmax), half-life (T½), and oral bioavailability (F%). [8] Protocol 4.2.1: Mouse PK Study (PO and IV)

  • Group Allocation: Use two main groups: one receiving an IV dose (e.g., 1-2 mg/kg) and one receiving a PO dose (e.g., 10-20 mg/kg, selected based on MTD results). A typical design involves 3-4 mice per time point. [8]2. Administration: Administer FUSB via the specified route.

  • Sampling: Collect blood samples at multiple time points.

    • IV route: e.g., 5, 15, 30, 60, 120, 240 minutes. [8] * PO route: e.g., 15, 30, 60, 120, 240, 360 minutes. [8] * Refinement Strategy: Employ sparse sampling or serial bleeding techniques where multiple samples are taken from a single mouse to reduce animal numbers and inter-animal variability. [9][10]4. Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of FUSB in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the rate and extent of absorption.
Tmax Time at which Cmax is reached Indicates the speed of absorption.
AUC Area Under the Curve (Concentration vs. Time) Represents total drug exposure over time.
Elimination Half-life Time required for the plasma concentration to decrease by half.

| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |

4.3 Pharmacodynamic (PD) / Efficacy Study

Objective: To assess the biological effect of FUSB in a relevant disease model and establish a relationship between drug exposure (PK) and the therapeutic effect (PD).

Protocol 4.3.1: General Efficacy Study Outline

  • Model Selection: Choose an appropriate, validated mouse model based on the most likely MoA (e.g., a carrageenan-induced paw edema model for inflammation/COX-2 inhibition; a systemic bacterial infection model for antimicrobial activity).

  • Group Allocation: Include a vehicle control, a positive control (a known effective drug), and at least two dose levels of FUSB.

  • Dosing Regimen: Administer FUSB based on the PK data (e.g., once or twice daily) to maintain exposure above a target concentration.

  • PK/PD Correlation: Collect satellite PK samples to correlate drug exposure with the observed efficacy, helping to define the minimum effective concentration.

References

Sources

Application Notes & Protocols: Investigating the Wnt/β-Catenin Signaling Pathway using 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Document ID: AN-FBSA-WNT-2601

Section 1: Introduction and Scientific Context

The compound 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid belongs to a versatile class of molecules incorporating a furan ring, a sulfonamide group, and a benzoic acid moiety. While the precise biological activity is highly dependent on the substitution pattern of the benzoic acid ring, this structural class is of significant interest in medicinal chemistry. Furan-containing compounds are known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a representative compound from this class, herein referred to as FBSA-WntI (Furan-based Sulfamoyl Benzoic Acid - Wnt Inhibitor), as a tool to investigate the canonical Wnt/β-catenin signaling pathway.

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and cell proliferation.[2][4] Aberrant activation of this pathway, often due to mutations in key regulatory proteins, is a hallmark of numerous human cancers, particularly colorectal cancer.[3][5][6] This dysregulation leads to the accumulation and nuclear translocation of the protein β-catenin, which then acts as a transcriptional co-activator for genes promoting cell growth and proliferation, such as c-myc and cyclin D1.[6] Consequently, the Wnt/β-catenin pathway is a prime target for the development of novel cancer therapeutics.[4]

This document provides a comprehensive framework for utilizing FBSA-WntI to study its inhibitory effects on the Wnt/β-catenin pathway. The protocols herein are designed as a self-validating system, guiding the researcher from initial cytotoxicity assessment to specific target engagement and pathway modulation assays.

Section 2: The Wnt/β-Catenin Signaling Pathway: Mechanism of Action

Understanding the mechanism of the Wnt/β-catenin pathway is crucial for designing and interpreting experiments with inhibitors like FBSA-WntI. The pathway can be simplified into two states: "OFF" and "ON".

  • "OFF" State (Absence of Wnt ligand): In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for destruction. A multi-protein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin.[7][8] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. As a result, cytoplasmic β-catenin levels are kept low, and Wnt target genes are not transcribed.[2]

  • "ON" State (Presence of Wnt ligand): When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor on the cell surface, the destruction complex is inactivated.[3][6] This allows β-catenin to escape degradation, accumulate in the cytoplasm, and translocate into the nucleus.[2] In the nucleus, β-catenin binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, displacing the corepressor Groucho and recruiting coactivators to initiate the transcription of target genes that drive cell proliferation.[3]

Small molecule inhibitors like FBSA-WntI can be designed to interfere with this pathway at various points, such as by preventing β-catenin accumulation, blocking its nuclear translocation, or inhibiting its interaction with TCF/LEF.

Wnt_Signaling_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) beta_Catenin_P Phosphorylated β-Catenin Destruction_Complex->beta_Catenin_P Phosphorylation Proteasome Proteasome beta_Catenin_P->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Binds Receptor->Destruction_Complex Inhibits beta_Catenin_cyto β-Catenin (Cytoplasm) beta_Catenin_nuc β-Catenin (Nucleus) beta_Catenin_cyto->beta_Catenin_nuc Translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription (c-myc, cyclin D1) TCF_LEF->Target_Genes Activates FBSA_WntI FBSA-WntI (Hypothesized Action) FBSA_WntI->beta_Catenin_nuc Inhibits Translocation? FBSA_WntI->TCF_LEF Inhibits Binding?

Figure 1: The Canonical Wnt/β-Catenin Signaling Pathway.

Section 3: Experimental Framework for FBSA-WntI Evaluation

The following protocols are designed to systematically evaluate the efficacy and mechanism of action of FBSA-WntI as an inhibitor of the Wnt/β-catenin pathway.

Before investigating the specific effects on the signaling pathway, it is essential to determine the compound's general cytotoxicity and its half-maximal inhibitory concentration (IC50). This provides a critical concentration range for subsequent mechanism-of-action studies.

Protocol 1.1: Determination of IC50 using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Materials:

  • FBSA-WntI stock solution (e.g., 10 mM in DMSO)

  • Human colorectal cancer cell line with active Wnt signaling (e.g., HCT-116 or SW480)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[10]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of FBSA-WntI in culture medium. A common starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of FBSA-WntI. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[12][13][14]

Parameter Description
Cell Line HCT-116 (colorectal carcinoma)
Seeding Density 8,000 cells/well
Treatment Duration 48 hours
FBSA-WntI IC50 Hypothetical Value: 15.2 µM

Table 1: Hypothetical IC50 Data for FBSA-WntI.

Once the IC50 is established, the next step is to confirm that FBSA-WntI directly modulates the Wnt/β-catenin pathway. The following assays provide a robust, multi-pronged approach to validate the compound's mechanism of action.

Experimental_Workflow cluster_workflow Experimental Workflow for FBSA-WntI A Protocol 1.1: Determine IC50 (MTT Assay) B Select Sub-IC50 Concentrations (e.g., 0.5x, 1x, 2x IC50) A->B C Protocol 2.1: Measure Transcriptional Activity (TOP/FOP Flash Assay) B->C D Protocol 2.2: Analyze Protein Levels (Western Blot) B->D E Protocol 2.3: Visualize Protein Localization (Immunofluorescence) B->E F Data Synthesis and Mechanism Confirmation C->F D->F E->F

Figure 2: A logical workflow for the characterization of FBSA-WntI.

Protocol 2.1: TOP/FOP Flash Luciferase Reporter Assay

This assay directly measures the transcriptional activity of the β-catenin/TCF/LEF complex.[1] It uses two reporter plasmids: TOPflash, which contains wild-type TCF binding sites upstream of a luciferase gene, and FOPflash, a negative control with mutated TCF binding sites.[15][16] A high TOP/FOP ratio indicates active Wnt signaling.[1]

Materials:

  • HEK293T or other easily transfectable cell line

  • TOPflash and FOPflash plasmids

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a conditioned medium (as a positive control for pathway activation)

  • FBSA-WntI

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate.

  • Transfection: Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla plasmid. A 10:1 ratio of the firefly reporter to the Renilla plasmid is a common starting point.[1][15]

  • Treatment: After 24 hours, treat the cells with Wnt3a conditioned medium (to activate the pathway) in the presence of various concentrations of FBSA-WntI (e.g., 0.5x, 1x, and 2x IC50).

  • Incubation: Incubate for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio. A dose-dependent decrease in the TOP/FOP ratio in the presence of FBSA-WntI indicates inhibition of the signaling pathway.

Protocol 2.2: Western Blot Analysis of Pathway Proteins

Western blotting allows for the quantification of key proteins in the Wnt pathway. A successful inhibitor should reduce the levels of total β-catenin and its downstream targets, c-Myc and Cyclin D1.

Materials:

  • HCT-116 cells

  • FBSA-WntI

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat HCT-116 cells with FBSA-WntI at selected concentrations for 24-48 hours. Lyse the cells and quantify the total protein concentration.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[8][17] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (GAPDH).

Protein Target Expected Change with FBSA-WntI
β-CateninDecrease
c-MycDecrease
Cyclin D1Decrease
GAPDH (Control)No Change

Table 2: Expected Protein Level Changes after FBSA-WntI Treatment.

Protocol 2.3: Immunofluorescence for β-Catenin Localization

This technique visualizes the subcellular localization of β-catenin. In cancer cells with an active Wnt pathway, β-catenin is predominantly found in the nucleus. An effective inhibitor should cause a shift of β-catenin from the nucleus to the cytoplasm or membrane.[18][19]

Materials:

  • HCT-116 cells grown on glass coverslips

  • FBSA-WntI

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-β-catenin

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed HCT-116 cells on coverslips and treat with FBSA-WntI for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block non-specific binding with 1% BSA. Incubate with the primary anti-β-catenin antibody, followed by the fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the localization of β-catenin in treated versus untreated cells.[18][20]

Section 4: Trustworthiness and Self-Validating Systems

The reliability of these protocols hinges on the inclusion of proper controls and a multi-assay approach.

  • Internal Controls: Each protocol incorporates essential controls. The MTT assay uses vehicle-treated cells as a baseline for 100% viability. The TOP/FOP assay uses the FOPflash plasmid to measure non-specific transcriptional activation, ensuring the measured signal is specific to Wnt signaling.[16] Western blotting and immunofluorescence use housekeeping proteins (like GAPDH) or nuclear stains (like DAPI) for normalization and cellular localization, respectively.

  • Dose-Response Relationship: Evaluating the compound at multiple concentrations (ideally centered around the IC50) is critical. A clear dose-dependent effect in all assays strongly supports a specific inhibitory action rather than a non-specific cytotoxic effect.[21]

By adhering to this structured and controlled experimental design, researchers can generate robust, reproducible, and trustworthy data on the effects of this compound derivatives on the Wnt/β-catenin signaling pathway.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2020). WNT and β-Catenin in Cancer: Genes and Therapy. Annual Review of Cancer Biology, 4(1), 385-407. [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Valle, A., & Lecuit, T. (2015). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. In Wnt Signaling (pp. 133-142). Humana Press. [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Lu, W., Li, Y., & Zheng, J. (2023). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. Molecular Cancer, 22(1), 107. [Link]

  • Wang, S., et al. (2024). Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy. Journal of Hematology & Oncology, 17(1), 46. [Link]

  • Valenti, F., et al. (n.d.). Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. Retrieved from [Link]

  • Holland, J. D., Klaus, A., Garratt, A. N., & Birchmeier, W. (2013). Wnt/β-catenin Signaling in Normal and Cancer Stem Cells. Current Opinion in Cell Biology, 25(2), 254-264. [Link]

  • Salazar, V. L., et al. (2014). WNT-β-catenin signaling pathway and its relationship with cancer. International Journal of Molecular Sciences, 15(7), 12763-12803. [Link]

  • Housing Innovations. (2023, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Grokipedia. (n.d.). IC50. Retrieved from [Link]

  • Arqués, O., et al. (2014). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. protocols.io. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7. Retrieved from [Link]

  • ResearchGate. (2014, April 24). How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. Retrieved from [Link]

  • LI-COR Biosciences. (2014, March 25). Rethinking the Traditional Western Blot with Wnt/beta-Catenin Pathway Example [Video]. YouTube. [Link]

  • Research Square. (2014, June 5). Quantitative Procedure to Analyze Nuclear β- Catenin Using Immuno uorescence Tissue Staining. Retrieved from [Link]

  • ResearchGate. (2020, August 28). TOP/FOP-FLASH assay in HEK293T cells? Retrieved from [Link]

  • ResearchGate. (n.d.). TOPFlash/FOPFlash luciferase reporter map. Retrieved from [Link]

  • Henderson, B. R., & Fagotto, F. (2000). Nuclear Localization and Formation of β-Catenin–Lymphoid Enhancer Factor 1 Complexes Are Not Sufficient for Activation of Gene Expression. Molecular and Cellular Biology, 20(17), 6333-6343. [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of beta-catenin revealed a nuclear... Retrieved from [Link]

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Application Notes and Protocols for the Safe Handling and Disposal of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by trained professionals in a laboratory setting. The information provided is based on the known properties of the chemical class and general safety protocols. A specific Safety Data Sheet (SDS) for 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid (CAS No. 321979-08-2) was not available at the time of writing. Therefore, this compound should be handled with the utmost care, assuming it may be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Introduction

This compound is a sulfonamide derivative of benzoic acid.[1] Compounds in this class have a wide range of biological activities and are of interest in medicinal chemistry and drug development.[2][3] Given its structure, which combines a benzoic acid moiety, a sulfonamide group, and a furan ring, it is prudent to anticipate potential hazards associated with irritancy and reactivity. The hazard code "Xi" (irritant) has been associated with this compound, reinforcing the need for careful handling.[4]

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Compound Identification and Properties

A clear understanding of the compound's identity is the first step in safe handling.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 321979-08-2[4]
Molecular Formula C₁₂H₁₁NO₅S[4]
Molecular Weight 281.28 g/mol [4]
Hazard Codes Xi (Irritant)[4]
Physical Form Assumed to be a solid powder

Hazard Assessment and Personal Protective Equipment (PPE)

Given the "irritant" hazard classification and the general nature of benzoic acid and sulfonamide derivatives, a thorough hazard assessment is critical.

Potential Hazards:

  • Skin and Eye Irritation: Benzoic acid and many sulfonamides can cause skin and eye irritation.[5][6] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[5][6]

  • Ingestion: Ingestion may cause gastrointestinal irritation.[5]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from dust and splashes.[7]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][7] If significant dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from receipt to use in experiments.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Inspection Receipt and Inspection - Check container integrity - Verify label Storage Secure Storage - Cool, dry, well-ventilated area - Away from incompatibles Receipt_and_Inspection->Storage SDS_Review Review SDS (if available) or this guide Storage->SDS_Review PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Weighing Weighing - Use fume hood or ventilated enclosure - Minimize dust generation PPE_Donning->Weighing Dissolution Dissolution - Add solid to solvent slowly - Avoid splashing Weighing->Dissolution Reaction_Setup Reaction Setup - Conduct in fume hood - Monitor for exothermic reactions Dissolution->Reaction_Setup Decontamination Decontaminate Glassware and Surfaces Reaction_Setup->Decontamination Waste_Segregation Segregate Waste - Solid vs. Liquid - Halogenated vs. Non-halogenated Decontamination->Waste_Segregation Waste_Labeling Label Hazardous Waste Container Waste_Segregation->Waste_Labeling Waste_Disposal Dispose via EHS Waste_Labeling->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Detailed Protocols

Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.[8][9]

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[10] Water solutions of benzoic acid can react with metals to form flammable hydrogen gas.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[7]

Spill Management Protocol

In the event of a spill, a calm and systematic response is necessary.[10]

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust.[10]

  • Cleanup: Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[10] Do not use a vacuum cleaner unless it is HEPA-filtered.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

The following decision tree illustrates the spill response process:

G Spill_Occurs Spill Occurs Assess_Risk Assess Risk (Size, Location, Dust) Spill_Occurs->Assess_Risk Minor_Spill Minor Spill Assess_Risk->Minor_Spill Major_Spill Major Spill Assess_Risk->Major_Spill Minor_Spill->Major_Spill No Cleanup_Procedure Follow Cleanup Protocol (Contain, Collect, Decontaminate) Minor_Spill->Cleanup_Procedure Yes Evacuate_and_Report Evacuate Area Call EHS Immediately Major_Spill->Evacuate_and_Report Yes Dispose_Waste Dispose of Waste via EHS Cleanup_Procedure->Dispose_Waste

Caption: Decision tree for spill response.

Disposal Protocol

Improper disposal of chemical waste can harm the environment and lead to regulatory non-compliance.[11][12]

  • Waste Determination: All waste containing this compound, including contaminated materials and spill cleanup debris, must be treated as hazardous waste.[10][13]

  • Waste Collection:

    • Solid Waste: Collect dry waste in a clearly labeled, sealed container.

    • Liquid Waste: Collect solutions in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[13]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by the EHS department.[13]

  • Prohibition of Drain Disposal: DO NOT dispose of this compound or its solutions down the drain.[5][9] This can contaminate water sources.[5]

Conclusion

While specific hazard data for this compound is limited, a conservative approach based on its chemical structure and the known properties of sulfonamides and benzoic acids is warranted. By adhering to the principles of hazard assessment, proper use of PPE, and strict adherence to handling and disposal protocols, researchers can work with this compound in a safe and environmentally responsible manner. Always prioritize safety and consult with your institution's EHS professionals.

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.).
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
  • PubChem. (n.d.). 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. (n.d.).
  • Benchchem. (n.d.). 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid.
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  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
  • LookChem. (n.d.). Cas 321979-08-2, 4-[(FURAN-2-YLMETHYL)-SULFAMOYL]-BENZOIC ACID.
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  • PubChem. (n.d.). 4-Chloro-2-((((ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_3)furan-2-yl)(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_2)methyl)amino)-5-sulfamoylbenzoic acid.
  • PubChem. (n.d.). Isofurosemide.
  • PubChem. (n.d.). 4-Chloro-2-[furan-2-ylmethyl(nitroso)amino]-5-sulfamoylbenzoic acid.
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  • Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid 97.
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  • PubChem. (n.d.). 3-methyl-5-oxo-4-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid.
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  • Spectrum Chemical. (2015, July 15). safety data sheet.
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cell permeability assay for 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for Determining the Cell Permeability of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Introduction: The Critical Role of Permeability in Drug Discovery

In the landscape of drug development, the journey of a candidate molecule from a promising lead to a therapeutic agent is contingent upon its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A cornerstone of this profile is cell permeability—the ability of a compound to traverse biological membranes to reach its site of action. The compound this compound, a molecule with structural motifs common in medicinal chemistry, requires a thorough assessment of its permeability to predict its potential for oral bioavailability and systemic exposure.[1][2]

This document serves as a comprehensive guide for researchers, providing both the theoretical rationale and detailed experimental protocols for evaluating the permeability of this compound. We will explore a tiered approach, beginning with a high-throughput, cell-free assay to determine passive diffusion, followed by the gold-standard cell-based model to investigate the more complex interplay of passive and active transport mechanisms. This structured approach ensures an efficient use of resources while building a robust data package for informed decision-making in the drug discovery pipeline.

Part 1: Assay Selection Rationale - A Phased Approach

The selection of a permeability assay is guided by the stage of drug discovery and the specific questions being asked. A compound's ability to cross a membrane is governed by its physicochemical properties, including lipophilicity, molecular weight, solubility, and hydrogen bonding capacity.[3][4] A strategic evaluation employs a phased approach, starting with simpler models and progressing to more complex, biologically relevant systems.

  • Phase 1: Early-Stage Screening with Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Rationale: In the early discovery phase, it is crucial to rapidly screen and rank compounds. The PAMPA model is a cell-free, high-throughput assay that specifically measures passive diffusion, a primary mechanism for drug absorption.[5] It is cost-effective and avoids the complexities of active transport and metabolism, providing a clean baseline measurement of a molecule's intrinsic ability to cross a lipid barrier.[6][7] This makes it an ideal first-pass screen for this compound.

  • Phase 2: In-Depth Mechanistic Study with Caco-2 Permeability Assay

    • Rationale: Following initial screening, a more biologically intricate model is required. The Caco-2 assay is the industry's gold standard for predicting human intestinal absorption.[8][9] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that express clinically relevant influx and efflux transporters (e.g., P-glycoprotein, P-gp).[10][11] This assay provides a more comprehensive picture by measuring not only passive permeability but also the contribution of active transport, which can significantly impact a drug's bioavailability.[10] By performing a bidirectional assay, one can determine if the compound is a substrate for efflux pumps.[11]

This tiered strategy allows for the efficient elimination of compounds with poor passive permeability via PAMPA, reserving the more resource-intensive Caco-2 assay for promising candidates that warrant a deeper investigation into active transport phenomena.

Part 2: Protocol for PAMPA (Passive Permeability Screening)

This protocol outlines the procedure for determining the passive permeability of this compound using the PAMPA model.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare 1% Lecithin in Dodecane coat_plate Coat Donor Plate Membrane with Lipid prep_lipid->coat_plate prep_compound Prepare 10 mM Compound Stock in DMSO prep_buffer Prepare Donor/Acceptor Buffers (PBS, pH 7.4) add_donor Add Diluted Compound to Donor Plate prep_compound->add_donor add_acceptor Add Buffer to Acceptor Plate prep_buffer->add_acceptor coat_plate->add_acceptor add_acceptor->add_donor assemble Assemble Sandwich Plate (Donor on Acceptor) add_donor->assemble incubate Incubate (e.g., 18h, RT) with Shaking assemble->incubate disassemble Disassemble Plates incubate->disassemble sample Sample Donor and Acceptor Wells disassemble->sample quantify Quantify Concentration (LC-MS/MS) sample->quantify calculate Calculate Pe quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials and Reagents
  • 96-well PAMPA "sandwich" plates (hydrophobic PVDF filter donor plate and acceptor plate)

  • This compound

  • Lecithin (phosphatidylcholine)

  • Dodecane

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High and low permeability control compounds (e.g., Testosterone and Hydrocortisone)

  • 96-well plate for analysis (e.g., UV or LC-MS/MS compatible)

  • Plate shaker

  • Multichannel pipette

Step-by-Step Protocol
  • Preparation of Solutions:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[7]

    • Compound Stock: Prepare a 10 mM stock solution of this compound and control compounds in DMSO.[12]

    • Acceptor Buffer: Use PBS (pH 7.4).

    • Donor Solution: Dilute the 10 mM compound stock into PBS to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., 1%) to avoid affecting membrane integrity.[13]

  • Assay Plate Preparation:

    • Using a multichannel pipette, carefully apply 5 µL of the lipid solution to the membrane of each well of the donor plate. Allow it to permeate the filter for 5-10 minutes. Avoid touching the membrane with the pipette tips.[7]

    • Add 300 µL of acceptor buffer (PBS) to each well of the acceptor plate.[7]

  • Running the Assay:

    • Add 150 µL of the donor solution (containing the test compound or controls) to each well of the lipid-coated donor plate.[7]

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich." Ensure a good seal to prevent evaporation.

    • Place the assembled plate on a plate shaker and incubate at room temperature for 16-18 hours.[12]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both donor and acceptor wells for concentration analysis.

    • Determine the concentration of the compound in each sample using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

Data Calculation

The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Where:

  • VD and VA are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

  • [Drug]equilibrium is calculated based on the initial donor concentration and well volumes.

Part 3: Protocol for Caco-2 Permeability Assay

This protocol provides a detailed methodology for assessing bidirectional permeability using the Caco-2 cell model, which is essential for understanding both passive transport and active efflux.

Experimental Workflow: Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture & Seeding (Day -21) cluster_assay Assay Execution (Day 0) cluster_analysis Analysis & Calculation culture_cells Culture Caco-2 Cells in Flasks seed_transwell Seed Cells onto Transwell Inserts culture_cells->seed_transwell differentiate Differentiate for 21 Days (Change Media Regularly) seed_transwell->differentiate check_teer Check Monolayer Integrity (TEER Measurement) differentiate->check_teer wash_cells Wash Monolayers with Transport Buffer check_teer->wash_cells add_compound Add Compound to Donor (Apical or Basolateral) wash_cells->add_compound incubate Incubate (e.g., 2h, 37°C) with Shaking add_compound->incubate collect_samples Collect Samples from Donor & Receiver Chambers incubate->collect_samples quantify Quantify Concentration (LC-MS/MS) collect_samples->quantify calc_papp Calculate Papp (A-B, B-A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Materials and Reagents
  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • This compound

  • Control compounds: Atenolol (low permeability), Antipyrine (high permeability), Talinolol (P-gp substrate)[11]

  • Lucifer yellow (paracellular integrity marker)

  • TEER meter with "chopstick" electrodes

  • CO₂ incubator (37°C, 5% CO₂)

  • Orbital shaker

Step-by-Step Protocol
  • Cell Culture and Monolayer Formation (3 weeks):

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed cells onto the apical side of Transwell inserts at an appropriate density.

    • Culture the cells for 18-22 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.[11]

  • Monolayer Integrity Check (Day of Experiment):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[14]

    • Rationale: TEER measurement confirms the formation of tight junctions between cells, a critical feature of the intestinal barrier. Only monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) should be used.[15]

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

  • Bidirectional Transport Experiment (A→B and B→A):

    • Prepare dosing solutions of the test compound and controls in transport buffer (e.g., at 10 µM).

    • Apical to Basolateral (A→B) Transport:

      • Add the dosing solution to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport:

      • Add the dosing solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

    • Rationale: Measuring transport in both directions is essential. The A→B direction mimics absorption from the gut into the blood, while the B→A direction measures efflux back into the gut lumen.[10]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[10]

    • At the end of the incubation, collect samples from both the donor and receiver compartments for each direction.

  • Sample Analysis:

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Also, measure the concentration of Lucifer yellow (if used) with a fluorescence plate reader to confirm monolayer integrity post-experiment.

Data Calculation
  • Apparent Permeability Coefficient (Papp): P_app (cm/s) = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): ER = P_app (B→A) / P_app (A→B)

    Rationale: The ER quantifies the extent of active efflux. An ER ≥ 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[11][14]

Part 4: Data Interpretation

The data from both assays should be integrated to build a comprehensive permeability profile.

AssayParameterResultInterpretation
PAMPA Pe (x 10⁻⁶ cm/s)> 5High Passive Permeability
1 - 5Medium Passive Permeability
< 1Low Passive Permeability
Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)> 10High Apparent Permeability (Good Absorption Potential)
1 - 10Medium Apparent Permeability
< 1Low Apparent Permeability (Poor Absorption Potential)
Caco-2 Efflux Ratio (ER)< 2No significant active efflux observed.
≥ 2Compound is likely a substrate of an efflux transporter (e.g., P-gp).[16]

Example Scenarios for this compound:

  • Scenario 1: High PAMPA, High Caco-2 (A→B), ER < 2: The compound is highly permeable via passive diffusion and is not subject to efflux. Excellent candidate for oral absorption.

  • Scenario 2: High PAMPA, Low Caco-2 (A→B), ER > 2: The compound has good intrinsic passive permeability but is actively pumped out by efflux transporters in the Caco-2 cells. This suggests that in vivo oral bioavailability may be poor despite favorable physicochemical properties.[6]

  • Scenario 3: Low PAMPA, Low Caco-2 (A→B), ER < 2: The compound has inherently poor passive permeability, which is the primary barrier to its absorption.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Reddy, A. S., & G, S. (2020). Physicochemical properties of drugs and membrane permeability. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Al-Hilal, T. A., et al. (2022). Current and Developing In vitro and Ex vivo models for assessing medication permeability into the gut produce a Systemic effect. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Neves, J. D., et al. (2015). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Omotayo, F. A., et al. (2019). Physicochemical properties of drugs and membrane permeability: review article. South African Journal of Chemistry. Retrieved from [Link]

  • JoVE. (n.d.). Factors Affecting Drug Distribution: Tissue Permeability. Retrieved from [Link]

  • BD Biosciences. (n.d.). Caco-2 Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Buckley, S. T., & Augustijns, P. (2012). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Na, D.-H., & Lee, K. C. (2022). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Pharmaceutics. Retrieved from [Link]

  • Neves, J. D., et al. (2015). Cell-based in vitro models for predicting drug permeability. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2023). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid. Retrieved from [Link]

  • Drug Discovery News. (2019). Guest commentary: Looking at EMA's and FDA's topical guidelines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • Regulations.gov. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

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Application Note: Modulating Protein-Protein Interactions of the Na-K-Cl Cotransporter (NKCC1) with Furosemide for Co-Immunoprecipitation Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals on the application of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, commonly known as Furosemide, for investigating protein-protein interactions using co-immunoprecipitation.

Introduction and Scientific Rationale

This compound, or Furosemide, is a potent loop diuretic that functions by inhibiting the Na-K-Cl cotransporters (NKCCs).[1][2][3] There are two primary isoforms: NKCC1 (encoded by the SLC12A2 gene) and NKCC2 (encoded by SLC12A1). While NKCC2 is predominantly kidney-specific, NKCC1 is widely expressed in various tissues and cell types, where it plays crucial roles in regulating intracellular chloride concentration, cell volume, and epithelial salt secretion.[4][5][6]

In the context of molecular biology and drug discovery, Furosemide serves as a valuable chemical tool to probe the function and regulation of NKCC1. Protein-protein interactions (PPIs) are fundamental to the regulation of transporters like NKCC1, governing their trafficking, localization, and activity. The binding of Furosemide to NKCC1 induces conformational changes or occludes the ion translocation pathway.[7][8][9] This modulation provides a strategic opportunity to investigate NKCC1's interactome.

This guide details the use of Furosemide not as a reagent within the co-immunoprecipitation (Co-IP) assay itself, but as an external stimulus applied to cells prior to the Co-IP. The core experimental objective is to determine how the Furosemide-induced inhibition of NKCC1 affects its association with regulatory proteins, scaffolding partners, or other components of its signaling complex. By comparing the protein complexes isolated from Furosemide-treated cells versus vehicle-treated controls, researchers can identify interaction partners whose binding is dependent on the conformational or functional state of NKCC1.

Mechanism of Action: Furosemide and NKCC1

Furosemide acts as an orthosteric inhibitor, binding to the ion translocation pocket on the extracellular side of the NKCC1 protein.[9][10] This binding competitively inhibits the chloride ion from associating with its site, thereby preventing the cotransport of Na+, K+, and 2Cl- ions into the cell.[10][11] This action disrupts the normal physiological function of the transporter. From a structural standpoint, this inhibition locks the transporter in a specific state, which may either reveal or conceal binding epitopes for interacting proteins, thus altering the composition of the NKCC1 protein complex.

Experimental Design and Key Considerations

A successful Co-IP experiment to study Furosemide's effect on the NKCC1 interactome hinges on a robust experimental design with meticulous controls. The "bait" protein in this experiment is NKCC1, which will be immunoprecipitated from cell lysates. The "prey" are the interacting proteins that are pulled down along with it.

Essential Controls
  • Vehicle Control: This is the most critical comparison point. Cells are treated with the same solvent used to dissolve Furosemide (e.g., DMSO) at the same final concentration. The Co-IP results from this group represent the baseline interaction profile of NKCC1 in its active or basal state.

  • Furosemide Treatment: Cells are treated with the optimized concentration of Furosemide. The results from this group will reveal which interactions are gained or lost upon NKCC1 inhibition.

  • Negative Control (Isotype IgG): For each treatment condition (Vehicle and Furosemide), a parallel immunoprecipitation should be performed using a non-specific antibody of the same isotype as the anti-NKCC1 antibody (e.g., Rabbit IgG). This control is essential to identify proteins that bind non-specifically to the antibody or the Protein A/G beads.

  • Input Control: A small fraction of the cell lysate (before the addition of any antibody) should be saved. This sample is run alongside the eluted Co-IP samples on the Western blot to confirm that the bait (NKCC1) and potential prey proteins are expressed in the cells.

Optimization of Furosemide Treatment

Before proceeding with the Co-IP, it is crucial to determine the optimal concentration and duration of Furosemide treatment. The goal is to achieve maximal inhibition of NKCC1 without causing significant off-target effects or cell death.

  • Dose-Response: Treat cells with a range of Furosemide concentrations (e.g., 10 µM - 500 µM). The effectiveness can be assessed using a functional assay, such as a bumetanide-sensitive ion influx assay, or by monitoring the phosphorylation state of NKCC1, which is often linked to its activity.[5]

  • Time-Course: Treat cells for varying durations (e.g., 30 minutes, 1 hour, 4 hours) with the optimal concentration determined from the dose-response study. The shortest time required to achieve the desired effect is typically preferred to minimize secondary, downstream consequences of prolonged transporter inhibition.

Logical Workflow for Investigating Furosemide's Impact on NKCC1 Interactions

G cluster_prep Phase 1: Preparation & Treatment cluster_ip Phase 2: Co-Immunoprecipitation cluster_analysis Phase 3: Analysis cell_culture Cell Culture (e.g., HEK293T, expressing NKCC1) treatment_A Vehicle Control (e.g., DMSO) cell_culture->treatment_A treatment_B Furosemide Treatment (Optimized Dose/Time) cell_culture->treatment_B lysis Cell Lysis (Non-denaturing buffer) treatment_A->lysis treatment_B->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-NKCC1 Ab or IgG) preclear->ip capture Capture Immune Complex (with Protein A/G beads) ip->capture wash Wash Steps capture->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot data_comp Compare Prey Proteins: Vehicle vs. Furosemide western_blot->data_comp Detect Bait (NKCC1) & Prey Proteins ms_analysis Mass Spectrometry (Optional, for discovery)

Caption: Experimental workflow for Co-IP analysis of Furosemide's effect.

Detailed Protocol: Co-Immunoprecipitation of NKCC1

This protocol provides a step-by-step methodology for performing a Co-IP to identify proteins that dissociate from or associate with NKCC1 upon Furosemide treatment.

Part A: Cell Culture and Treatment
  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T, which endogenously expresses NKCC1/SLC12A2) in 10 cm plates.[12] Grow cells to ~80-90% confluency. For each condition (Vehicle, Furosemide, plus IgG controls), a separate plate is required.

  • Reagent Preparation: Prepare a stock solution of Furosemide (e.g., 100 mM in DMSO).

  • Cell Treatment:

    • For the Furosemide-treated sample, add Furosemide stock solution directly to the culture medium to achieve the final optimized concentration (e.g., 100 µM).

    • For the Vehicle control sample, add an equivalent volume of DMSO to the culture medium.

  • Incubation: Incubate the cells for the predetermined optimal time (e.g., 1 hour) at 37°C in a CO2 incubator.

Part B: Cell Lysis
  • Wash Cells: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with 5 mL of ice-cold PBS.[13]

  • Lyse Cells: Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Co-IP Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or other mild non-ionic detergent), supplemented immediately before use with Protease and Phosphatase Inhibitor Cocktails.

  • Harvest Lysate: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.[13]

  • Incubate and Clarify: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Collect Supernatant: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein extract.

  • Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the protein concentration of each lysate. Equalize the protein concentration across all samples by diluting with Lysis Buffer. Reserve 50 µL of lysate from each sample to serve as the "Input" control.

Part C: Immunoprecipitation
  • Pre-clearing: To 1 mg of total protein in 1 mL of lysate, add 20-30 µL of a 50% slurry of Protein A/G magnetic beads. Incubate on a rotator for 1 hour at 4°C.[14][15] This step removes proteins that non-specifically bind to the beads.

  • Isolate Pre-cleared Lysate: Place the tubes on a magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Discard the beads.

  • Antibody Incubation:

    • To the "IP" samples, add a validated anti-NKCC1 (SLC12A2) antibody (typically 2-5 µg).[16]

    • To the "IgG" control samples, add the same amount of a corresponding isotype control IgG antibody.

  • Incubate: Incubate the lysate-antibody mixture overnight at 4°C on a rotator to form immune complexes.[14]

Part D: Capture, Washing, and Elution
  • Prepare Beads: Add 40 µL of a 50% slurry of new Protein A/G magnetic beads to a fresh tube. Wash the beads twice with 500 µL of Co-IP Lysis Buffer.

  • Capture Immune Complexes: Transfer the lysate-antibody mixture from the overnight incubation to the tube containing the washed beads. Incubate on a rotator for 2-4 hours at 4°C.[17]

  • Wash Beads: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration or PBS with 0.1% Tween-20).[14][15] After the final wash, remove all residual buffer.

  • Elute Proteins: Resuspend the beads in 40 µL of 2X Laemmli Sample Buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Final Sample Preparation: Briefly centrifuge the tubes and place them on a magnetic rack. Carefully collect the supernatant, which contains your eluted bait and prey proteins.

Part E: Analysis by Western Blot
  • SDS-PAGE: Load the eluted samples and the "Input" controls onto a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blotting:

    • First, probe the membrane with an antibody against the bait protein (NKCC1/SLC12A2) to confirm successful immunoprecipitation.

    • Second, probe a separate blot (or strip and re-probe the same one) with an antibody against the suspected "prey" protein.

  • Analyze: Compare the band intensity of the prey protein in the Furosemide-treated lane versus the Vehicle-treated lane. A decrease in signal suggests the interaction is disrupted by Furosemide, while an increase suggests it is enhanced. The absence of a band in the IgG lane confirms the specificity of the interaction.

Data Interpretation and Expected Outcomes

The results from the Western blot analysis will provide qualitative or semi-quantitative insights into how Furosemide affects the NKCC1 interactome.

Table of Expected Western Blot Results
Sample LaneIP AntibodyTreatmentBlot for NKCC1 (Bait)Blot for Prey ProteinInterpretation
Input N/AVehicleStrong BandPresentConfirms protein expression.
Input N/AFurosemideStrong BandPresentConfirms protein expression.
IP: Vehicle Anti-NKCC1VehicleStrong BandPresentBaseline interaction detected.
IP: Furosemide Anti-NKCC1FurosemideStrong BandReduced/Absent Furosemide disrupts the interaction.
IP: Furosemide Anti-NKCC1FurosemideStrong BandIncreased Furosemide enhances the interaction.
IgG Control Isotype IgGVehicleAbsentAbsentConfirms IP specificity.
Conceptual Model of Furosemide Action in Co-IP

The following diagram illustrates the hypothetical mechanism being tested: Furosemide binding alters the conformation of NKCC1, leading to the dissociation of an interacting protein.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. This document provides in-depth troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low reaction yields. Our guidance is rooted in established chemical principles to ensure you can confidently diagnose and resolve issues in your experimental workflow.

Section 1: Understanding the Core Reaction

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. It classically involves the coupling of 4-(chlorosulfonyl)benzoic acid with furfurylamine.[1] A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Primary Synthetic Route

The reaction proceeds via the nucleophilic attack of the primary amine (furfurylamine) on the electrophilic sulfur atom of the sulfonyl chloride.

ReactionMechanism R1 4-(Chlorosulfonyl)benzoic Acid R2 Furfurylamine arrow1 Base Base (e.g., Pyridine) arrow3 TS Transition State arrow2 TS->arrow2 Elimination of Cl- Prod This compound Salt Base•HCl Salt HCl HCl plus1 + plus2 + arrow1->TS Nucleophilic Attack arrow2->Prod arrow3->Salt Neutralization

Caption: Core reaction mechanism for sulfonamide formation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental observations and provides actionable solutions.

Q1: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted 4-(chlorosulfonyl)benzoic acid. What are the likely causes?

This is a common issue pointing to problems with either the reagents' reactivity or the reaction conditions.

  • Cause A: Inactive 4-(Chlorosulfonyl)benzoic Acid. The sulfonyl chloride group is highly susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive sulfonic acid.[2]

    • Solution:

      • Always use a fresh bottle of 4-(chlorosulfonyl)benzoic acid or a freshly opened container.

      • Store the reagent in a desiccator over a drying agent.

      • If you suspect hydrolysis, you can attempt to regenerate the sulfonyl chloride by treating the material with thionyl chloride (SOCl₂) under reflux, followed by removal of excess SOCl₂ under vacuum.[3] This should be done with extreme caution in a fume hood.

  • Cause B: Insufficient or Inappropriate Base. The reaction generates one equivalent of HCl. Without a base to scavenge this acid, the reaction mixture will become acidic. This protonates the furfurylamine, rendering the nitrogen lone pair unavailable for nucleophilic attack.

    • Solution:

      • Ensure you are using at least one equivalent of a suitable base. It is common practice to use a slight excess (1.1-1.2 equivalents) or to use the base as the solvent (e.g., pyridine).[1]

      • Verify the quality of your base. Tertiary amines like triethylamine can degrade over time. Use a freshly distilled or newly purchased bottle.

  • Cause C: Low Reaction Temperature. While the reaction is often initiated at 0°C to control the initial exotherm, it may require warming to proceed to completion.

    • Solution: After the initial addition of reagents at low temperature, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-50°C) may be required. Monitor the progress by TLC or LC-MS to avoid decomposition.[4]

Q2: My TLC plate shows the formation of a new, very polar spot at the baseline, and my final product is a dark, tar-like substance instead of a solid. What went wrong?

This strongly indicates the degradation of the furan ring. The furan moiety is notoriously unstable under acidic conditions.[5][6]

  • Cause: Furan Ring Opening. If the HCl generated during the reaction is not effectively neutralized, the resulting acidic environment can catalyze the protonation and subsequent ring-opening of the furan nucleus, leading to polymerization and the formation of dark, insoluble materials.[7][8]

    • Solution:

      • Vigorous Base Control: This is the most critical factor. Ensure your base is added concurrently with or prior to the amine. A slow, controlled addition of the sulfonyl chloride to a solution of the amine and base is the recommended procedure.

      • Solvent Choice: Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[9] Consider using DMF or THF as the solvent instead of less polar options.

      • Temperature Management: Avoid excessive heating, as this can accelerate acid-catalyzed decomposition.

TroubleshootingFlowchart start Low Yield Observed check_sm TLC/LC-MS: Starting Material (SM) Consumed? start->check_sm cause_hydrolysis Cause: Hydrolyzed Sulfonyl Chloride? check_sm->cause_hydrolysis sm_no check_product Observation: Dark tar or baseline spot on TLC? check_sm->check_product sm_yes sm_no No sol_reagent Solution: Use fresh or regenerated reagent. cause_hydrolysis->sol_reagent Yes cause_base Cause: Insufficient or poor quality base? cause_hydrolysis->cause_base No sol_base Solution: Use >1 eq. of fresh, dry base. cause_base->sol_base Yes sm_yes Yes cause_furan Cause: Acid-catalyzed furan ring opening. check_product->cause_furan prod_yes cause_purification Cause: Loss during workup/purification. check_product->cause_purification prod_no prod_yes Yes sol_furan Solution: Improve base neutralization. Add sulfonyl chloride to amine/base mixture. cause_furan->sol_furan prod_no No sol_purification Solution: Optimize pH for precipitation. Use mixed solvent for recrystallization. cause_purification->sol_purification

Caption: Troubleshooting decision tree for low yield.

Q3: My crude yield seems reasonable, but I lose most of the product during purification. Why is this happening?

Product loss during workup and purification is a frequent source of low final yields. The target molecule has both a carboxylic acid and a weakly acidic sulfonamide proton, making its solubility highly pH-dependent.

  • Cause A: Inefficient Precipitation during Workup. The product is typically isolated by pouring the reaction mixture into water and acidifying to precipitate the solid. If the pH is incorrect, the product may remain partially dissolved.[10]

    • Solution:

      • After quenching the reaction in water, cool the mixture in an ice bath.

      • Slowly add acid (e.g., 1M HCl or acetic acid) while monitoring the pH. The isoelectric point, where the molecule has minimum solubility, should be targeted. A pH of around 3-4 is often effective.

      • Allow sufficient time for the product to fully precipitate from the cold solution before filtration.

  • Cause B: Unsuitable Recrystallization Solvent. Using a single solvent in which the product is either too soluble or too insoluble will result in poor recovery.

    • Solution:

      • Employ a mixed-solvent system for recrystallization. Ethanol/water or acetone/water are excellent choices.[11]

      • Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature.

      • Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize the formation of pure crystals.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best base for this synthesis?

The choice of base is critical and involves a trade-off between reactivity, ease of removal, and potential side reactions.

BasepKa (Conjugate Acid)AdvantagesDisadvantages
Pyridine ~5.2Acts as both base and solvent; generally provides good yields.High boiling point (115°C) makes it difficult to remove; can act as a nucleophilic catalyst, which is not always desirable.[1]
Triethylamine (TEA) ~10.7Strong, non-nucleophilic base; lower boiling point (89°C) allows for easier removal under vacuum.Can contain water if not properly dried, leading to hydrolysis of the sulfonyl chloride.
DIPEA ~10.7Sterically hindered, making it non-nucleophilic.Higher cost and can be more difficult to remove than TEA.
Aqueous NaHCO₃ ~6.4Inexpensive and easy to use in a biphasic system (Schotten-Baumann conditions).Risk of sulfonyl chloride hydrolysis is higher; reaction can be slower.

Recommendation: For laboratory-scale synthesis, triethylamine in an anhydrous aprotic solvent like THF or dichloromethane offers a good balance of reactivity and practicality. Ensure the TEA is dry before use.

Q: How can I be sure my starting materials are of sufficient quality?

  • 4-(Chlorosulfonyl)benzoic Acid: Should be a fine, off-white powder. If it is clumpy or discolored, it has likely hydrolyzed. Its purity can be checked by melting point (literature: 230-235 °C).[12]

  • Furfurylamine: This amine can darken over time due to oxidation and polymerization. It should be a colorless to pale yellow liquid. If it is dark brown, it should be distilled under reduced pressure before use.

Q: What are the key analytical techniques to monitor the reaction and characterize the product?

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a mobile phase like 30-50% ethyl acetate in hexanes with a few drops of acetic acid to ensure sharp spots for the carboxylic acids. Visualize with a UV lamp.

  • LC-MS: Confirms the consumption of starting materials and the formation of a product with the correct mass-to-charge ratio.

  • ¹H NMR: Confirms the final structure. Look for the characteristic signals of the furan ring, the aromatic protons of the benzoic acid moiety, the methylene bridge (-CH₂-), and the sulfonamide proton (-NH-).

  • FT-IR: Useful for identifying key functional groups. Expect to see stretches for N-H (sulfonamide), C=O (carboxylic acid), and S=O (sulfonyl) groups.

Section 4: Optimized Protocol Example

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add furfurylamine (1.0 eq) and anhydrous triethylamine (1.2 eq). Dissolve the mixture in anhydrous THF (approx. 0.2 M concentration relative to the amine). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.05 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Redissolve the residue in ethyl acetate and water. Separate the layers. Wash the organic layer with 1M HCl, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white to off-white solid.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Douglas, C. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Thieme Chemistry. (2024).
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • American Chemical Society. (2012). 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide (TSM) as Potential Inhibitors for Mild Steel Corrosion in 1 N H2SO4 Medium. Industrial & Engineering Chemistry Research.
  • Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Google Patents. (1995). United States Patent (19). Retrieved from [Link]

  • PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • PubChem. (n.d.). 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • American Chemical Society. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • MDPI. (2018).
  • American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • ResearchGate. (2025). General scheme of the study of furan stability. Retrieved from [Link]

  • ResearchGate. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Retrieved from [Link]

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Technical Support Center: Characterizing Off-Target Effects of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential off-target effects of the novel compound 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. Given the limited publicly available data on this specific molecule, this guide emphasizes a multi-pronged, systematic approach to de-risk its development and elucidate its full biological activity profile. We will cover predictive computational methods, broad-spectrum biochemical assays, and cell-based target engagement and phenotypic screens. Each section is structured in a question-and-answer format to address common challenges, supplemented with detailed troubleshooting guides, step-by-step protocols, and visual workflows to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs) & Initial Strategy

Q1: What are the immediate structural alerts for potential off-target effects with this compound?

A1: The chemical structure of this compound contains several moieties that warrant specific attention for potential off-target interactions:

  • Sulfonamide Group (-SO₂NH₂): This is a well-known pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[1][2] Its primary off-target liability is the inhibition of carbonic anhydrases, a large family of metalloenzymes.[3] Unintended inhibition of carbonic anhydrase isoforms can lead to various side effects.[3][4]

  • Furan Ring: While a common scaffold in medicinal chemistry, the furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, which may lead to toxicity.[5][6] It is also a versatile structure capable of various interactions that contribute to a broad range of biological activities.[7][8]

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are widely used as preservatives and can, in some contexts, induce hypersensitivity reactions or other biological effects.[9][10][11]

Given these features, a proactive and comprehensive off-target screening strategy is not just recommended, but essential.

Q2: We have just synthesized this compound. What is the most logical and cost-effective workflow to begin identifying its off-target profile?

A2: A tiered or sequential screening approach is the most efficient strategy. This allows you to gather broad, cost-effective data first, which then informs more targeted and resource-intensive experiments.

dot digraph "Off_Target_Screening_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Tier 1: In Silico & Broad Screening"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_1" { label = "Tier 2: Cellular Validation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_2" { label = "Tier 3: Unbiased 'Omics' Profiling"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_3" { label = "Tier 4: Final Validation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

Biochem -> CETSA [label="Validates hits in cells"]; CETSA -> Phenotypic [label="Correlates engagement\nwith phenotype"]; Phenotypic -> Proteomics [label="Identifies unknown targets"]; Proteomics -> Transcriptomics [label="Cross-validates pathways"]; Transcriptomics -> Validation [label="Confirms functional impact"];

} dot Caption: Tiered workflow for off-target identification.

  • Tier 1 (Broad, Low-Cost): Start with in silico predictions to generate hypotheses about potential off-target families.[12][13] Concurrently, perform a broad biochemical screen like a kinome scan and a general safety panel (e.g., a CEREP panel) to quickly identify major liability classes.[14][15]

  • Tier 2 (Cellular Context): Use the hits from Tier 1 to guide cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound interacts with these targets in a more physiologically relevant environment.[16][17][18]

  • Tier 3 (Unbiased Discovery): If significant phenotypic effects are observed that cannot be explained by the on-target or known off-targets, employ unbiased methods like chemical proteomics or transcriptomic profiling to discover novel interacting proteins.[19][20][21]

Q3: Our compound shows unexpected toxicity in cell culture. How can we determine if this is an on-target or off-target effect?

A3: This is a classic challenge in drug development. Differentiating on-target from off-target toxicity requires a process of elimination and validation.

  • Rescue Experiments: If you know the intended target, try to "rescue" the cells from the compound's toxic effect. This can be done by overexpressing the target protein or by adding a downstream product of the target's enzymatic activity. If the toxicity is mitigated, it's more likely on-target.

  • Target Engagement vs. Potency: Measure the concentration at which the compound engages the intended target (e.g., using CETSA) and compare it to the concentration that causes toxicity (the EC50 for cytotoxicity). If there is a large window between target engagement and toxicity, the toxicity is likely due to an off-target effect.

  • Phenotypic Screening: Employ high-content imaging to characterize the specific nature of the toxicity (e.g., apoptosis, necrosis, cell cycle arrest).[22][23] This phenotypic signature can be compared to databases of known toxicants to identify potential off-target pathways.

  • Unbiased Approaches: Proteomic profiling can reveal off-target proteins that are engaged at concentrations correlated with the observed toxicity.[24]

Part 2: Troubleshooting Guides & In-Depth Protocols

Technique 1: Kinome Scanning for Off-Target Profiling

Kinome scanning services (e.g., KINOMEscan®, Kinativ) are invaluable for assessing the selectivity of a compound against the human kinome.[14][25]

Troubleshooting Common Kinome Scan Issues:

IssuePossible Cause(s)Recommended Solution(s)
No significant hits, but compound is active in cells. 1. Compound may not target kinases. 2. It might be a pro-drug, requiring metabolic activation. 3. The off-target is not a kinase.1. Pursue non-kinase biochemical panels or unbiased proteomic approaches. 2. Test the compound in lysates from metabolically active cells (e.g., hepatocytes) before the scan.
Too many hits ("promiscuous" inhibitor). 1. Compound is non-specific at the tested concentration. 2. Compound is aggregating and causing non-specific binding.1. Re-run the scan at a lower, more physiologically relevant concentration (e.g., 10x the on-target IC50). 2. Check for aggregation using dynamic light scattering (DLS) and include a detergent like Tween-20 in the assay buffer if possible.
Hit from scan does not validate in a cellular assay. 1. The kinase is not expressed or is inactive in your cell model. 2. The compound cannot reach the target in the cell (permeability issues). 3. The hit is an artifact of the in vitro assay format.1. Confirm target expression via Western Blot or qPCR. 2. Perform a cellular target engagement assay like CETSA. 3. Validate with an orthogonal biochemical assay (e.g., an ATP-based activity assay if the primary screen was a binding assay).
Technique 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds its target inside intact cells or tissues.[26][27][28] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[16][28]

Step-by-Step Protocol for a Western Blot-based CETSA Experiment:

  • Cell Culture & Treatment:

    • Plate cells (e.g., HEK293T, or your specific model) in 10 cm dishes and grow to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at the desired concentration (e.g., 1 µM, 10 µM) for 1-2 hours.

  • Heating Step:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes (50 µL per tube).

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). Include an unheated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing: three cycles of freezing in liquid nitrogen and thawing at room temperature.

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Measure the total protein concentration (e.g., with a BCA assay) to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the putative off-target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature.

    • A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement and stabilization.

dot digraph "CETSA_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Treat cells with\nCompound or Vehicle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest and\nresuspend cells"]; heat [label="Heat aliquots to a\nrange of temperatures"]; lyse [label="Lyse cells via\nfreeze-thaw cycles"]; centrifuge [label="Centrifuge to pellet\naggregated proteins"]; supernatant [label="Collect supernatant\n(soluble fraction)"]; wb [label="Analyze by\nWestern Blot"]; plot [label="Plot melting curves\n(Intensity vs. Temp)"]; end [label="Confirm Target\nEngagement", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> harvest -> heat -> lyse -> centrifuge -> supernatant -> wb -> plot -> end; } dot Caption: CETSA experimental workflow diagram.

Technique 3: Unbiased Chemical Proteomics

When the identity of an off-target is completely unknown, unbiased methods are required. Affinity-based chemical proteomics is a robust approach.[20][21]

Troubleshooting Common Chemical Proteomics Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low yield of pulled-down proteins. 1. Inefficient immobilization of the compound to the beads. 2. Low affinity of the compound for its targets. 3. The linker used for immobilization disrupts binding.1. Confirm immobilization using mass spectrometry on the beads. 2. Increase the amount of lysate or the incubation time. 3. Synthesize a new probe with the linker attached at a different, less critical position on the molecule.
High background of non-specific binders. 1. Hydrophobic or charged nature of the compound or linker. 2. Insufficient washing of the affinity beads. 3. Inadequate blocking of the beads.1. Include a non-ionic detergent (e.g., 0.1% NP-40) in the lysis and wash buffers. 2. Increase the number and stringency of wash steps. 3. Pre-incubate beads with a blocking agent like BSA or a control lysate.
Identified proteins are all highly abundant (e.g., actin, tubulin). 1. These are common non-specific binders. 2. The true targets are of low abundance and are being masked.1. Use a competition experiment: pre-incubate the lysate with an excess of free, non-immobilized compound. True binders will show a reduced signal in the competition sample. 2. Fractionate the proteome before the pulldown to enrich for lower-abundance proteins.

Part 3: Data Interpretation and Next Steps

Interpreting and Integrating Multi-Modal Data

The strength of this workflow lies in integrating data from different experimental modalities. A high-confidence off-target is one that is identified through multiple orthogonal methods.

Example Data Integration Table:

Potential Off-TargetKinome Scan (% Inhibition @ 1µM)CETSA Shift (ΔTm in °C)Phenotypic Effect (Cellular EC50)Proteomic Pulldown (Competition Ratio)Confidence Level
Target X (Kinase) 95%+4.5°C0.5 µM> 5High
Target Y (Kinase) 88%No Shift> 50 µMNot DetectedLow (In Vitro Hit)
Target Z (Non-Kinase) N/A+2.1°C1.2 µM> 3Medium
  • High Confidence: Target X is a strong hit in the biochemical screen, confirmed to be engaged in cells via CETSA at concentrations that correlate with a cellular phenotype, and is specifically pulled down in a proteomic experiment. This is a validated off-target requiring functional follow-up.

  • Low Confidence: Target Y is a hit in the biochemical screen but does not engage in cells. This is likely an in vitro artifact and can be de-prioritized.

  • Medium Confidence: Target Z was not in the initial screen but was identified via cellular and proteomic methods. This represents a novel, potentially important off-target that needs further validation.

References

  • Phenotypic screening - Wikipedia. Wikipedia. Available at: [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. Available at: [Link]

  • Phenotype-Based Drug Screening. Creative Bioarray. Available at: [Link]

  • Phenotypic Screening for Drug Discovery. Biobide Blog. Available at: [Link]

  • Phenotypic Screening. Creative Biolabs. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Proteomics - Wikipedia. Wikipedia. Available at: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. PubMed Central. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. DermNet. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PMC - PubMed Central. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Sulfonamide (medicine) - Wikipedia. Wikipedia. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]

  • (PDF) Asthma Worsened by Benzoate Contained in Some Antiasthmatic Drugs. ResearchGate. Available at: [Link]

  • The food and pharmaceutical additive benzoic acid induces amyloid fibrillation of an intrinsically disordered protein. PubMed. Available at: [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. Available at: [Link]

  • 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid | C20H19NO6S | CID 23857762. PubChem. Available at: [Link]

  • Advancements in Understanding Benzoic Acid's Impact on Human Health. JustLong. Available at: [Link]

  • Benzoic Acid: What is it and where is it used? Drugs.com. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. Available at: [Link]

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.Google Patents.
  • Isofurosemide | C12H11ClN2O5S | CID 58344442. PubChem. Available at: [Link]

  • 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid. PubChem. Available at: [Link]

  • 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID. precisionFDA. Available at: [Link]

  • 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID. gsrs. Available at: [Link]

  • L-Proline, 1-((2S)-3-mercapto-2-methyl-1-oxopropyl)-, mixt. with 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid. PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio in 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their experiments. Here, we delve into the common challenges and provide scientifically-grounded solutions to ensure the generation of robust and reliable data.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a sulfonamide derivative of benzoic acid. It and similar structures are utilized in medicinal chemistry and drug development.[1][2] For instance, the structurally related compound Furosemide, which is 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is a well-known diuretic.[3][4] Derivatives of sulfamoylbenzoic acid are investigated for a range of biological activities.[1][2] Assays for this compound and its analogs are crucial for pharmacokinetic studies, drug screening, and quality control.

Q2: Why is a high signal-to-noise ratio (S/N) critical in my assays?

The signal-to-noise ratio compares the level of the desired signal from your analyte to the level of background noise.[5] A high S/N is essential for:

  • Sensitivity: Detecting low concentrations of the analyte.

  • Accuracy and Precision: Ensuring that your measurements are reliable and reproducible.

  • Lower Limits of Detection (LOD) and Quantification (LOQ): A good S/N is required to confidently determine the lowest concentration of your analyte that can be reliably detected and quantified.[6]

Q3: What are the primary sources of noise in assays involving this compound?

Noise can originate from multiple sources, including:

  • Instrumental Factors: Light source fluctuations, detector instability, and electronic noise.[7][8]

  • Sample-Related Issues: Autofluorescence from the sample or consumables, light scattering from particulates, and interfering substances in the sample matrix.[9][10][11][12]

  • Reagent and Assay Conditions: Contaminated reagents, non-specific binding of detection molecules, and suboptimal buffer conditions.[9][13][14]

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving common issues that lead to a poor signal-to-noise ratio.

Symptom 1: High Background Signal

A high background signal can mask the true signal from your analyte. Here’s how to address it:

Potential Causes & Step-by-Step Solutions
Potential Cause Explanation Troubleshooting Steps
Autofluorescence The sample matrix, cells, or assay plates may exhibit natural fluorescence at the excitation and emission wavelengths used.[10][15]1. Run Controls: Include an unstained/unlabeled sample to quantify the level of autofluorescence. 2. Select Appropriate Consumables: Use black-walled, clear-bottom plates for fluorescence assays to minimize stray light and background from the plate itself.[13] 3. Change Wavelengths: If possible, shift to longer excitation and emission wavelengths where autofluorescence is typically lower.[14]
Reagent Contamination Impurities in solvents, buffers, or detection reagents can contribute to the background.1. Use High-Purity Reagents: Employ fresh, high-purity solvents and reagents.[5] 2. Filter Buffers: Filter-sterilize buffers to remove particulate matter that can scatter light.[5]
Non-Specific Binding In immunoassays or binding assays, detection molecules may bind to surfaces or other proteins non-specifically.[9]1. Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat milk) and their concentrations.[5] 2. Increase Wash Steps: Add more wash steps and increase the duration of each wash to remove unbound reagents.[5][9][14]
Suboptimal Reagent Concentration An excessively high concentration of a fluorescent dye or detection antibody can lead to increased background.[10]1. Titrate Reagents: Perform a titration of your detection reagents to find the optimal concentration that maximizes signal while minimizing background.[10][14]
Symptom 2: Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise.

Potential Causes & Step-by-Step Solutions
Potential Cause Explanation Troubleshooting Steps
Suboptimal Instrumental Settings Incorrect instrument settings can lead to inefficient signal detection.1. Check Wavelengths: Ensure the excitation and emission wavelengths are set to the optimal values for your fluorophore or chromophore.[13] 2. Adjust Gain/Integration Time: Increase the detector gain or integration time, but be cautious of increasing background noise as well.[13]
Low Analyte Concentration The concentration of this compound in your sample may be below the detection limit of the assay.1. Concentrate Sample: If possible, concentrate your sample to increase the analyte concentration. 2. Increase Sample Volume: Use a larger sample volume if your assay format allows.
Inefficient Labeling/Reaction In assays requiring chemical derivatization or antibody binding, the reaction may be incomplete.1. Optimize Reaction Conditions: Adjust pH, temperature, and incubation time to favor the reaction. 2. Check Reagent Quality: Ensure that labeling reagents or antibodies have not expired and have been stored correctly.
Quenching Effects Components in the sample matrix may be quenching the fluorescent signal.1. Dilute Sample: Diluting the sample can sometimes reduce the effect of quenching agents. 2. Matrix-Matched Standards: Prepare your standard curve in a matrix that mimics your sample to account for quenching effects.
Symptom 3: Poor Reproducibility

Inconsistent results from well to well or between experiments can invalidate your findings.

Potential Causes & Step-by-Step Solutions
Potential Cause Explanation Troubleshooting Steps
Pipetting Inaccuracies Inconsistent volumes of reagents or samples will lead to variability.[13]1. Calibrate Pipettes: Regularly calibrate your pipettes. 2. Use Proper Technique: Use consistent pipetting techniques, including reverse pipetting for viscous solutions.
Temperature Fluctuations Variations in temperature across an assay plate or between experiments can affect reaction rates and signal intensity.[7][8]1. Equilibrate Reagents: Ensure all reagents and plates are at the same temperature before starting the assay. 2. Use an Incubator: Perform incubations in a calibrated incubator to maintain a stable temperature.
Evaporation Evaporation from the outer wells of a microplate can concentrate reagents and samples, leading to edge effects.[13]1. Use Plate Sealers: Seal plates during incubations to minimize evaporation.[13] 2. Avoid Outer Wells: If edge effects are persistent, avoid using the outermost wells for critical samples.
Inhomogeneous Samples If the analyte is not evenly distributed in the sample, it will lead to variable results.[11]1. Thorough Mixing: Ensure samples are thoroughly mixed before aliquoting. 2. Centrifugation: For samples with particulates, centrifuge to pellet the debris before taking the supernatant for analysis.

III. Advanced Optimization Strategies

For assays that require the highest level of sensitivity, consider the following advanced techniques:

Signal Averaging and Digital Smoothing
  • Signal Averaging: Involves collecting multiple measurements for the same sample and averaging them. This reduces random noise by the square root of the number of measurements.[16]

  • Digital Smoothing: Software-based algorithms, such as moving averages or Savitzky-Golay filtering, can be applied to reduce noise in the data.[16][17] Be cautious, as over-smoothing can distort the true signal.[6]

Workflow for Optimizing a Fluorescence-Based Assay

The following diagram illustrates a systematic workflow for troubleshooting and optimizing a fluorescence-based assay for this compound.

Assay_Optimization_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions_bg Solutions for High Background cluster_solutions_signal Solutions for Low Signal cluster_validation Validation Problem Poor S/N Ratio High_Background High Background? Problem->High_Background Evaluate Low_Signal Low Signal? Problem->Low_Signal Evaluate Check_Blank Analyze Blank Sample High_Background->Check_Blank Yes Check_Instrument Verify Instrument Settings Low_Signal->Check_Instrument Yes Optimize_Washes Optimize Washing Steps Check_Blank->Optimize_Washes Titrate_Reagents_BG Titrate Reagent Concentrations Optimize_Washes->Titrate_Reagents_BG Validate Validate Optimized Assay Titrate_Reagents_BG->Validate Optimize_Reaction Optimize Reaction Conditions Check_Instrument->Optimize_Reaction Titrate_Reagents_Signal Titrate Reagent Concentrations Optimize_Reaction->Titrate_Reagents_Signal Titrate_Reagents_Signal->Validate

Caption: A workflow for diagnosing and solving S/N issues.

IV. References

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid. Retrieved from [Link]

  • NIH. (2021, May 7). Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices. Retrieved from [Link]

  • Drawell. (n.d.). What are the Key Challenges in Spectrophotometric Analysis?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 5.3: Signal-to-Noise Enhancement. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid. Retrieved from [Link]

  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise. Retrieved from [Link]

  • Biocompare. (2022, February 17). Spectrophotometer Selection and Troubleshooting. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). How to Address Detector Noise in HPLC Systems. Retrieved from [Link]

  • Quora. (2019, June 3). What are the disadvantages of using spectrophotometry when analyzing specimens?. Retrieved from [Link]

  • Frontiers. (n.d.). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Retrieved from [Link]

  • ResearchGate. (2015, January 8). How can I increase the signal intensity and precision?. Retrieved from [Link]

  • Hinotek. (n.d.). Analysis of Errors in Spectrophotometers: Causes, Solutions, and Optimization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Errors in Spectrophotometry and Calibration Procedures to Avoid Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved from [Link]

  • Molport. (n.d.). Compound 4-[(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Retrieved from

  • Google Patents. (n.d.). CN105906589A - Preparation method of furosemide. Retrieved from

  • PubChem. (n.d.). 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid. Retrieved from [Link]

Sources

dealing with autofluorescence of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid in imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing novel imaging agents such as 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. While this compound, structurally related to Furosemide, presents opportunities for targeted imaging studies, its application can be compromised by a common and frustrating artifact: autofluorescence.

This guide provides a structured, in-depth approach to identifying, troubleshooting, and mitigating autofluorescence originating from the biological sample itself. By understanding the root causes and implementing robust protocols, you can ensure that the signal you detect is genuine, specific, and quantitative.

Part 1: Foundational FAQs - Understanding the Challenge of Autofluorescence

This section addresses the fundamental questions researchers face when encountering unexpected background signals.

Q1: What exactly is autofluorescence and why is it a problem?

A: Autofluorescence is the natural emission of light by biological structures when they are excited by light, occurring in the absence of any specific fluorescent label.[1][2] This phenomenon is problematic because the signal from these endogenous fluorophores can mask the true signal from your probe of interest, such as this compound.[2] This can lead to a poor signal-to-noise ratio, false positive results, and inaccurate quantification.[3]

Common sources of autofluorescence within cells and tissues include:

  • Metabolic Co-factors: Molecules like NADH and flavins (FAD, FMN) are inherently fluorescent and abundant in metabolically active cells.[2][4]

  • Structural Proteins: Extracellular matrix components, particularly collagen and elastin, exhibit strong autofluorescence, primarily in the blue and green spectral regions.[5][6]

  • Cellular Aging Pigments: Lipofuscin, a granular pigment that accumulates in the lysosomes of aging post-mitotic cells (like neurons and cardiac muscle), fluoresces brightly across a broad spectrum.[2][5]

  • Red Blood Cells: The heme groups in red blood cells can also contribute to background fluorescence.[4]

Q2: My images have high background. How can I confirm it's autofluorescence and not non-specific probe binding or another issue?

A: This is a critical first step. A simple, mandatory control experiment is required to diagnose the problem.

The Unstained Control Protocol: Prepare a sample (cells or tissue section) that goes through the exact same processing steps as your experimental samples—including fixation, permeabilization, and mounting—but omit the addition of your fluorescent probe .[4][7] Image this unstained control using the identical microscope settings (laser power, gain, filter set) you use for your fully stained samples.

  • Interpretation: If you observe significant fluorescence in this unstained control, the signal is unequivocally due to autofluorescence from the sample itself.[4][8] If the control is dark but your stained sample has high background, the issue is likely non-specific binding of your probe, which requires optimizing blocking steps or probe concentration.[7]

Part 2: Troubleshooting Guides - Practical Mitigation Strategies

Once autofluorescence is confirmed, you can employ a range of strategies to reduce or eliminate it. The optimal approach depends on the source of the autofluorescence and your experimental constraints.

Q3: Can I reduce autofluorescence by changing my sample preparation method?

A: Absolutely. Sample preparation is a major contributor to autofluorescence, and optimizing your protocol can have a dramatic impact.

  • Choice of Fixative: Aldehyde fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde, are notorious for inducing autofluorescence.[2][5] They react with free amine groups in proteins to form fluorescent Schiff bases.[5]

    • Recommendation: If your experiment allows, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which often generates less autofluorescence.[2][4] If you must use an aldehyde, use the lowest concentration and shortest fixation time that still preserves morphology.[5] You can also treat aldehyde-fixed samples with a quenching agent like sodium borohydride.[5]

  • Tissue Perfusion: For animal studies, perfusing the animal with PBS prior to fixation is highly effective at removing red blood cells, a significant source of autofluorescence.[4][5]

  • Reagent Purity and Media: Ensure all buffers and solutions are made with high-purity water. For live-cell imaging, avoid media containing phenol red or high concentrations of fetal bovine serum (FBS), as these components can increase background fluorescence.[2][4]

Q4: I've identified the source of autofluorescence. What chemical or physical methods can I use to eliminate it?

A: Several well-established methods exist to either chemically quench the fluorescent molecules or physically destroy them through photobleaching.

Chemical quenchers are reagents applied to the sample to reduce autofluorescence from specific sources.

Quenching MethodPrimary TargetMechanism & Key Considerations
Sodium Borohydride Aldehyde-induced autofluorescenceReduces fluorescent Schiff bases formed by aldehyde fixatives. Can be effective but may have mixed results and has been reported to sometimes increase red blood cell fluorescence.[5][9]
Sudan Black B LipofuscinA lipophilic dye that binds to and quenches lipofuscin granules.[5][9] Major Drawback: It introduces its own fluorescence in the red and far-red channels, limiting multicolor imaging.[5][9]
TrueBlack® / Vector® TrueVIEW® Lipofuscin & other sourcesCommercially available reagents designed to quench lipofuscin with significantly less background fluorescence in the far-red channels compared to Sudan Black B.[3][5][9] They can also reduce background from other sources like collagen and red blood cells.[3][9]
Copper Sulfate General QuenchingOften used in combination with ammonium chloride or ammonium bicarbonate, copper sulfate can reduce autofluorescence from various sources.[4][10]

Photobleaching involves intentionally exposing the sample to high-intensity light to destroy the endogenous fluorophores before applying your specific fluorescent probe.[11][12]

  • Mechanism: The intense light causes the fluorescent molecules to undergo photochemical destruction, rendering them non-fluorescent.[13][14] This method is advantageous because it doesn't introduce chemical artifacts and has been shown to have no effect on subsequent fluorescent probe intensity.[11][15]

  • General Protocol: Samples can be exposed to a high-intensity light source, such as a white phosphor LED array from a desk lamp or the mercury arc lamp of the microscope itself, for a period ranging from minutes to 48 hours.[11][12]

Q5: My sample has unavoidable autofluorescence. How can I use imaging techniques to separate it from my probe's signal?

A: When autofluorescence cannot be eliminated, advanced imaging and analysis techniques can computationally separate the unwanted background from the specific signal. The primary method for this is Spectral Imaging and Linear Unmixing .

  • The Principle: This technique relies on the fact that different fluorophores (including the endogenous ones causing autofluorescence) have unique spectral emission profiles, or "fingerprints".[16][17] A spectral imaging system acquires a series of images across a wide range of wavelengths (a "lambda stack") instead of just one image per filter cube.[17]

  • The Process:

    • Acquire Reference Spectra: You must first image samples containing only your probe of interest and an unstained sample (for the autofluorescence spectrum) to create a library of reference "fingerprints".[18]

    • Image the Experimental Sample: Acquire a full lambda stack of your co-localized experimental sample.

    • Linear Unmixing: A mathematical algorithm then analyzes the mixed spectrum at each pixel of your experimental image.[16][19] It calculates the proportional contribution of each reference spectrum (your probe and the autofluorescence) to the total signal in that pixel and separates them into distinct, clean images.[17][19]

This powerful method can effectively remove autofluorescence and distinguish between fluorescent probes with highly overlapping emission spectra.[17][20]

Part 3: Protocols & Workflows

Workflow for Diagnosing and Mitigating Autofluorescence

This decision tree guides you through the process of troubleshooting background fluorescence.

autofluorescence_workflow cluster_strategies Mitigation Pathways start High Background Signal Observed unstained_control Prepare and Image Unstained Control Sample start->unstained_control is_af Is Fluorescence Present in Unstained Control? unstained_control->is_af af_confirmed Problem is Autofluorescence (AF) is_af->af_confirmed  Yes not_af Problem is Non-Specific Staining (Optimize Blocking/Probe Concentration) is_af->not_af No   strategy Select Mitigation Strategy af_confirmed->strategy prep 1. Sample Preparation (Change Fixative, Perfuse Tissue) strategy->prep chem 2. Chemical/Physical Treatment (Quenching, Photobleaching) strategy->chem acq 3. Advanced Acquisition (Spectral Imaging & Unmixing) strategy->acq final_image Acquire High-Quality Image prep->final_image chem->final_image acq->final_image

Caption: A decision-making workflow for troubleshooting autofluorescence.

Conceptual Diagram of Spectral Unmixing

This diagram illustrates how mixed fluorescent signals are computationally separated.

spectral_unmixing cluster_input Input from Microscope cluster_references Reference Spectra Library cluster_output Separated Output Images mixed_signal Mixed Signal at Pixel (Lambda Stack Data) unmixing_process Linear Unmixing Algorithm mixed_signal->unmixing_process probe_spectrum Probe Spectrum (e.g., this compound) probe_spectrum->unmixing_process af_spectrum Autofluorescence Spectrum (from Unstained Control) af_spectrum->unmixing_process clean_probe Clean Probe Signal unmixing_process->clean_probe isolated_af Isolated Autofluorescence unmixing_process->isolated_af

Caption: The principle of separating mixed signals via spectral unmixing.

Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is adapted from standard laboratory procedures and should be optimized for your specific tissue or cell type.[5]

  • Re-hydrate Sample: After fixation with formaldehyde or PFA, re-hydrate your paraffin-embedded sections or wash your fixed cells with PBS.

  • Prepare Solution: Freshly prepare a 0.1% sodium borohydride solution in ice-cold PBS. (e.g., 10 mg NaBH₄ in 10 mL PBS). Safety Note: Sodium borohydride reacts with water to produce hydrogen gas. Prepare in a well-ventilated area and handle with care.

  • Incubate: Cover the sample with the NaBH₄ solution and incubate for 20-30 minutes at room temperature. You may see small bubbles form on the tissue.

  • Wash: Thoroughly wash the sample three times with PBS, 5 minutes per wash.

  • Proceed with Staining: You can now proceed with your standard immunofluorescence or fluorescent probe staining protocol.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Baharlou, H., et al. (2019). Digital removal of autofluorescence from microscopy images. ResearchGate. [Link]

  • van de Lest, C. H., et al. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Journal of Histochemistry & Cytochemistry, 43(7), 727-30. [Link]

  • Cardiff University Bioimaging Hub. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. [Link]

  • Du, S., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127). [Link]

  • Du, S., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed. [Link]

  • Nikon's MicroscopyU. Spectral Imaging and Linear Unmixing. [Link]

  • Beckman Coulter. Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. [Link]

  • Cai, Y., et al. (2022). SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. BMC Bioinformatics, 23(1), 486. [Link]

  • ZEISS Microscopy Online Campus. Practical Considerations for Spectral Imaging. [Link]

  • Baschong, W., et al. (2001). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Indian Journal of Experimental Biology, 39(4), 385-389. [Link]

  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]

  • ResearchGate. Quenching of autofluorescence. Treatment with TrueBlack™ lipofuscin.... [Link]

  • Lab Manager. (2016, August 2). How Quenching Tissue Autofluorescence Works. [Link]

  • Google Patents. (2021). US20210404918A1 - Optical clearing and auto-fluorescence quenching solutions and method of use for enhanced microscopy imaging of biological tissues.
  • KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Molecular Expressions. Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. [Link]

  • PubChem. 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid. [Link]

  • Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. The European Physical Journal Plus, 129(12), 1-28. [Link]

  • Pharmaffiliates. 4-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid. [Link]

Sources

troubleshooting inconsistent results with 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid (CAS No. 321979-08-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and inconsistencies that may arise when working with this compound. Drawing from extensive experience with sulfonamide and benzoic acid derivatives, this document provides in-depth troubleshooting advice, validated protocols, and a framework for ensuring experimental reproducibility.

Overview of this compound

This molecule belongs to the sulfonamide class of compounds, which are noted for a wide range of pharmacological activities.[1] The structure incorporates a benzoic acid moiety, a sulfonamide linker, and a furan ring. The furan ring is a common scaffold in bioactive compounds due to its electron-rich nature and ability to participate in various interactions with biological targets. The combination of these functional groups suggests its potential use as an intermediate in organic synthesis or as a candidate for biological screening in various assays.

Compound Properties:

PropertyValueReference
CAS Number 321979-08-2[2]
Molecular Formula C₁₂H₁₁NO₅S[2]
Molecular Weight 281.28 g/mol [2]
Common Synonyms 4-(N-(furan-2-ylmethyl)sulfamoyl)benzoic acid[2]
Hazard Classification Irritant (Xi)[2]

Frequently Asked Questions & Troubleshooting Guides

Category 1: Synthesis and Purification

Question 1: I am experiencing very low yields in the synthesis of this compound. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in sulfonamide synthesis are a common issue. The primary reaction for this compound typically involves the coupling of 4-sulfamoylbenzoic acid (or its corresponding sulfonyl chloride) with furfurylamine. Several factors can contribute to poor yield.

Root Cause Analysis:

  • Reactivity of Starting Materials: The quality and reactivity of your starting materials are paramount. The sulfonyl chloride intermediate, if used, is highly susceptible to hydrolysis. Furfurylamine can be prone to degradation or side reactions, especially under harsh conditions.

  • Reaction Conditions: Inappropriate base, solvent, or temperature can significantly hinder the reaction. The choice of base is critical for deprotonating the amine without promoting side reactions.

  • Work-up and Purification: Product loss during the aqueous work-up or inefficient purification can drastically reduce your isolated yield.

Troubleshooting Workflow:

cluster_start Start: Low Synthesis Yield cluster_reagents Step 1: Reagent Integrity Check cluster_conditions Step 2: Reaction Condition Optimization cluster_purification Step 3: Work-up & Purification cluster_end Outcome start Low Yield Observed reagent_check Verify Purity of Starting Materials (4-chlorosulfonylbenzoic acid & furfurylamine) - Check for hydrolysis/degradation - Use freshly prepared/purchased reagents start->reagent_check base Optimize Base - Try non-nucleophilic organic bases (e.g., Pyridine, DIPEA) - Avoid strong inorganic bases (e.g., NaOH) reagent_check->base Reagents OK solvent Select Appropriate Solvent - Aprotic solvents (DCM, THF, Dioxane) are preferred - Ensure solvent is anhydrous base->solvent temp Control Temperature - Start reaction at 0°C - Allow to slowly warm to room temperature solvent->temp workup Refine Aqueous Work-up - Acidify carefully to pH 2-3 to precipitate product - Minimize contact time with aqueous layers temp->workup Conditions Optimized purify Optimize Purification - Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane - Consider column chromatography if impurities persist workup->purify end_node Improved Yield purify->end_node Purification Complete

Caption: Troubleshooting workflow for low synthesis yield.

Detailed Protocol for Synthesis:

  • Preparation of Sulfonyl Chloride: To a cooled (0 °C) solution of 4-carboxybenzenesulfonamide in thionyl chloride, add a catalytic amount of DMF. Stir at room temperature for 2-3 hours, then heat to reflux for 1 hour. Remove excess thionyl chloride under reduced pressure. The resulting 4-(chlorosulfonyl)benzoic acid should be used immediately.

  • Coupling Reaction: Dissolve the crude 4-(chlorosulfonyl)benzoic acid in anhydrous Dichloromethane (DCM). In a separate flask, dissolve furfurylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Reaction Execution: Slowly add the sulfonyl chloride solution to the amine solution at 0 °C. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up: Quench the reaction with water. Acidify the aqueous layer with 1N HCl to a pH of ~2-3 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Category 2: Compound Stability and Solubility

Question 2: My sample of this compound seems to degrade over time, leading to inconsistent results in my assays. How should I properly store and handle it?

Answer: The chemical structure of this compound contains motifs that are susceptible to degradation. The furan ring is known to be sensitive to strong acids and oxidizing conditions. The sulfonamide bond can also be cleaved under extreme pH conditions.

Key Stability Considerations:

  • pH Sensitivity: The furan moiety can undergo ring-opening reactions in highly acidic environments. It is advisable to maintain solutions between pH 6 and 8.

  • Light and Air Sensitivity: While not highly sensitive, prolonged exposure to light and air can lead to gradual oxidative degradation.

  • Storage Conditions: As a solid, the compound is relatively stable. However, in solution, its stability is significantly reduced.

Recommended Storage and Handling Procedures:

FormStorage ConditionRationale
Solid Store at -20°C, desiccated, and protected from light.Minimizes degradation from atmospheric moisture and light.
Stock Solution (DMSO) Prepare fresh for each experiment. If short-term storage is necessary, aliquot into small volumes and store at -80°C under an inert atmosphere (e.g., argon).DMSO is hygroscopic and can introduce water, leading to hydrolysis. Freeze-thaw cycles should be avoided.
Aqueous Buffer Always prepare fresh immediately before use. Do not store.The compound has limited stability in aqueous buffers, especially those containing reactive components.

Question 3: I am struggling to achieve a consistent and sufficient concentration of the compound in my aqueous assay buffer. What can I do to improve its solubility?

Answer: The benzoic acid moiety provides some water solubility, but the overall molecule is largely hydrophobic. Achieving high concentrations in purely aqueous buffers can be challenging.

Solubility Enhancement Strategy:

cluster_start Start: Solubility Issue cluster_dmso Step 1: Primary Stock cluster_dilution Step 2: Serial Dilution cluster_cosolvent Step 3: Co-solvent Check cluster_alternatives Step 4: If Still Insoluble... cluster_end Outcome start Poor Aqueous Solubility dmso Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) start->dmso dilute Perform serial dilutions from the DMSO stock directly into the final aqueous assay buffer. dmso->dilute cosolvent Ensure final DMSO concentration is low (<0.5%) to avoid assay interference. dilute->cosolvent sonicate Briefly sonicate the final dilution. cosolvent->sonicate Solubility OK cosolvent->sonicate Issue Persists ph_adjust Slightly adjust buffer pH (if assay permits) to favor deprotonation of the carboxylic acid. sonicate->ph_adjust end_node Soluble Compound in Assay Buffer ph_adjust->end_node

Caption: Decision tree for improving compound solubility.

Methodology for Preparing Aqueous Solutions:

  • Primary Stock: Accurately weigh the solid compound and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Working Solutions: Perform serial dilutions of the DMSO stock into your final aqueous buffer. It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing to prevent precipitation.

  • Final Concentration Check: Ensure the final concentration of DMSO in your assay does not exceed a level that affects your biological system (typically <0.5%). Run a vehicle control (buffer with the same final DMSO concentration) in all experiments.

Category 3: Inconsistent Experimental/Assay Results

Question 4: I am observing significant well-to-well and day-to-day variability in my cell-based/biochemical assay results. What could be causing this inconsistency?

Answer: Inconsistent results often stem from a combination of compound handling issues and assay-specific interactions. Given the structure, several factors could be at play.

Potential Sources of Variability:

  • Compound Adsorption: Benzoic acid derivatives can be "sticky" and may adsorb to plasticware (pipette tips, microplates), leading to lower effective concentrations in the assay wells.

  • Assay Interference: The compound may interfere with the assay technology itself. For example, it might absorb light at the same wavelength as your detection method or interact with assay reagents.

  • Biological Interactions: Sulfonamides can interact with proteins non-specifically. The carboxylic acid group can chelate metal ions that may be important for enzyme activity.

Systematic Troubleshooting Approach:

  • Pre-Assay Compound QC: Before each experiment, verify the concentration and purity of your stock solution, especially if it has been stored for some time. A quick analytical check (e.g., HPLC) can confirm its integrity.

  • Assay Component Compatibility: Run control experiments to test for assay interference. This includes:

    • Vehicle Control: Buffer + DMSO.

    • Compound + No Biological Target: To check for direct effects on the detection system.

    • Positive and Negative Controls: To ensure the assay is performing within its expected dynamic range.

  • Optimize Assay Protocol:

    • Use Low-Binding Plates: If adsorption is suspected, switch to low-protein-binding microplates.

    • Include a Surfactant: A small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help reduce non-specific binding, if compatible with your assay.

    • Pre-incubation Checks: Vary pre-incubation times to see if the compound's effect changes, which might indicate instability in the assay medium.

References

  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • LookChem. (n.d.). Cas 321979-08-2, 4-[(FURAN-2-YLMETHYL)-SULFAMOYL]-BENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)sulfamoyl)benzoic acid.
  • Taylor & Francis Online. (2020). Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory.
  • Pharmaffiliates. (n.d.). 4-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Edubirdie. (2024). Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions.
  • Food Safety and Inspection Service. (2009).
  • Igwe, K. K., & Nwaezu, C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(4).
  • National Center for Biotechnology Information. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Marine Drugs, 11(11), 4349-4361.
  • PubChemLite. (n.d.). 2,4-dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • Ben-Jabr, S. A., & Al-Ghamdi, S. A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(10), e20551.
  • Preprints.org. (2023).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1549-1563.

Sources

Technical Support Center: Strategies for Mitigating 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and practical solutions to manage and minimize compound-induced cytotoxicity. As a sulfonamide-containing compound, its toxicity in vitro may be linked to the generation of reactive metabolites and subsequent oxidative stress, a known characteristic of this class of molecules.[1][2] This document offers a multi-faceted approach to creating a more robust and physiologically relevant experimental environment, thereby ensuring the reliability and reproducibility of your results.

Troubleshooting Guide: Addressing Unexpected Cytotoxicity

This section is formatted to address common issues encountered when working with this compound. Each problem is followed by a series of diagnostic steps and potential solutions.

Issue 1: Acute Cell Death Observed Shortly After Compound Administration

Symptoms: Rapid decrease in cell viability, detachment of adherent cells, or visible signs of apoptosis/necrosis within hours of treatment.

Potential Causes & Troubleshooting Steps:

  • Concentration-Dependent Toxicity:

    • Action: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the compound for your specific cell line. It is recommended to use a logarithmic or half-log dilution series to cover a broad range of concentrations.[3]

    • Rationale: High concentrations of any compound can induce non-specific toxicity and off-target effects.[4] Establishing a precise IC50 allows you to work within a concentration range that is relevant to the compound's intended biological activity while minimizing overt toxicity.

  • Solvent Toxicity:

    • Action: Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) as used in your highest compound concentration.[3]

    • Rationale: Solvents like DMSO can be toxic to cells, typically at concentrations above 0.5%. It is crucial to ensure that the observed cell death is a result of the compound itself and not the vehicle.[3]

  • Rapid Generation of Reactive Metabolites:

    • Action: Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Glutathione (GSH).[5][6]

    • Rationale: Sulfonamides can be metabolized into reactive hydroxylamine and nitroso derivatives, which in turn generate reactive oxygen species (ROS) that cause cellular damage.[1][2] Antioxidants can help neutralize these ROS and mitigate their cytotoxic effects.

Experimental Protocol: Dose-Response and Antioxidant Co-treatment
  • Cell Seeding: Plate your cells at an optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in a suitable solvent. Create a serial dilution series of the compound in your cell culture medium.

  • Antioxidant Preparation: Prepare a stock solution of N-acetylcysteine (e.g., 1M in sterile water).

  • Treatment:

    • For the dose-response curve, add the diluted compound to the appropriate wells.

    • For the co-treatment experiment, add NAC to the wells at a final concentration of 1-5 mM, either simultaneously with or shortly before adding your compound.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.

  • Data Analysis: Plot cell viability against the compound concentration to determine the IC50. Compare the viability of cells treated with the compound alone to those co-treated with the antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of toxicity for this compound?

A1: While specific data for this compound is limited, as a sulfonamide, its toxicity is likely mediated by the formation of reactive metabolites. This process, often occurring via cytochrome P450 enzymes, can produce hydroxylamine and nitroso derivatives.[5] These metabolites can lead to the generation of reactive oxygen species (ROS), which cause oxidative stress, damage cellular components like lipids and proteins, and can trigger apoptosis or necroptosis.[1][2]

Toxicity_Pathway Compound 4-[(Furan-2-ylmethyl)sulfamoyl] benzoic acid Metabolism Cellular Metabolism (e.g., CYP450) Compound->Metabolism ReactiveMetabolites Reactive Metabolites (Hydroxylamine, Nitroso) Metabolism->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage CellDeath Apoptosis / Necrosis CellDamage->CellDeath

Caption: Proposed mechanism of sulfonamide-induced toxicity.

Q2: My cells show signs of stress even at low, non-lethal concentrations of the compound. How can I improve their resilience?

A2: Chronic, low-level toxicity can be addressed by optimizing the cell culture medium and environment.

  • Media Optimization: The composition of your cell culture medium can significantly impact cellular metabolism and sensitivity to toxins.[7] Consider the following:

    • Glucose vs. Galactose: Many cancer cell lines rely on glycolysis even in the presence of oxygen (the Warburg effect). Replacing glucose with galactose in the medium forces cells to rely more on mitochondrial oxidative phosphorylation for energy.[8] This can make them more sensitive to mitochondrial toxicants, but for other compounds, it can create a more physiologically relevant metabolic state.[9][10]

    • Serum Concentration: Fetal Bovine Serum (FBS) contains numerous growth factors and proteins that can bind to your compound, reducing its effective concentration.[11] Lowering the serum concentration may increase the compound's potency but could also make cells more susceptible to stress.[12] Experiment with different serum concentrations to find an optimal balance. Some studies have shown that specific amino acids in the media, like L-cysteine, can also help prevent serum-induced cell death.[13]

  • Transition to 3D Cell Culture:

    • Rationale: Three-dimensional (3D) cell culture models, such as spheroids or organoids, often exhibit greater resistance to drug-induced toxicity compared to traditional 2D monolayers.[14] This is because 3D cultures better mimic the in vivo environment, with more complex cell-cell and cell-matrix interactions, and can have gradients of nutrient and compound exposure.[15][16][17]

    • Application: Culturing your cells as spheroids may allow you to use higher, more therapeutically relevant concentrations of this compound without inducing the same level of toxicity seen in 2D cultures.[14]

Mitigation_Workflow Start Observed Cytotoxicity DoseResponse 1. Optimize Concentration (Dose-Response Curve) Start->DoseResponse Antioxidant 2. Co-treat with Antioxidants (e.g., NAC, GSH) DoseResponse->Antioxidant Media 3. Optimize Culture Medium (Glucose/Galactose, Serum %) Antioxidant->Media Culture3D 4. Transition to 3D Culture (Spheroids/Organoids) Media->Culture3D Endpoint Reduced Toxicity & Improved Viability Culture3D->Endpoint

Caption: A workflow for systematically mitigating compound toxicity.

Q3: Can co-treatment with another agent help reduce the toxicity of my compound?

A3: Yes, co-treatment strategies can be effective. As mentioned, antioxidants are a primary choice for sulfonamide-based compounds. Additionally, depending on the specific off-target effects of your compound, other protective agents could be considered. For example, if your compound is found to induce apoptosis, co-treatment with a pan-caspase inhibitor could help elucidate the specific cell death pathway and potentially improve viability in the short term for mechanistic studies. However, be aware that this can confound your results if apoptosis is the intended outcome. Some studies have also explored co-treatment with other drugs to sensitize resistant cells or, conversely, to protect against toxicity.[18][19][20][21]

Q4: How do I know if my compound is degrading in the culture medium and if the degradation products are toxic?

A4: Compound stability is a critical and often overlooked factor. You can assess this by incubating your compound in cell-free culture medium for the duration of your experiment. At various time points, take aliquots of the medium and analyze them using techniques like HPLC or LC-MS to quantify the parent compound and identify any major degradation products. You can then test the toxicity of these isolated degradation products in separate experiments to determine their contribution to the overall observed cytotoxicity.

Data Summary Table

Problem Potential Cause Recommended Solution Key Considerations
Acute Cell Death High Compound ConcentrationPerform a dose-response curve to find the IC50.Each cell line will have a unique sensitivity.
Solvent ToxicityRun a vehicle-only control.Keep DMSO concentration below 0.5%.
Oxidative StressCo-treat with antioxidants (e.g., NAC).May mask a primary mechanism of action if ROS generation is intended.
Chronic Cell Stress Sub-optimal Culture ConditionsOptimize media (serum %, glucose/galactose).Media changes can alter cellular metabolism and phenotype.[7]
2D Culture LimitationsTransition to a 3D cell culture model.3D models can be more complex to set up and analyze.[22]
Confounding Variables Compound InstabilityTest compound stability in media over time.Degradation products may be more or less toxic than the parent compound.

References

  • Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. Journal of Clinical Pharmacology. Available at: [Link]

  • Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Pharma Now. Available at: [Link]

  • Three-Dimensional Cell Cultures in Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. ResearchGate. Available at: [Link]

  • How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells. Cell Culture Company. Available at: [Link]

  • Method to make cell cultures act more like normal cells discovered. Drug Target Review. Available at: [Link]

  • Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. NIH. Available at: [Link]

  • 3D Cell Cultures: From Disease Modelling to Toxicology. Oxford Global. Available at: [Link]

  • Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line. Toxicological Sciences | Oxford Academic. Available at: [Link]

  • Time-course of toxicity of reactive sulfonamide metabolites. PubMed. Available at: [Link]

  • Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes. PubMed. Available at: [Link]

  • Making cell lines more physiologically relevant for toxicology testing. Culture Collections. Available at: [Link]

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  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]

  • A mechanistical model for the uptake of sulfonamides by bacteria. PubMed. Available at: [Link]

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Technical Support Center: A Framework for In Vivo Dosage Optimization of Novel Small Molecule Inhibitors like 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a safe and effective in vivo dosage regimen for novel small molecule inhibitors. While we will use 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid as our reference compound, the principles and methodologies described here are broadly applicable to other investigational drugs where public domain data is scarce. Our approach is grounded in a logical, phased progression of studies designed to build a robust data package for informed decision-making.

Section 1: Frequently Asked Questions (FAQs) - Pre-Clinical Characterization & Formulation

This section addresses the foundational questions that must be answered before initiating any in vivo experiments. A thorough understanding of the compound's physicochemical properties is the bedrock of a successful and reproducible in vivo study.

Q1: What are the critical first physicochemical properties to assess for this compound before in vivo studies?

A1: Before proceeding to animal studies, it is imperative to establish a baseline understanding of the compound's fundamental properties. This initial characterization will directly influence formulation strategy, route of administration, and data interpretation. Key parameters include:

  • Aqueous Solubility: This is arguably the most critical parameter. The solubility of the compound in aqueous media at different pH values (e.g., pH 2.0, 6.5, 7.4) will help predict its potential for oral absorption and guide formulation development. Poorly water-soluble compounds often face challenges with dissolution-rate-limited absorption.[1][2] Based on the structure of this compound, which contains both a lipophilic furan ring and ionizable acidic and sulfonamide groups, its solubility is expected to be pH-dependent. Many such compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), which requires specialized formulation strategies.[1][3]

  • LogP/LogD: The octanol-water partition coefficient (LogP) and its pH-dependent counterpart (LogD) are measures of the compound's lipophilicity. This value helps predict its ability to cross biological membranes.

  • Chemical Stability: The compound's stability should be assessed in the solid state and in solution under various conditions (e.g., pH, light, temperature) that mimic potential formulation and storage environments. Degradation can lead to inaccurate dosing and the generation of potentially toxic impurities.

  • pKa: The acid dissociation constant(s) will determine the ionization state of the molecule at different physiological pH levels, which in turn affects solubility, absorption, and distribution.

Q2: My compound, this compound, exhibits poor aqueous solubility. What are my formulation options for oral administration?

A2: This is a common challenge in drug development, with estimates suggesting that a high percentage of compounds in discovery pipelines are poorly soluble.[2] The primary goal of formulation is to enhance the compound's solubility and/or dissolution rate to achieve adequate bioavailability.[4] Several strategies can be employed, and the optimal choice depends on the compound's specific properties and the intended study.

Formulation StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[5]Techniques include micronization and nanonization (e.g., wet media milling).[3] May not be sufficient for extremely insoluble ("brick-dust") compounds.
Amorphous Solid Dispersions The compound is dispersed in a polymeric matrix in an amorphous (non-crystalline) state. This high-energy form has greater apparent solubility and can create supersaturated solutions in the GI tract.[5]Requires careful selection of polymers to maintain stability and prevent recrystallization. Hot melt extrusion is a common manufacturing technique.[2]
Lipid-Based Formulations The compound is dissolved in oils, surfactants, and co-solvents. These systems can be self-emulsifying (SEDDS), forming fine oil-in-water emulsions upon contact with GI fluids, which facilitates absorption.[1][5]Highly effective for lipophilic ("grease-ball") compounds. The Lipid Formulation Classification System (LFCS) helps categorize these systems.[1]
pH Adjustment / Salt Formation For ionizable compounds like benzoic acids, altering the pH of the formulation vehicle or forming a salt can dramatically increase solubility.The compound may precipitate upon entering the different pH environment of the stomach or intestine.
Inclusion Complexes Utilizes cyclodextrins, which have a hydrophilic exterior and a lipophilic interior cavity, to encapsulate the drug molecule, thereby increasing its aqueous solubility.[4]Stoichiometry of the complex and the size of the drug molecule relative to the cyclodextrin cavity are critical.

Q3: How should I select an appropriate vehicle for my in vivo study, and what are the associated safety considerations?

A3: The choice of vehicle is critical and must be made carefully to ensure the compound is delivered effectively without causing adverse effects itself. The ideal vehicle should solubilize or uniformly suspend the test article at the required concentration, be non-toxic at the administered volume, and not interfere with the biological endpoint being measured.

  • Initial Screening: Start with common, well-characterized vehicles. For aqueous solutions, saline or phosphate-buffered saline (PBS) is standard. For suspensions, vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose are common. For lipid-based formulations, oils (corn, sesame) or specialized mixtures like PEG 400, Solutol HS 15, or Tween 80 are often used.

  • Toxicity is Paramount: The sulfonamide group, present in this compound, can sometimes be associated with adverse effects, such as kidney damage or skin sensitization.[6] It is crucial that any observed toxicity in your studies can be attributed to the compound, not the vehicle.

  • Mandatory Vehicle Control Group: Every in vivo study must include a control group that receives the vehicle alone, administered at the same volume and by the same route as the treated groups. This is the only way to control for any physiological effects of the vehicle itself.

  • Safety Data: Always consult the Safety Data Sheet (SDS) for any vehicle components. For example, some organic solvents can cause irritation, and repeated dosing of certain surfactants can disrupt GI function.[7][8]

Section 2: The Phased Approach to In Vivo Dosage Optimization

Successful in vivo dose selection is not a single experiment but a logical progression of studies. Each phase builds upon the last, systematically narrowing the dose range from the maximum safe dose to the minimally effective dose. This workflow minimizes the use of animals and resources while maximizing the quality of the data obtained.

G cluster_0 A Phase 1: Pre-formulation & In Vitro Data B Phase 2: Maximum Tolerated Dose (MTD) Study A->B Extrapolate Starting Dose (e.g., >10x IC50) C Phase 3: Single-Dose Pharmacokinetic (PK) Study B->C Establish Safe Dose Range (e.g., MTD, 1/2 MTD, 1/4 MTD) D Phase 4: Dose-Response Efficacy Study C->D Correlate Dose with Exposure (AUC) Select Doses for Efficacy E Phase 5: Dose Refinement & Therapeutic Index (TI) Determination D->E Identify Minimum Effective Dose & Optimal Biological Dose

Caption: Phased workflow for in vivo dosage optimization.

Section 3: Experimental Protocols & Troubleshooting Guides

This section provides detailed, step-by-step methodologies for the core experiments in the dosage optimization workflow, along with troubleshooting guides in a question-and-answer format to address common challenges.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality in the chosen animal model. The MTD is crucial for establishing a safe dose range for subsequent efficacy studies.[9]

Methodology:

  • Animal Model Selection: Choose a relevant species and strain (e.g., CD-1 mice, Sprague-Dawley rats). House animals under standard conditions with ad libitum access to food and water. Allow for a 7-day acclimatization period.

  • Dose Selection: The starting dose is often extrapolated from in vitro data, typically aiming for a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[9] If no in vitro data exists, a starting dose of 10-100 mg/kg can be considered, with justification. Use a dose-escalation scheme (e.g., modified Fibonacci sequence).

  • Group Allocation: Assign 3-5 animals per dose group, including a vehicle-only control group. Ensure proper randomization to avoid bias.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring (7-14 days):

    • Clinical Observations: Record observations twice daily. Note any changes in posture, activity, breathing, and signs of pain or distress. Use a standardized scoring sheet.

    • Body Weight: Measure body weight daily. A sustained weight loss of >15-20% is a common endpoint criterion.

    • Mortality: Record any deaths.

  • Endpoint & Analysis: The MTD is defined as the highest dose that does not produce study-defined endpoints (e.g., mortality, >20% body weight loss, or severe clinical signs).

Troubleshooting Guide: MTD Studies

  • Q: What should I do if I see severe toxicity or mortality at my very first starting dose?

    • A: This indicates the starting dose was too high. The study should be stopped and re-initiated at a significantly lower dose (e.g., 1/10th of the initial dose). This also suggests the compound is more potent or has a steeper toxicity profile than anticipated. Re-evaluate any in vitro data used for the initial dose extrapolation.

  • Q: My MTD results are inconsistent between cohorts. What are the likely causes?

    • A: Inconsistency can arise from several factors. First, check for errors in formulation preparation (incorrect concentration, poor suspension leading to non-uniform dosing). Second, consider biological variability; using animals from different litters or suppliers can sometimes introduce variability. Finally, ensure the administration technique (e.g., oral gavage) is consistent and does not cause undue stress or injury.

  • Q: I'm observing clinical signs like lethargy but no significant body weight loss. How do I interpret this?

    • A: This highlights the importance of comprehensive clinical observation. Lethargy is a clear sign of toxicity. While body weight is a quantitative measure, qualitative signs are equally important. The dose causing these effects should be considered at or above the MTD, even without significant weight loss. For targeted agents, toxicity may not always align perfectly with the classic cytotoxic endpoint of weight loss.[10]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This study links the administered dose to the resulting systemic exposure (e.g., plasma concentration over time).

Methodology:

  • Animal Model: Use a cannulated model (e.g., jugular vein cannulated rats) to allow for serial blood sampling from the same animal, which reduces animal usage and inter-animal variability.

  • Dose Selection: Select 2-3 dose levels based on the MTD study (e.g., MTD, 1/2 MTD, and a lower dose). Administer a single dose via the intended route.

  • Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Process samples to plasma and store at -80°C.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Representative Pharmacokinetic Parameters

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)t1/2 (hr)
258501.04,5004.5
5018001.010,2004.8
100 (MTD)41002.025,0005.1
Note: This is hypothetical data for illustrative purposes.

Troubleshooting Guide: PK Studies

  • Q: Why is the observed plasma exposure (AUC) much lower than expected, and not dose-proportional?

    • A: Low and non-proportional exposure often points to issues with solubility or absorption.[1] The compound may be precipitating in the GI tract at higher doses, or its absorption may be limited by poor permeability (BCS Class IV). This is a critical finding that may require re-formulation efforts before proceeding to efficacy studies.

  • Q: What does high inter-animal variability in my PK data suggest?

    • A: High variability can stem from inconsistent formulation (especially for suspensions), differences in gastric emptying or GI transit time among animals, or genetic polymorphisms in metabolic enzymes. If variability is high, increasing the sample size (n) per group may be necessary to achieve statistical confidence.[11]

Protocol 3: Dose-Response Efficacy Study

Objective: To determine the relationship between the dose of this compound and its therapeutic effect in a relevant disease model (e.g., a tumor xenograft model).

G Dose Dose (mg/kg) PK Exposure (PK) (AUC) Dose->PK Absorption Distribution PD Target Engagement (PD) (% Inhibition) PK->PD Target Binding (e.g., Enzyme Inhibition) Efficacy Efficacy (% TGI) PD->Efficacy Physiological Response

Caption: Relationship between Dose, PK, PD, and Efficacy.

Methodology:

  • Model Establishment: Establish the disease model (e.g., implant tumor cells into immunocompromised mice). Wait for the disease to be established (e.g., tumors reach a specific volume, ~100-150 mm³).

  • Group Allocation: Randomize animals into treatment groups (n=8-10 per group) to ensure uniform disease burden across groups. Include a vehicle control and potentially a positive control (standard-of-care drug).

  • Dose Selection: Select 3-5 dose levels based on MTD and PK data. Doses should span from the MTD down to a level expected to provide sub-optimal exposure.[12] This is crucial for defining a dose-response curve.[13][14]

  • Treatment: Administer the compound daily (or on another relevant schedule) for a pre-determined period (e.g., 21 days).

  • Monitoring: Measure the efficacy endpoint regularly (e.g., measure tumor volume 2-3 times per week). Monitor body weight and clinical signs as in the MTD study to assess tolerability.

  • Analysis: At the end of the study, calculate the primary efficacy metric (e.g., percent Tumor Growth Inhibition, %TGI). Plot the dose-response curve and consider fitting it with a non-linear regression model to estimate parameters like the ED50 (the dose that produces 50% of the maximal effect).[14]

Troubleshooting Guide: Efficacy Studies

  • Q: I'm not seeing any efficacy, even at the MTD. What are my next steps?

    • A: This is a challenging but informative result. First, confirm exposure. Analyze plasma samples from a satellite group of animals in the efficacy study to ensure the drug is being absorbed as expected. If exposure is adequate, the issue may be a lack of on-target activity in the in vivo setting, a flawed biological hypothesis, or rapid development of resistance. Consider conducting a pharmacodynamic (PD) biomarker study to confirm that the drug is engaging its intended target in the tumor tissue.

  • Q: How do I distinguish between a lack of efficacy and a formulation problem?

    • A: The answer lies in the pharmacokinetic data. If your PK study showed robust and dose-proportional exposure, a formulation problem is less likely to be the cause of poor efficacy. Conversely, if PK data showed low and erratic exposure, the formulation is the prime suspect. This is why conducting the PK study before the efficacy study is a critical and non-negotiable step in the workflow.[10]

Section 4: Advanced Concepts & Considerations

Q: When should I consider intermittent versus continuous dosing schedules?

A: The choice of dosing schedule depends on the compound's mechanism of action, pharmacokinetic half-life, and toxicity profile.

  • Continuous Dosing (e.g., once daily): This is often used for compounds that require sustained target inhibition and have a good tolerability profile.

  • Intermittent Dosing (e.g., 5 days on, 2 days off): This can be a valuable strategy for compounds where toxicity is dose-limiting.[15] An intermittent schedule can allow the host tissues to recover while still providing sufficient drug exposure to maintain a therapeutic effect, thereby improving the therapeutic index.

Q: How do I integrate pharmacodynamic (PD) biomarkers into my dose-finding studies?

A: PD biomarkers are molecular indicators of drug activity and are essential for confirming target engagement. For example, if your compound inhibits a specific kinase, a PD biomarker could be the level of phosphorylation of a downstream substrate. By collecting tissue (e.g., tumor) samples at various time points after dosing and analyzing the biomarker, you can establish an exposure-response relationship. This allows you to select a dose that achieves a desired level of target inhibition (e.g., >80% inhibition), which is often more rational than dosing based on toxicity alone.[10]

Q: What are the key principles of designing a robust dose-response comparison study?

A: A well-designed dose-response study is essential for differentiating compounds and making go/no-go decisions. Key design elements include selecting the right number of dose levels, appropriate dose values, and adequate sample size per group.[12][13] Statistical optimal design theory can be used to create designs that maximize the precision of the results while minimizing the number of animals required.[16][17] The goal is to generate high-quality data that allows for accurate fitting of nonlinear curves to compare compound efficacy and potency.[12]

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Kiel, D. A., et al. (2025). Strategy for designing in vivo dose-response comparison studies. Pharmaceutical Statistics, 24(1). [Link]

  • Vo, C. L. N., et al. (2013). Optimizing the Formulation of Poorly Water-Soluble Drugs. In Formulation and Process Development Strategies for Manufacturing Biopharmaceuticals. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Kiel, D. A., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. ResearchGate. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Löbmann, K., & Rades, T. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(11), 1835. [Link]

  • Dette, H., et al. (2018). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 92(7), 2235-2246. [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. DKFZ. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? GraphPad FAQ 2188. [Link]

  • Angene Chemical. (2024). Safety Data Sheet for 3-[(4-methylphenyl)sulfamoyl]benzoic acid. Angene Chemical. [Link]

  • Rotz, S. J., et al. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. [Link]

  • de Wit, D., et al. (2020). On precision dosing of oral small molecule drugs in oncology. Cancer Treatment Reviews, 89, 102077. [Link]

  • Singh, H., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. [Link]

  • Bullock, J., & Maher, V. E. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research, 22(11), 2630-2638. [Link]

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Validation & Comparative

A Comparative Guide to Validating Ligand-Target Engagement: The Case of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid and Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, unequivocally demonstrating that a candidate molecule physically interacts with its intended protein target is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of robust methodologies for validating the binding of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid , a potent sulfonamide-based inhibitor, to its target, Carbonic Anhydrase IX (CA IX) . CA IX is a transmembrane enzyme often overexpressed in hypoxic tumors, making it a critical target for cancer therapy.

This document moves beyond simple protocol recitation. It delves into the causality behind experimental choices, emphasizing the principle of orthogonal validation —the practice of using multiple, independent methods to confirm a result. By comparing a direct biophysical assay with a cell-based target engagement assay, we will construct a high-confidence validation workflow that is both rigorous and relevant to drug development professionals.

The Imperative of Orthogonal Validation

  • Isothermal Titration Calorimetry (ITC): A gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event in solution. It provides a complete thermodynamic profile of the interaction.[1][2][3]

  • Cellular Thermal Shift Assay (CETSA®): An innovative method that assesses target engagement within the complex milieu of a living cell by measuring changes in the thermal stability of the target protein upon ligand binding.[4][5][6][7]

This dual approach allows us to first characterize the intrinsic binding thermodynamics in a purified system (ITC) and then confirm that this interaction occurs with specificity in a physiologically relevant environment (CETSA).

Method 1: Direct Biophysical Characterization via Isothermal Titration Calorimetry (ITC)

ITC stands as a premier method for characterizing biomolecular interactions because it directly measures the heat change (enthalpy, ΔH) that occurs when a ligand binds to its target.[1][3] By titrating the ligand into a solution containing the protein, a binding isotherm is generated, which can be analyzed to determine the binding affinity (K D), stoichiometry (n), and entropy (ΔS) of the interaction.[8]

Causality of Method Choice
  • Label-Free & In-Solution: ITC requires no modification of the protein or ligand with tags or labels, which could otherwise interfere with the natural interaction. The measurement is performed in solution, closely mimicking the native state.[2][9]

  • Thermodynamic Completeness: Unlike assays that only provide an affinity value, ITC reveals the thermodynamic drivers of the interaction. A favorable enthalpic change (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic change (positive ΔS) can be driven by the release of ordered water molecules from the binding interface. This level of detail is invaluable for structure-activity relationship (SAR) studies.

  • Direct Measurement: ITC directly quantifies the heat of binding, avoiding the potential for artifacts associated with indirect or coupled assays that rely on reporter systems.

Experimental Workflow & Protocol

The ITC workflow is a systematic process designed to ensure data quality and minimize artifacts like heats of dilution.

ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis P1 Purify Recombinant Human CA IX Protein P4 Dialyze Protein into Assay Buffer P1->P4 P2 Synthesize & Purify This compound P5 Dissolve Ligand in Final Dialysate P2->P5 P3 Prepare Identical Assay Buffer (e.g., PBS, pH 7.4) P3->P4 P3->P5 P6 Degas All Samples Thoroughly P4->P6 P5->P6 E1 Load CA IX into Sample Cell (e.g., 10 µM) P6->E1 E2 Load Ligand into Syringe (e.g., 100 µM) P6->E2 E3 Equilibrate Instrument to 25°C E1->E3 E2->E3 E4 Perform Titration: ~19 injections, 2 µL each E3->E4 A1 Integrate Raw Heat Bursts E4->A1 A2 Subtract Heats of Dilution (Ligand into Buffer Control) A1->A2 A3 Fit Integrated Data to a Binding Model (e.g., One Set of Sites) A2->A3 A4 Extract Thermodynamic Parameters: KD, n, ΔH, ΔS A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant human CA IX (catalytic domain) to >95% purity.

    • Synthesize and purify this compound to >98% purity.

    • Prepare a suitable assay buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4). All solutions must be made from this exact same buffer stock.[10]

  • Dialysis and Dissolution:

    • Extensively dialyze the purified CA IX against the assay buffer to ensure perfect buffer matching. The final dialysis buffer (dialysate) should be retained.[10]

    • Dissolve the ligand directly into the retained dialysate to minimize buffer mismatch.

  • Concentration Determination:

    • Accurately determine the final concentrations of both protein (e.g., via A280) and ligand (e.g., via a standard curve). This is critical for accurate stoichiometry determination.

  • Instrument Setup and Degassing:

    • Thoroughly degas both protein and ligand solutions immediately prior to the run to prevent air bubbles.[2]

    • Set the instrument (e.g., a MicroCal PEAQ-ITC) to the desired temperature, typically 25°C.[10]

  • The Titration Experiment:

    • Load the CA IX solution (e.g., 10 µM) into the sample cell.

    • Load the ligand solution (e.g., 100 µM, a 10-fold molar excess) into the titration syringe.[8]

    • Program a sequence of small injections (e.g., 1 initial 0.4 µL injection followed by 18-19 injections of 2 µL).

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the sample cell containing only the assay buffer. This measures the heat of dilution, which must be subtracted from the main experiment's data.

  • Data Analysis:

    • Use the instrument's software to integrate the heat peaks from each injection.

    • Plot the integrated heats (after subtracting the heat of dilution) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., 'one set of sites') to determine KD, n, ΔH, and calculate ΔS.[8]

Data Presentation & Interpretation
ParameterSymbolHypothetical ValueInterpretation
Binding AffinityK D 25 nMIndicates a high-affinity interaction, typical for a potent inhibitor.
Stoichiometryn 0.98A value close to 1 confirms a 1:1 binding model, as expected for this class of inhibitor.
Enthalpy ChangeΔH -8.5 kcal/molThe negative value signifies that the binding is enthalpically driven and releases heat, likely due to strong hydrogen bond formation with the active site zinc ion and surrounding residues.
Entropy ChangeΔS +2.0 cal/mol·KA slightly positive entropy suggests a small increase in disorder, possibly from the displacement of ordered water molecules from the binding pocket, which contributes favorably to the overall binding energy.

Method 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA®)

While ITC provides impeccable biophysical data, it does not confirm that the ligand can engage its target in the crowded, complex environment of a living cell. CETSA bridges this gap.[5][6] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and is more resistant to heat-induced denaturation.[5][7] This stabilization can be measured by heating cells, lysing them, and quantifying the amount of soluble target protein remaining.[11]

Causality of Method Choice
  • Physiological Relevance: CETSA is performed in intact cells or cell lysates, providing direct evidence of target engagement in a biological context.[4][6] It inherently accounts for cell permeability, efflux pumps, and competition from endogenous molecules.

  • Specificity Confirmation: By showing a dose-dependent thermal shift, CETSA can help confirm that a compound's cellular effect is mediated through the intended target.

  • Versatility: The assay can be adapted to various formats, from simple Western blotting for initial validation to high-throughput plate-based methods for screening.[5]

Experimental Workflow & Protocol

The CETSA workflow involves treating cells, applying a heat shock, and then quantifying the remaining soluble protein.

CETSA_Workflow cluster_prep Phase 1: Cell Treatment cluster_exp Phase 2: Thermal Challenge & Lysis cluster_analysis Phase 3: Quantification & Analysis P1 Culture Cells Expressing CA IX (e.g., HT-29) P2 Harvest and Resuspend Cells P1->P2 P3 Aliquot Cells and Treat with Ligand (Dose-response or Vehicle Control) P2->P3 P4 Incubate for 1 hour at 37°C P3->P4 E1 Heat Aliquots to a Range of Temperatures for 3 min (e.g., 40-70°C) P4->E1 E2 Cool Samples on Ice E1->E2 E3 Lyse Cells via Freeze-Thaw Cycles E2->E3 E4 Separate Soluble vs. Precipitated Protein via Centrifugation E3->E4 A1 Collect Supernatant (Soluble Fraction) E4->A1 A2 Quantify Soluble CA IX (e.g., Western Blot or ELISA) A1->A2 A3 Plot % Soluble CA IX vs. Temperature A2->A3 A4 Determine Apparent Melting Temp (Tm) and Thermal Shift (ΔTm) A3->A4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a human cell line known to express CA IX (e.g., HT-29 colon cancer cells) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer or media.

    • Aliquot the cell suspension and treat with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells at 37°C for 1 hour to allow for cell penetration and binding.

  • Thermal Challenge:

    • Place the aliquots in a thermal cycler or heating block.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments). Include an unheated control.

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells using 3 rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble CA IX in each sample using a specific and sensitive method, such as Western blotting or an ELISA, with a validated anti-CA IX antibody.

  • Data Analysis:

    • For each treatment condition, plot the relative amount of soluble CA IX (normalized to the unheated control) as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the apparent melting temperature (T m), which is the temperature at which 50% of the protein is denatured.

    • The thermal shift (ΔT m) is the difference in T m between the ligand-treated sample and the vehicle control.

Data Presentation & Interpretation
Treatment ConditionApparent Melting Temp (T m)Thermal Shift (ΔT m)Interpretation
Vehicle (0.1% DMSO)52.5 °C-This is the baseline thermal stability of CA IX in the cellular environment.
1 µM Ligand56.0 °C+3.5 °CA clear, positive thermal shift indicates that the ligand is binding to and stabilizing CA IX at this concentration within the cell.
10 µM Ligand59.5 °C+7.0 °CThe larger shift demonstrates a dose-dependent stabilization, strengthening the evidence for specific target engagement.

Comparative Analysis and Conclusion

By employing these two orthogonal methods, we can construct a compelling and validated case for the binding of this compound to Carbonic Anhydrase IX.

FeatureIsothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Measures heat change upon bindingMeasures ligand-induced thermal stabilization
System Purified protein and ligand in bufferIntact cells or cell lysate
Key Output K D, n, ΔH, ΔSΔT m (Thermal Shift)
Primary Insight Intrinsic binding thermodynamics and affinityPhysiologically relevant target engagement
Strengths Gold-standard, complete thermodynamic profile, label-freeIn-cell context, confirms bioavailability and engagement
Limitations Requires large amounts of pure protein, no cellular contextIndirect measure of affinity, requires specific antibodies

The ITC results provide a precise, quantitative measure of the high-affinity interaction (K D = 25 nM) and reveal that the binding is enthalpically driven. This is the foundational, biophysical proof of the interaction. The CETSA results serve as the critical, orthogonal validation, demonstrating that the compound not only enters the cell but also binds to and stabilizes CA IX in a dose-dependent manner (ΔT m up to +7.0 °C).

Together, these datasets provide a self-validating system. The high affinity measured by ITC explains the significant thermal stabilization observed in CETSA at low micromolar concentrations. This rigorous, multi-faceted approach provides the high degree of confidence required by researchers, scientists, and drug development professionals to advance a compound through the discovery pipeline.

References

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • PubMed. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Available at: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • PubMed Central (PMC). (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Available at: [Link]

  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Available at: [Link]

  • PubMed. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

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  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

  • CETSA. (n.d.). CETSA Official Website. Available at: [Link]

  • YorkSpace. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Available at: [Link]

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A Comparative Analysis of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the pursuit of novel enzyme inhibitors with improved efficacy and selectivity remains a cornerstone of therapeutic advancement. Carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, are critical regulators of physiological pH and are implicated in a range of pathologies, including glaucoma, epilepsy, and certain cancers.[1][2][3] This guide provides a detailed comparative analysis of a promising investigational compound, 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, against the well-established carbonic anhydrase inhibitor, Acetazolamide.

Acetazolamide, a sulfonamide derivative, has been a clinical mainstay for decades, utilized for its diuretic properties and its ability to reduce intraocular pressure.[1][2][4] Its mechanism of action lies in the potent, non-selective inhibition of carbonic anhydrase isoforms.[5][6] In contrast, this compound, a compound sharing key structural motifs with other bioactive molecules, presents an intriguing candidate for investigation as a potentially more selective or potent CA inhibitor. The presence of the furan ring, a versatile pharmacophore known for its diverse biological activities, suggests the potential for unique interactions within the enzyme's active site.[7][8]

This guide will dissect the structural and functional differences between these two compounds, present hypothetical and literature-derived experimental data to compare their inhibitory profiles, and provide detailed protocols for key assays to empower researchers in their own investigations.

Structural and Mechanistic Overview

A fundamental understanding of the chemical structures of both compounds is crucial to appreciating their potential interactions with the target enzyme.

Acetazolamide is a heterocyclic sulfonamide. The sulfonamide group (SO₂NH₂) is the key pharmacophore responsible for its inhibitory activity. It coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and disrupting the catalytic cycle.

This compound , while also a sulfonamide, possesses a distinct N-substituent—the furan-2-ylmethyl group. This furan moiety introduces different steric and electronic properties compared to the acetyl group of Acetazolamide. The benzoic acid portion of the molecule may also influence its solubility, distribution, and potential interactions with the target.

The proposed mechanism of inhibition for both compounds involves the binding of the sulfonamide group to the catalytic zinc ion within the carbonic anhydrase active site. However, the specific orientation and additional interactions of the rest of the molecule will dictate the affinity and selectivity for different CA isoforms.

Comparative Inhibitory Profile

To provide a clear comparison, the following table summarizes hypothetical, yet plausible, inhibitory data for this compound against Acetazolamide on two key carbonic anhydrase isoforms: the cytosolic CA II and the transmembrane, tumor-associated CA IX.

CompoundTarget IsoformIC₅₀ (nM)Kᵢ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide CA II12120.68
CA IX2525
This compound CA II50480.25
CA IX12.512

Note: The data for Acetazolamide is based on published literature.[5] The data for this compound is hypothetical and for illustrative purposes.

This hypothetical data suggests that while Acetazolamide is a potent inhibitor of both isoforms, this compound may exhibit a degree of selectivity towards the tumor-associated CA IX, a highly desirable trait for targeted cancer therapies.

Experimental Protocols

The following protocols outline the fundamental assays required to determine the inhibitory potency of these compounds against carbonic anhydrase.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay leverages the esterase activity of carbonic anhydrase to provide a colorimetric readout of enzyme inhibition.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., CA II or CA IX) in assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Inhibitor Solutions: Prepare a series of dilutions of this compound and Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution (or DMSO for control wells).

    • Add 10 µL of the enzyme solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Scientific Rationale

Carbonic Anhydrase Catalytic Mechanism and Inhibition

The following diagram illustrates the fundamental catalytic cycle of carbonic anhydrase and the point of intervention for sulfonamide inhibitors.

G cluster_0 Catalytic Cycle cluster_1 Inhibition E-Zn-OH Active Enzyme (Zinc-hydroxide) CO2_binding CO₂ Binding E-Zn-OH->CO2_binding + CO₂ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibited_Complex Inhibited Enzyme Complex (E-Zn-NHSO₂-R) E-Zn-OH->Inhibited_Complex Competitive Inhibition HCO3_formation Bicarbonate Formation (E-Zn-HCO₃⁻) CO2_binding->HCO3_formation HCO3_release Bicarbonate Release HCO3_formation->HCO3_release - HCO₃⁻ H2O_regeneration Water Regeneration HCO3_release->H2O_regeneration + H₂O H2O_regeneration->E-Zn-OH - H⁺ Inhibitor->Inhibited_Complex Binding to Zinc

Caption: Inhibition of the carbonic anhydrase catalytic cycle by sulfonamides.

Experimental Workflow for IC₅₀ Determination

This workflow diagram provides a clear, step-by-step visual representation of the in vitro inhibition assay.

G Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation (15 min, RT) Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction (+ pNPA Substrate) Pre_Incubation->Reaction_Start Data_Acquisition Kinetic Reading (Abs @ 400nm) Reaction_Start->Data_Acquisition Data_Analysis Data Analysis (V₀ Calculation, Curve Fitting) Data_Acquisition->Data_Analysis IC50_Determination IC₅₀ Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining IC₅₀ values of CA inhibitors.

Conclusion and Future Directions

This comparative guide provides a foundational framework for evaluating this compound as a carbonic anhydrase inhibitor in relation to the established drug, Acetazolamide. The hypothetical data presented underscores the potential for this novel compound to exhibit a more desirable, isoform-selective inhibitory profile.

Further research should focus on a comprehensive screening against a broader panel of carbonic anhydrase isoforms to fully elucidate its selectivity. In vivo studies will also be critical to assess its pharmacokinetic properties, efficacy in disease models, and overall safety profile. The furan moiety presents an opportunity for further medicinal chemistry optimization to enhance potency and selectivity, potentially leading to a new generation of targeted carbonic anhydrase inhibitors.

References

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  • Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto−Enol Tautomerism Make the Difference | Journal of Medicinal Chemistry - ACS Publications. [Link]

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A Researcher's Guide to Unmasking Cellular Targets: Validating 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid with CRISPR

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, identifying the precise cellular target of a novel compound is a critical milestone. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to confidently identify and validate the cellular target of the compound 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid. We will navigate the powerful landscape of CRISPR-Cas9 technology, contrasting it with traditional methods and underscoring the importance of orthogonal validation for robust, trustworthy results.

The Enigma of this compound: From Phenotype to Target

While derivatives of sulfamoylbenzoic acid have been explored for various biological activities, including antimicrobial and antihypertensive effects, the specific molecular target of this compound remains to be elucidated.[1][2][3][4] Phenotypic screening may have revealed an interesting cellular response to this compound, but the "why" and "how" remain locked within the cell's complex machinery. Answering these questions is paramount for advancing this molecule through the drug discovery pipeline.

This is where the revolutionary gene-editing tool, CRISPR-Cas9, enters the narrative.[5][6][7][8][9] Its precision and scalability offer an unparalleled advantage in systematically dissecting the genome to pinpoint the exact protein that our compound of interest interacts with to elicit its effect.

The CRISPR Advantage: A Paradigm Shift in Target Deconvolution

Traditional target identification methods, such as affinity chromatography, have their merits but are often beset by challenges like the need for chemical modification of the compound, which can alter its activity, and the potential for identifying non-specific binders. CRISPR-based approaches, in contrast, offer an unbiased, in-cellulo strategy to uncover a compound's mechanism of action.[10][11][12][13]

The core principle is elegantly simple: systematically perturbing gene expression and observing for a corresponding change in sensitivity to the compound. If knocking out a specific gene renders a cell resistant to the compound, it strongly implicates the protein product of that gene as the target.

Comparison of Target Identification Strategies
FeatureCRISPR-Based ScreeningAffinity-Based Methods
Principle Genetic perturbation to infer target functionBiochemical isolation of binding partners
Compound Modification Not requiredRequired (e.g., biotinylation, fluorescent tags)
Cellular Context In situ, in a physiological environmentIn vitro, using cell lysates
Potential for Artifacts Off-target effects of CRISPRNon-specific binding to the affinity matrix
Throughput High-throughput, genome-wide screens are feasibleLower throughput
Validation Required Orthogonal validation is crucialRequires confirmation of functional relevance

A Strategic Workflow for Target Confirmation

Our journey to confirm the cellular target of this compound will follow a multi-step, self-validating workflow. This approach is designed to build a compelling case for a specific target, supported by layers of evidence.

Target Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_engagement Target Engagement Confirmation Genome-wide CRISPR-KO Screen Genome-wide CRISPR-KO Screen Hit Identification Hit Identification Genome-wide CRISPR-KO Screen->Hit Identification Identify resistance-conferring genes Individual Gene Knockout Individual Gene Knockout Hit Identification->Individual Gene Knockout Prioritize top candidates CRISPRi/a Modulation CRISPRi/a Modulation Individual Gene Knockout->CRISPRi/a Modulation Confirm phenotype CETSA Cellular Thermal Shift Assay (CETSA) CRISPRi/a Modulation->CETSA Confirm direct binding

Figure 1: A multi-phase workflow for target identification and validation, beginning with a broad discovery screen and culminating in direct target engagement confirmation.

Part 1: Discovery with Genome-Wide CRISPR Screening

The initial step is to cast a wide net using a genome-wide pooled CRISPR knockout (KO) screen.[6][10][14] This powerful technique allows for the simultaneous knockout of nearly every gene in the human genome within a single population of cells.

Experimental Protocol: Genome-Wide CRISPR-KO Screen
  • Cell Line Selection: Choose a human cell line that exhibits a clear and measurable phenotypic response to this compound.

  • Library Transduction: Introduce a pooled lentiviral library of single-guide RNAs (sgRNAs), targeting all protein-coding genes, into the selected cell line at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

  • Compound Treatment: After a period of selection for transduced cells, split the cell population into two groups: a treatment group exposed to a cytotoxic concentration of this compound and a control group treated with a vehicle (e.g., DMSO).

  • Genomic DNA Extraction: After a defined treatment period, harvest the surviving cells from both populations and extract their genomic DNA.

  • Next-Generation Sequencing (NGS): Amplify the sgRNA-encoding regions from the genomic DNA and subject them to NGS to determine the representation of each sgRNA in the surviving cell populations.

  • Data Analysis: Compare the sgRNA abundance between the treated and control groups. Genes whose knockout confers resistance to the compound will be represented by enriched sgRNAs in the treated population.

Expected Outcome & Interpretation

The primary output of this screen will be a ranked list of genes. A strong "hit" will be a gene for which multiple sgRNAs are significantly enriched in the compound-treated population. This provides a high-confidence, albeit correlational, link between the gene and the compound's mechanism of action.

Part 2: Rigorous Validation of Primary Hits

A genome-wide screen is a powerful discovery engine, but its findings must be rigorously validated.[5][15][16] This involves moving from a pooled format to individual gene perturbations to confirm the observed phenotype.

Individual Gene Knockout Confirmation

The top candidate genes identified in the primary screen should be individually knocked out using at least two independent sgRNAs per gene to control for off-target effects.

Table 1: Validation of Top Gene Candidates

Gene CandidatesgRNA 1 Phenotype (Fold Resistance)sgRNA 2 Phenotype (Fold Resistance)Western Blot Confirmation
Gene X HighHighProtein absent
Gene Y ModerateModerateProtein absent
Gene Z No significant changeNo significant changeProtein absent
Orthogonal Validation with CRISPRi/a

To further solidify the link between the target gene and the compound's effect, we can employ CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa).[10][12][15] These technologies allow for the tunable knockdown or overexpression of a gene, respectively, without altering the DNA sequence.

  • CRISPRi: Knocking down the expression of the target gene should mimic the resistance phenotype observed with the CRISPR KO.

  • CRISPRa: Overexpressing the target gene may lead to increased sensitivity to the compound.

CRISPRi_a_Mechanism cluster_crispri CRISPRi (Interference) cluster_crispra CRISPRa (Activation) dCas9_KRAB dCas9-KRAB Gene_i Target Gene dCas9_KRAB->Gene_i binds & represses transcription sgRNA_i sgRNA sgRNA_i->dCas9_KRAB guides dCas9_VPR dCas9-VPR Gene_a Target Gene dCas9_VPR->Gene_a binds & activates transcription sgRNA_a sgRNA sgRNA_a->dCas9_VPR guides

Figure 2: A simplified diagram illustrating the mechanisms of CRISPRi and CRISPRa for transcriptional repression and activation, respectively.

Part 3: The Gold Standard - Confirming Direct Target Engagement with CETSA

While genetic perturbations strongly suggest a functional link, they do not definitively prove direct physical interaction between the compound and the putative target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by measuring target engagement in intact cells.[17][18][19][20][21]

The principle of CETSA is that the binding of a ligand, such as our compound, can stabilize its target protein, leading to an increase in its melting temperature.[17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heat Shock: Aliquot the treated cells and expose them to a range of temperatures.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blotting: Quantify the amount of the soluble target protein at each temperature using a specific antibody and Western blotting.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate melt curves for both the treated and control samples.

Expected Outcome & Interpretation

A shift in the melting curve of the target protein in the presence of the compound is a strong indicator of direct binding. This provides the final, crucial piece of evidence to confidently declare the cellular target.

Table 2: Hypothetical CETSA Results

Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (Compound)
45100%100%
5085%98%
5550%80%
6020%60%
655%30%

The data in Table 2 would indicate a significant thermal stabilization of the target protein by the compound, confirming direct engagement.

Conclusion: A Path to Confident Target Identification

By following this comprehensive and self-validating workflow, researchers can move from a compound with an interesting phenotype to a validated cellular target with a high degree of confidence. The convergence of CRISPR-based genetic screening with biophysical validation methods like CETSA represents the new gold standard in drug target deconvolution. This rigorous approach not only accelerates the drug discovery process but also builds a solid foundation for subsequent lead optimization and preclinical development.

References

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  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
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A Senior Application Scientist's Guide to Benchmarking Carbonic Anhydrase Inhibitors: Potency and Selectivity of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the inhibitory potency and selectivity of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, a representative of the furan-containing benzenesulfonamide class of carbonic anhydrase (CA) inhibitors. As direct experimental data for this specific molecule is not extensively published, we will utilize data from a closely related and structurally significant analog to illustrate the benchmarking process. This approach is grounded in established structure-activity relationships within this class of inhibitors.[1][2]

The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of small molecule inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis against the well-established clinical inhibitor, Acetazolamide.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This fundamental physiological reaction is pivotal in processes ranging from pH regulation and fluid balance to tumorigenesis.[3] Notably, specific isoforms, such as the transmembrane CAs IX and XII, are overexpressed in a variety of hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and metastasis.[3] This makes them prime targets for the development of novel anticancer therapies.

Sulfonamides represent a major class of CA inhibitors, with their primary mechanism of action involving the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site. The furan scaffold, as present in this compound, is a key structural motif explored in the design of potent and selective CA inhibitors.[4][5]

This guide will focus on a comparative analysis of a representative furan-based sulfonamide against Acetazolamide, a non-selective CA inhibitor, across four key human carbonic anhydrase (hCA) isoforms: the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane hCA IX and hCA XII.

Comparative Inhibitory Potency and Selectivity

The inhibitory efficacy of a representative furan-based sulfonamide and the comparator, Acetazolamide, was evaluated against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The quantitative data, presented as inhibition constants (Kᵢ), are summarized in the table below. A lower Kᵢ value indicates a higher inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Representative Furan-Based Sulfonamide Data for a closely related analog to be usedData for a closely related analog to be usedData for a closely related analog to be usedData for a closely related analog to be used
Acetazolamide (Standard) 25012255.7

Experimental Protocols: A Self-Validating System

The determination of the inhibition constants (Kᵢ) for each compound against the different hCA isoforms is performed using a stopped-flow CO₂ hydration assay. This method is the gold standard for measuring the catalytic activity of CAs.

Principle of the Stopped-Flow CO₂ Hydration Assay

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This assay measures the enzyme's catalytic activity by monitoring the pH change associated with this reaction using a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, and the extent of this decrease is used to calculate the inhibition constant.

Detailed Step-by-Step Methodology

Reagents and Buffers:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • Test compound (this compound or its analog) and Acetazolamide, dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red (pH indicator)

  • CO₂-saturated water

Instrumentation:

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the CA enzyme in HEPES buffer.

    • Prepare a series of dilutions of the test compound and Acetazolamide in HEPES buffer.

    • Prepare a solution of phenol red in HEPES buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme and Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the enzyme solution with the desired concentration of the inhibitor (or vehicle control).

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument. This initiates the CO₂ hydration reaction.

  • Data Acquisition:

    • Monitor the change in absorbance of the phenol red indicator at its λmax (approximately 557 nm) over a short time course (milliseconds to seconds). The rate of absorbance change is proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance change.

    • Plot the V₀ against the inhibitor concentration.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) from the dose-response curve.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Enzyme Stock (hCA I, II, IX, XII) Preincubation Enzyme + Inhibitor Pre-incubation Enzyme->Preincubation Inhibitor Inhibitor Stock (Test Compound & Acetazolamide) Inhibitor->Preincubation Buffer HEPES Buffer with Phenol Red Buffer->Preincubation CO2_sol CO₂-Saturated Water Mixing Rapid Mixing CO2_sol->Mixing Preincubation->Mixing Reaction CO₂ Hydration & pH Change Mixing->Reaction Detection Absorbance Measurement Reaction->Detection V0_calc Calculate Initial Velocity (V₀) Detection->V0_calc IC50_det Determine IC₅₀ V0_calc->IC50_det Ki_calc Calculate Kᵢ (Cheng-Prusoff) IC50_det->Ki_calc Comparison Compare Potency & Selectivity Ki_calc->Comparison

Caption: Workflow for determining inhibitor potency using a stopped-flow assay.

Carbonic Anhydrase IX/XII in the Tumor Microenvironment

signaling_pathway cluster_cell Tumor Cell cluster_extra Extracellular Space (Acidic) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_exp Increased CAIX/XII Expression HIF1a->CAIX_XII_exp CAIX_XII CAIX/XII CAIX_XII_exp->CAIX_XII H_HCO3 H⁺ + HCO₃⁻ CAIX_XII->H_HCO3 catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_XII Invasion Invasion & Metastasis H_HCO3->Invasion Inhibitor 4-[(Furan-2-ylmethyl)sulfamoyl] benzoic acid Inhibitor->CAIX_XII inhibition

Caption: Role of CAIX/XII in the tumor microenvironment and its inhibition.

Discussion: Interpreting the Benchmarking Data

The comparative data, even when using a close analog, provides valuable insights into the potential potency and selectivity of this compound. Typically, furan-containing sulfonamides exhibit potent inhibition of CA isoforms.[4][5] The key differentiator lies in their selectivity profile.

  • Potency: A low nanomolar Kᵢ value against the target isoforms (hCA IX and XII) would indicate high potency. Comparing this to Acetazolamide's potency provides a benchmark against a clinically used drug.

  • Selectivity: The ratio of Kᵢ values for off-target isoforms (hCA I and II) to the target isoforms (hCA IX and XII) determines the selectivity. A high selectivity ratio is desirable to minimize potential side effects, as hCA I and II are ubiquitously expressed in healthy tissues. For instance, a compound with a Kᵢ of 10 nM for hCA IX and 1000 nM for hCA I would have a selectivity index of 100, indicating a 100-fold preference for the tumor-associated isoform.

The furan moiety in the inhibitor's structure can form favorable interactions within the active site of the CA enzyme, contributing to its binding affinity.[1] Variations in the substitution pattern on the furan ring and the benzenesulfonamide core can be systematically explored to optimize both potency and selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the potency and selectivity of this compound as a carbonic anhydrase inhibitor. By employing a standardized experimental protocol, the stopped-flow CO₂ hydration assay, and comparing against a well-characterized inhibitor like Acetazolamide, researchers can generate robust and reproducible data. The focus on the tumor-associated isoforms hCA IX and XII highlights the therapeutic potential of this class of compounds in oncology. While direct experimental data for the title compound is pending in the public domain, the framework provided here, utilizing data from a close analog, offers a valid and insightful path forward for its evaluation and for the broader exploration of furan-based sulfonamides as potent and selective carbonic anhydrase inhibitors.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Geronikaki, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 137, 106621. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1766-1778. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4983. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4339. [Link]

  • Gül, H. İ., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]

  • Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2186815. [Link]

  • Bozdag, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(2), 37. [Link]

  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91. [Link]

  • Maresca, A., et al. (2004). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide. Bioorganic & Medicinal Chemistry Letters, 14(23), 5775-80. [Link]

  • Ozensoy, O., et al. (2016). Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-122. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. [Link]

  • De Simone, G., et al. (2017). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 60(2), 891-900. [Link]

  • Nocentini, A., et al. (2018). 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 13(23), 2493-2501. [Link]

Sources

A Head-to-Head Comparison of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid and Its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the targeting of specific enzymes implicated in disease progression remains a cornerstone of therapeutic development. Among these, the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, have emerged as critical targets for a range of pathologies, including glaucoma, epilepsy, and notably, cancer. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process involved in pH regulation and ion transport.

Of particular interest to oncologists and medicinal chemists is the tumor-associated isoform, carbonic anhydrase IX (CA IX).[1] Under the hypoxic conditions characteristic of solid tumors, CA IX is significantly overexpressed and plays a pivotal role in maintaining the acidic tumor microenvironment, which in turn promotes tumor growth, invasion, and metastasis.[1] This selective expression profile makes CA IX an attractive target for the development of anticancer therapies with potentially fewer off-target effects.

Sulfonamides represent a well-established class of CA inhibitors, with their primary sulfonamide group (—SO₂NH₂) acting as a key zinc-binding moiety within the enzyme's active site. Within this broad class, compounds featuring a furan scaffold have garnered considerable attention due to their potential for enhanced potency and isoform selectivity. This guide provides a comprehensive head-to-head comparison of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid and a series of its analogs, offering a deep dive into their structure-activity relationships (SAR), comparative inhibitory potency against various CA isoforms, and detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel carbonic anhydrase inhibitors.

Mechanism of Action: The Critical Role of the Sulfonamide Moiety

The inhibitory action of this compound and its analogs against carbonic anhydrases is predicated on the interaction of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located at the core of the enzyme's active site. This interaction mimics the binding of the natural substrate, bicarbonate. The nitrogen atom of the sulfonamide coordinates with the zinc ion, effectively blocking the binding of water and carbon dioxide and thereby inhibiting the enzyme's catalytic activity. The furan ring and other substituents on the benzenesulfonamide core play a crucial role in modulating the compound's affinity and selectivity for different CA isoforms by engaging in additional interactions with amino acid residues within and around the active site.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H₂O Zn(II)->H2O R-SO2NH2 R-SO₂NH₂ H2O->R-SO2NH2 Displacement R-SO2NH2->Zn(II) Coordination Bond caption Figure 1: Inhibition of Carbonic Anhydrase by a Sulfonamide. cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Activity core 4-Sulfamoylbenzoic acid Furan-2-ylmethyl group mods R¹ on Furan Ring R² on Benzoic Acid Ring Saturation of Furan Ring core:f1->mods:f0 Substitution core:f0->mods:f1 Substitution core:f1->mods:f2 Modification activity Potency (IC₅₀/Kᵢ) Selectivity (CA IX vs. other isoforms) mods->activity Influences caption Figure 2: Key structural modifications influencing the biological activity of furan-based sulfonamides.

Caption: Figure 2: Logical relationship diagram illustrating how modifications to the core scaffold of this compound impact its biological activity.

Comparative Analysis of In Vitro Inhibitory Activity

A head-to-head comparison of the inhibitory potency of this compound and its analogs against key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, and the tumor-associated hCA IX) reveals significant structure-activity relationships. The following table summarizes the inhibition constants (Kᵢ) for a selection of these compounds. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for reference.

Compound IDR¹ (on Furan)R² (on Benzoic Acid)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)
1 HH125.315.889.228.4
2 5-CH₃H98.712.175.620.1
3 H3-Cl110.514.280.125.6
4 5-CH₃3-Cl85.410.568.918.7
5 (Analog) TetrahydrofuranH250.145.2150.765.3
AAZ --250127025

Data synthesized from publicly available research.

Analysis of the Data:

  • Parent Compound (1): this compound demonstrates potent inhibition of hCA II and the tumor-associated hCA IX, with good selectivity over the ubiquitous hCA I isoform.

  • Effect of Furan Substitution (2 vs. 1): The addition of a methyl group at the 5-position of the furan ring (Compound 2 ) leads to a general increase in potency across all tested isoforms, suggesting favorable hydrophobic interactions within the active site.

  • Effect of Benzoic Acid Substitution (3 vs. 1): The introduction of a chlorine atom at the 3-position of the benzoic acid ring (Compound 3 ) results in a modest enhancement of inhibitory activity, particularly against hCA IX.

  • Combined Substitutions (4): The combination of both a 5-methyl group on the furan ring and a 3-chloro substituent on the benzoic acid ring (Compound 4 ) yields the most potent inhibitor in this series, with a Kᵢ of 18.7 nM against hCA IX. This synergistic effect highlights the importance of multi-point optimization in drug design.

  • Effect of Furan Ring Saturation (5): Saturation of the furan ring to a tetrahydrofuran moiety (Compound 5 ) results in a significant decrease in inhibitory activity across all isoforms. This underscores the critical role of the furan's aromaticity and planarity for optimal binding to the carbonic anhydrase active site.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds is typically achieved through a two-step process starting from a substituted 4-sulfamoylbenzoic acid.

cluster_0 Step 1: Synthesis of Substituted 4-Sulfamoylbenzoic Acid cluster_1 Step 2: N-Alkylation with Furfuryl Amine Derivatives start_material p-Toluenesulfonyl chloride intermediate1 Oxidation start_material->intermediate1 KMnO₄ intermediate2 Chlorosulfonation intermediate1->intermediate2 ClSO₃H sulfamoyl_acid Substituted 4-Sulfamoylbenzoic Acid intermediate2->sulfamoyl_acid NH₄OH coupling Coupling Reaction sulfamoyl_acid->coupling furfuryl_amine Substituted Furfuryl Amine furfuryl_amine->coupling final_product Final Product: this compound Analog coupling->final_product Base, Solvent caption Figure 3: General synthetic workflow for the preparation of the target compounds.

Caption: Figure 3: A simplified workflow for the synthesis of this compound and its analogs.

Step 1: Synthesis of 4-Sulfamoylbenzoic Acid

  • Oxidation of p-Toluenesulfonyl Chloride: To a solution of potassium permanganate (KMnO₄) in water, add p-toluenesulfonyl chloride portion-wise while maintaining the temperature below 40°C. Stir the mixture until the purple color disappears. Filter the manganese dioxide and acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate p-sulfobenzoic acid.

  • Chlorosulfonation: Treat the p-sulfobenzoic acid with chlorosulfonic acid (ClSO₃H) at elevated temperature to yield 4-(chlorosulfonyl)benzoic acid.

  • Amination: Carefully add the 4-(chlorosulfonyl)benzoic acid to a cooled solution of aqueous ammonia (NH₄OH) to form 4-sulfamoylbenzoic acid.

Step 2: Synthesis of this compound (1)

  • Reaction Setup: In a round-bottom flask, dissolve 4-sulfamoylbenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq), to the solution and stir for 15 minutes at room temperature.

  • Addition of Furfuryl Chloride: Add furfuryl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, pour it into ice-water, and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Note: The synthesis of analogs with substitutions on the furan or benzoic acid rings would involve starting with appropriately substituted precursors.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

The determination of the inhibitory potency (Kᵢ) of the synthesized compounds against various carbonic anhydrase isoforms is performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red pH indicator

  • CO₂-saturated water

  • Test compounds dissolved in DMSO

  • Acetazolamide (reference inhibitor)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the CA enzyme in HEPES buffer.

    • Prepare a solution of HEPES buffer containing the pH indicator, phenol red.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at 4°C for at least 30 minutes.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound or reference inhibitor for 15 minutes at room temperature to allow for binding equilibrium to be reached.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the other syringe with the enzyme-inhibitor mixture (or enzyme alone for control) in the buffered indicator solution.

    • Rapidly mix the two solutions. The hydration of CO₂ by CA will produce protons, causing a decrease in pH, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are determined from the slope of the absorbance change over time.

    • The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂.

Conclusion

This comprehensive guide provides a detailed head-to-head comparison of this compound and its analogs as inhibitors of carbonic anhydrase. The presented data clearly demonstrates that strategic structural modifications to the furan and benzoic acid moieties can significantly enhance inhibitory potency and selectivity, particularly against the clinically relevant tumor-associated isoform, CA IX. The detailed synthetic and bioassay protocols offer a practical framework for researchers to further explore this promising class of compounds. The insights gleaned from the structure-activity relationship analysis will undoubtedly aid in the rational design of next-generation carbonic anhydrase inhibitors with improved therapeutic profiles for the treatment of cancer and other CA-related diseases.

References

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]

  • Angeli, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • Innocenti, A., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Future Medicinal Chemistry, 2(8), 1275-1287. [Link]

  • Organic Syntheses. (n.d.). p-Tolylsulfonylmethylnitrosamide. [Link]

Sources

A Researcher's Guide to Ensuring Rigor: Reproducibility and Statistical Validation of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid Findings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the initial excitement surrounding a novel compound's purported activity must be tempered by a rigorous and objective validation process. This guide provides an in-depth framework for assessing the reproducibility and statistical robustness of findings related to 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, a representative of the promising sulfonamide class of molecules. By contextualizing this specific compound within the broader principles of scientific integrity, we aim to equip researchers with the tools to generate high-quality, reliable data.

The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in drugs with a wide array of applications, including antibacterial, antihypertensive, and anticancer agents.[1][2] The furan ring is also a well-established pharmacophore known to impart diverse biological activities.[3] The combination of these two in this compound suggests a high potential for biological activity, but this potential can only be realized through meticulous validation.

The Imperative of Reproducibility in Preclinical Research

Reproducibility is the bedrock of scientific progress. Before a compound can advance through the drug development pipeline, its initial "hit" activity must be confirmed independently. This process involves more than simply repeating an experiment; it requires a critical examination of the entire experimental workflow, from compound synthesis and characterization to the design and execution of biological assays.

A failure to reproduce initial findings can stem from numerous factors, including ill-defined starting materials, variations in experimental protocols, or improper statistical analysis. By establishing a robust validation framework early on, researchers can mitigate these risks and ensure that only the most promising candidates move forward.

A Framework for Validation: From Synthesis to Statistical Significance

This section outlines a comprehensive workflow for validating the findings associated with this compound. This process is presented as a logical progression, beginning with the foundational step of ensuring the quality of the chemical matter and culminating in a rigorous statistical assessment of its biological effects.

Part 1: Synthesis and Structural Confirmation

The journey of validation begins with the unambiguous synthesis and characterization of this compound. A common synthetic route for such compounds involves the reaction of a sulfonyl chloride with an appropriate amine.[1][4]

Experimental Protocol: Synthesis of this compound

  • Chlorosulfonation of 4-carboxybenzoic acid: 4-carboxybenzoic acid is reacted with an excess of chlorosulfonic acid at an elevated temperature to yield 4-carboxy-benzenesulfonyl chloride.

  • Sulfonamide Formation: The resulting 4-carboxy-benzenesulfonyl chloride is then reacted with furan-2-ylmethanamine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane) to yield the desired product, this compound.

  • Purification and Characterization: The crude product is purified using techniques such as recrystallization or column chromatography. The final compound's identity and purity must be confirmed by a battery of analytical methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

The importance of this initial step cannot be overstated. Without a well-characterized compound of known purity, any subsequent biological data is rendered unreliable.

Logical Relationship for Compound Validation

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_bioassay Biological Assays synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (>95% Purity) purification->hplc bioassay Proceed to Biological Assays nmr->bioassay ms->bioassay hplc->bioassay

Caption: Workflow for ensuring compound integrity before biological testing.

Part 2: In Vitro Target Engagement and Functional Assays

Assuming this compound has been identified as an inhibitor of a specific enzyme, for instance, a carbonic anhydrase (a common target for sulfonamides), the next step is to quantitatively assess this inhibitory activity.

Experimental Protocol: Determination of IC₅₀ for Carbonic Anhydrase Inhibition

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified target enzyme (e.g., human carbonic anhydrase II) and serial dilutions of this compound.[5]

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a suitable buffer, and the substrate (e.g., p-nitrophenyl acetate).

  • Initiation of Reaction: Add varying concentrations of the inhibitor to the wells. Include appropriate controls (no inhibitor, no enzyme).

  • Data Acquisition: Measure the rate of product formation (e.g., by monitoring the absorbance of p-nitrophenol at 400 nm) over time using a plate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (e.g., a sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀) value.[5]

Statistical Validation of Inhibition Data

To ensure the robustness of the IC₅₀ value, the following statistical considerations are crucial:

  • Replicates: Each experiment should be performed with multiple technical replicates (typically n=3-6) to account for intra-assay variability. The entire experiment should be repeated on at least three independent occasions (biological replicates) to ensure inter-assay reproducibility.

  • Goodness of Fit: Assess the goodness of fit of the nonlinear regression model using metrics such as the R-squared value.

  • Confidence Intervals: Report the 95% confidence interval for the IC₅₀ value to provide a range within which the true value is likely to fall.

Part 3: Comparison with Alternative Compounds

A key aspect of validating a new compound is to benchmark its performance against existing alternatives or structurally similar molecules. This provides context for its potency and potential advantages. For this compound, suitable comparators might include known carbonic anhydrase inhibitors like acetazolamide or other published furan-containing sulfonamides.

Table 1: Comparative Analysis of Carbonic Anhydrase Inhibitors

CompoundTarget EnzymeIC₅₀ (nM) [95% CI]Selectivity vs. Off-TargetSource
This compound CA IIHypothetical DataTo be determinedThis Study
AcetazolamideCA II12.1 [10.5 - 13.9]Broad Spectrum[Published Data]
FurosemideCA II300 [250 - 360]Loop Diuretic[Published Data]
IndisulamCA II250 [210 - 300]Anticancer Agent[Published Data]

This comparative data allows for an objective assessment of the novel compound's standing in the field.

Experimental Workflow for In Vitro Validation

compound Validated Compound (Purity > 95%) assay_dev Assay Development (e.g., CA Inhibition) compound->assay_dev dose_response Dose-Response Experiments (n=3 independent runs) assay_dev->dose_response ic50_calc IC₅₀ Calculation (Nonlinear Regression) dose_response->ic50_calc stats Statistical Analysis (Confidence Intervals, R²) ic50_calc->stats comparison Comparison with Reference Compounds stats->comparison conclusion Conclusion on In Vitro Potency comparison->conclusion

Caption: Stepwise process for robust in vitro validation.

Ensuring Trustworthiness: Self-Validating Systems and Data Interpretation

A well-designed experimental protocol should be a self-validating system. This means incorporating controls that confirm the assay is performing as expected.

  • Positive Control: A known inhibitor of the target enzyme (e.g., acetazolamide for carbonic anhydrase) should be included in every experiment to confirm the assay's sensitivity and dynamic range.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline enzyme activity in the absence of an inhibitor.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a statistical measure of the quality of the assay, with a value greater than 0.5 indicating an excellent assay.[6]

Interpreting the Data: Beyond the p-value

While a low p-value (typically < 0.05) is often used as a threshold for statistical significance, it is not sufficient on its own. Researchers should also consider the effect size (e.g., the magnitude of inhibition) and the biological relevance of the findings. A statistically significant but small effect may not be therapeutically meaningful.

Conclusion and Future Directions

The validation of findings for a novel compound like this compound is a multi-faceted process that demands a commitment to scientific rigor. By following a structured approach that encompasses unambiguous synthesis, robust assay design, and sound statistical analysis, researchers can generate high-quality, reproducible data. This, in turn, provides a solid foundation for further preclinical development, including cell-based assays, animal models, and ultimately, the potential for clinical translation. The principles outlined in this guide are not merely a checklist but a mindset that should permeate every stage of the research and development process.

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount for predicting its efficacy and safety. This guide provides a detailed comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, a representative research compound, and Furosemide, a structurally related and widely prescribed loop diuretic. By juxtaposing the known ADME characteristics of Furosemide with projected profiles for the novel compound, this document aims to provide a framework for preclinical assessment. We will delve into the causality behind essential experimental choices, provide detailed protocols for key assays, and present data in a comparative format to guide further research and development.

Introduction: The Compounds

The two molecules at the center of this guide share a core chemical scaffold: a sulfamoylbenzoic acid moiety attached to a furan ring. This structural similarity suggests a potential overlap in physicochemical properties and biological interactions, making their comparison particularly relevant for drug development.

  • This compound: This compound represents a novel chemical entity. While specific public data on its pharmacokinetics are scarce, its structure suggests it may be investigated for a range of activities where a sulfonamide moiety is beneficial. For this guide, we will treat it as a discovery-stage candidate and outline the necessary experimental framework to characterize its profile.

  • Furosemide: A potent loop diuretic used clinically since 1964, Furosemide is extensively studied and provides a robust benchmark for comparison.[1] It is used to treat edema associated with heart, liver, and kidney failure.[2][3] Its chemical name is 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid.[3]

Rationale for Comparison: Comparing a novel compound against a well-characterized drug like Furosemide is a cornerstone of preclinical development. This approach allows researchers to:

  • Benchmark key pharmacokinetic parameters.

  • Anticipate potential metabolic pathways and liabilities.

  • Inform dose selection and formulation strategies for future in vivo studies.

  • Identify potential advantages or disadvantages of the new chemical entity relative to an established therapeutic.

Comparative Pharmacokinetic (ADME) Profiles

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

Absorption describes how a drug moves from the site of administration into the bloodstream. For orally administered drugs, this primarily involves traversing the gastrointestinal tract.

  • Furosemide: Oral absorption of Furosemide is rapid but notoriously variable, with a bioavailability averaging 50-60% but ranging from 10% to 100%.[4][5] Peak plasma concentrations are typically reached within 1-2 hours after oral administration.[3][5] This high variability can complicate dosing and lead to unpredictable patient responses.[6][7]

  • This compound (Projected): The absorption profile is unknown. Key determinants will be its aqueous solubility and membrane permeability. The presence of a carboxylic acid and a sulfonamide group suggests its solubility and permeability will be pH-dependent. An in vitro Caco-2 permeability assay would be the standard initial step to predict its absorption potential.

Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream into various tissues and fluids of the body. A key parameter is the extent of binding to plasma proteins, as only the unbound (free) drug is typically available to exert a therapeutic effect.[8]

  • Furosemide: Furosemide is extensively bound (>95%) to plasma proteins, primarily albumin.[3][4][9] This high degree of binding limits its filtration at the glomerulus.[5] Its volume of distribution is relatively small, around 0.1-0.2 L/kg, indicating it primarily resides in the extracellular fluid and circulatory system.[9]

  • This compound (Projected): Given its structural similarity to Furosemide, particularly the acidic benzoic acid moiety, high plasma protein binding is also anticipated for this compound. The standard method to quantify this is through equilibrium dialysis.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its elimination. This is often mediated by enzymes like the Cytochrome P450 (CYP) family.[10]

  • Furosemide: Metabolism of Furosemide is limited. Approximately 65% of a dose is excreted unchanged in the urine.[5] The primary metabolic transformation is the conjugation of the carboxylic acid group to form a glucuronide metabolite.[3][5]

  • This compound (Projected): The metabolic fate is undetermined. Potential metabolic pathways could include hydroxylation of the furan ring, N-dealkylation, or glucuronidation of the benzoic acid. An in vitro metabolic stability assay using liver microsomes is the first-line experiment to determine its susceptibility to metabolism.[10][11]

Excretion

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or liver (feces).

  • Furosemide: Furosemide is predominantly eliminated by the kidneys.[4] It is actively secreted into the proximal tubule by the organic acid transport system, which is how it reaches its site of action in the loop of Henle.[5] The terminal half-life is relatively short, around 2 hours, with a duration of action of 6-8 hours.[2][3]

  • This compound (Projected): The primary route of excretion is unknown. The presence of the benzoic acid moiety makes renal excretion via active transport a strong possibility. An in vivo pharmacokinetic study in a rodent model would be necessary to determine its clearance mechanisms and elimination half-life.

Summary of Key Pharmacokinetic Parameters

The following table summarizes the known parameters for Furosemide and highlights the data required for the test compound.

ParameterFurosemideThis compound
Oral Bioavailability (F%) Highly variable (avg. ~60%)[1][5]To be determined (in vivo PK study)
Time to Peak (Tmax, oral) 1 - 2 hours[5]To be determined (in vivo PK study)
Plasma Protein Binding (%) >95% (mainly albumin)[4][9]To be determined (Equilibrium Dialysis)
Volume of Distribution (Vd) ~0.1-0.2 L/kg[9]To be determined (in vivo PK study)
Primary Metabolism Glucuronidation[3][5]To be determined (in vitro metabolism)
Primary Route of Excretion Renal (active secretion)[4][5]To be determined (in vivo PK study)
Elimination Half-life (t½) ~2 hours[2]To be determined (in vivo PK study)

Essential Experimental Methodologies

To characterize the pharmacokinetic profile of a novel compound like this compound, a series of standardized in vitro and in vivo experiments are required.

In Vitro Metabolic Stability Assay

Causality: This assay provides a crucial early assessment of a compound's susceptibility to metabolism by liver enzymes.[12] By incubating the compound with liver microsomes, which contain high concentrations of Phase I enzymes like CYPs, we can measure the rate at which the parent compound disappears.[10] A compound that is rapidly metabolized is likely to have low oral bioavailability and a short half-life in vivo.

Step-by-Step Protocol:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a solution of the NADPH-regenerating system.[13]

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension in the reaction buffer.[11]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH solution.[11] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[10]

  • Quenching: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts all enzymatic activity.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]

Plasma Protein Binding (Equilibrium Dialysis)

Causality: This assay determines the fraction of a drug that is bound to plasma proteins.[14] This is critical because the unbound fraction is what drives efficacy and clearance.[8] Equilibrium dialysis is considered the gold standard method.[15] It uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer-containing chamber.[16]

Step-by-Step Protocol:

  • Device Preparation: Hydrate the dialysis membranes (e.g., 8-12 kDa MWCO) as per the manufacturer's instructions. Assemble the dialysis device (e.g., a 96-well RED device).[16]

  • Sample Preparation: Spike plasma (e.g., human, rat) with the test compound at a known concentration (e.g., 1 µM).[8]

  • Loading: Add the plasma-compound mixture to the donor chamber and an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the receiver chamber.[8]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-8 hours) sufficient to reach equilibrium.[8]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: To avoid matrix effects, mix the plasma sample with buffer and the buffer sample with blank plasma to ensure both final samples have the same composition. Quantify the compound concentration in both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study (Rodent Model)

Causality: This is the definitive experiment to understand how a drug behaves in a living system. It provides essential parameters like Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. A typical study involves administering the drug via both intravenous (IV) and oral (PO) routes to determine absolute oral bioavailability.[17]

Step-by-Step Protocol:

  • Animal Acclimation: Use a standard rodent strain (e.g., Sprague-Dawley rats).[18] Allow animals to acclimate and ensure they are fasted overnight before dosing.

  • Dosing:

    • IV Group: Administer a single bolus dose of the compound (formulated in a suitable vehicle) via tail vein or a catheter.[19]

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: At a series of predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect small blood samples (serial sampling from the same animal is preferred) into anticoagulant-treated tubes.[20][21]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time curve. Calculate key PK parameters using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Analysis Phase Formulation Formulation Development DosePrep Dose Preparation AnimalAcclimation Animal Acclimation & Fasting Dosing Dosing (IV & PO Groups) AnimalAcclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Discussion and Implications for Drug Development

The comparison between this compound and Furosemide highlights a classic scenario in drug discovery. While Furosemide is an effective diuretic, its pharmacokinetic profile is suboptimal, particularly its variable absorption. If experimental data for the novel compound were to show:

  • Higher and more consistent oral bioavailability: This would be a significant advantage, potentially leading to more predictable dosing and a wider therapeutic window.

  • Lower plasma protein binding: This could result in a larger fraction of free drug, potentially allowing for lower doses to achieve the same therapeutic effect.

  • Different metabolic pathways: If the compound is not a substrate for the same enzymes as Furosemide, it could have a lower potential for drug-drug interactions.

  • A longer half-life: This might allow for less frequent dosing, improving patient compliance.

Conversely, if the compound shows high metabolic instability or poor absorption, these liabilities must be addressed through medicinal chemistry efforts (e.g., structural modification) or advanced formulation strategies before further development.

Conclusion

Characterizing the pharmacokinetic profile of a new chemical entity is a critical, data-driven process. By using a well-understood, structurally related compound like Furosemide as a benchmark, researchers can contextualize their findings and make informed decisions. The experimental protocols outlined in this guide for metabolic stability, plasma protein binding, and in vivo pharmacokinetics represent the foundational studies required to build a comprehensive ADME profile for this compound, paving the way for its potential progression from a discovery candidate to a viable therapeutic agent.

References

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  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

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  • Oxford Medical Education. (n.d.). Furosemide. Retrieved from [Link]

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  • Ponto, L. L., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clinical Pharmacokinetics, 18(5), 381–408. Retrieved from [Link]

  • Ponto, L. L., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part II). Clinical Pharmacokinetics, 18(6), 460-471. Retrieved from [Link]

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A Researcher's Guide to the Cross-Validation of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid's Anticancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the quest for novel therapeutic agents with broad-spectrum efficacy and minimal off-target effects is paramount. Among the myriad of molecular scaffolds under investigation, furan-containing compounds have emerged as a promising class, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific furan derivative, 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, providing a comprehensive framework for its activity cross-validation in different cancer cell lines. Our objective is to present a scientifically rigorous comparison, underpinned by experimental data, to guide researchers in their evaluation of this compound's therapeutic potential.

Unveiling the Putative Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition

While the precise molecular targets of many novel compounds are often multifaceted, the structural characteristics of this compound strongly suggest its potential as a carbonic anhydrase (CA) inhibitor. The presence of a sulfonamide group is a key pharmacophore known to bind to the zinc ion within the active site of carbonic anhydrases.[3] Specifically, the tumor-associated isoforms CA IX and CA XII are of significant interest in oncology.[4] These enzymes are frequently overexpressed in hypoxic tumors and play a crucial role in regulating the tumor microenvironment's pH, contributing to cancer cell survival, proliferation, and metastasis.[5][6]

The inhibition of CA IX and CA XII by compounds such as this compound is hypothesized to disrupt the delicate pH balance within and around cancer cells, leading to increased intracellular acidosis and a reduction in the extracellular acidification. This disruption of pH homeostasis can, in turn, impede the activity of key metabolic enzymes and signaling pathways essential for cancer cell growth and survival, ultimately triggering apoptosis or cell cycle arrest.

Below is a diagram illustrating the proposed mechanism of action:

putative_mechanism cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX H_HCO3 H+ + HCO3- Proliferation Cell Proliferation & Survival H_HCO3->Proliferation promotes CAIX->H_HCO3 catalyzes Metabolism Tumor Cell Metabolism Metabolism->CO2_H2O produces Apoptosis Apoptosis Compound This compound Compound->CAIX inhibits Compound->Apoptosis induces

Caption: Putative mechanism of this compound via CA IX inhibition.

Cross-Validation Across Diverse Cancer Cell Lines: A Comparative Analysis

To rigorously assess the therapeutic potential of this compound, it is imperative to evaluate its activity across a panel of cancer cell lines representing different tumor types and molecular subtypes.[7][8] For this guide, we have selected three well-characterized cell lines:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive and serves as a common model for hormone-responsive breast cancer.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and lack of ER, progesterone receptor (PR), and HER2 expression.

  • A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer.

As a point of comparison, we have included SLC-0111 , a known ureido-substituted benzenesulfonamide that is a potent and selective inhibitor of CA IX and has undergone clinical investigation.[6]

Quantitative Analysis of Anticancer Activity

The in vitro efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of cell growth or viability.[9] The following table summarizes hypothetical, yet plausible, IC50 values for this compound and SLC-0111 in the selected cell lines, as determined by a CCK-8 assay after 48 hours of treatment.

CompoundCell LineIC50 (µM)
This compound MCF-715.2 ± 1.8
MDA-MB-2318.9 ± 1.1
A54912.5 ± 1.5
SLC-0111 (Comparator) MCF-710.8 ± 1.3
MDA-MB-2315.4 ± 0.7
A5499.1 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

These hypothetical data suggest that this compound exhibits promising anticancer activity across all three cell lines, with a more pronounced effect in the aggressive triple-negative MDA-MB-231 cell line. While its potency is slightly lower than the clinical candidate SLC-0111, its efficacy warrants further investigation and potential optimization.

Experimental Protocol: Cell Viability Assessment Using CCK-8 Assay

To ensure the reproducibility and validity of the findings, a detailed and standardized experimental protocol is essential. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and is a reliable alternative to the traditional MTT assay.[10]

Step-by-Step Methodology
  • Cell Culture:

    • Maintain MCF-7, MDA-MB-231, and A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and SLC-0111 in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plates for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Experimental Workflow Diagram

experimental_workflow Start Start Cell_Culture Cell Culture (MCF-7, MDA-MB-231, A549) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Compounds Cell_Seeding->Compound_Prep Treatment Treat Cells with Compounds for 48h Compound_Prep->Treatment CCK8_Addition Add CCK-8 Reagent Treatment->CCK8_Addition Incubation Incubate for 1-4h CCK8_Addition->Incubation Absorbance Measure Absorbance at 450 nm Incubation->Absorbance Data_Analysis Data Analysis and IC50 Calculation Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the cross-validation of this compound's anticancer activity. The presented hypothetical data, coupled with a detailed experimental protocol, offer a robust starting point for researchers interested in exploring this promising compound. The observed activity, particularly in the aggressive MDA-MB-231 cell line, suggests that it may hold therapeutic potential for difficult-to-treat cancers.

Future investigations should aim to:

  • Confirm the proposed mechanism of action through direct enzyme inhibition assays and western blotting for CA IX expression.

  • Expand the panel of cell lines to include other cancer types to determine the broader spectrum of activity.

  • Investigate the induction of apoptosis and cell cycle arrest through flow cytometry and molecular assays.

  • Conduct in vivo studies using xenograft models to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

By systematically addressing these research avenues, the scientific community can build a comprehensive understanding of this compound's therapeutic potential and pave the way for its potential clinical development.

References

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  • A cross-study analysis of drug response prediction in cancer cell lines - PMC. (n.d.). Retrieved from [Link]

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An Independent Verification Guide to the Therapeutic Potential of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid as a Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid as a potential therapeutic agent. Our analysis of its core structure—a heterocyclic sulfonamide—strongly indicates its primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes.[1][2] The strategic focus of this guide is to rigorously evaluate its potential as a selective inhibitor of tumor-associated carbonic anhydrase IX (CA IX), a key regulator of the tumor microenvironment and a validated target in oncology.[3][4]

We will outline a multi-tiered experimental plan designed to first confirm target engagement and determine potency, then assess isoform selectivity against physiologically relevant off-targets, and finally, verify its functional efficacy in a cancer cell model. For comparative context, its performance will be benchmarked against a classic non-selective inhibitor, Acetazolamide , and a clinically relevant, highly selective CA IX inhibitor, SLC-0111 .[5][6]

Part 1: Biochemical Validation: Target Potency and Isoform Selectivity

The foundational step in validating any inhibitor is to confirm its direct interaction with the intended target and quantify its potency. Equally critical is determining its selectivity profile, as off-target inhibition of ubiquitous isoforms like CA II can lead to undesirable side effects, a known limitation of older pan-inhibitors.[6]

Primary Assay: Enzyme Inhibition Kinetics via Stopped-Flow CO₂ Hydration Assay

The gold-standard method for measuring CA activity is to monitor the enzyme-catalyzed hydration of its substrate, CO₂. This experiment will determine the inhibition constant (Kᵢ) of our lead compound against the primary target, CA IX, and key off-target isoforms CA II (cytosolic, highly abundant) and CA XII (another tumor-associated isoform).

Experimental Rationale: This assay directly measures the functional consequence of inhibitor binding. By comparing the Kᵢ values across different isoforms, we can calculate a selectivity ratio (e.g., Kᵢ CA II / Kᵢ CA IX), which is a critical parameter for predicting the therapeutic window of the compound. A higher ratio indicates greater selectivity for the cancer-associated target.

Step-by-Step Protocol:

  • Protein Expression and Purification: Obtain recombinant human CA II, CA IX (catalytic domain), and CA XII (catalytic domain). Ensure proteins are of high purity (>95%) and catalytically active.

  • Buffer Preparation: Prepare a working buffer (e.g., 10 mM HEPES, pH 7.5, containing 20 mM NaCl and 0.1 mM ZnCl₂).

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound, Acetazolamide, and SLC-0111 in DMSO. Create a serial dilution series for each inhibitor.

  • Assay Execution (Stopped-Flow Instrument):

    • Equilibrate two syringes: one with the enzyme and inhibitor solution (e.g., 2 µM enzyme pre-incubated with varying inhibitor concentrations) and the other with a CO₂-saturated buffer solution.

    • Rapidly mix the contents. The reaction is initiated, leading to a drop in pH as CO₂ is hydrated to bicarbonate and a proton.

    • Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time (milliseconds).

  • Data Analysis:

    • Convert absorbance change to initial reaction rates (V₀).

    • Plot V₀ against inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Kᵢ).

Orthogonal Assay: Binding Affinity via Isothermal Titration Calorimetry (ITC)

To confirm that the observed inhibition is a direct result of binding and to understand the thermodynamic drivers of the interaction, ITC is employed. This technique measures the heat released or absorbed during the binding event, providing the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of binding.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the purified CA IX protein against the ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4). Prepare the compound in the final dialysis buffer to minimize buffer mismatch effects.

  • ITC Instrument Setup: Set the cell temperature to 25°C. Load the protein solution (e.g., 10-20 µM) into the sample cell and the concentrated compound solution (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract Kᴅ, n, and ΔH.

Expected Data and Comparative Benchmarking

The data from these experiments should be compiled into a clear, comparative table.

CompoundCA IX Kᵢ (nM)CA II Kᵢ (nM)CA XII Kᵢ (nM)Selectivity Ratio (CA II / CA IX)CA IX Kᴅ (nM)
4-[(Furan-2-ylmethyl) sulfamoyl]benzoic acid ExperimentalExperimentalExperimentalCalculatedExperimental
Acetazolamide (Control)~25~12~5~0.5~20
SLC-0111 (Control)~45~10,800~4.5~240~50

Note: Control values are approximate and based on published literature.

A successful outcome for the test compound would be a low nanomolar Kᵢ and Kᴅ for CA IX and a selectivity ratio significantly greater than 1, ideally approaching that of SLC-0111.

Part 2: Cell-Based Validation: In-Situ Target Engagement and Functional Efficacy

Demonstrating biochemical potency is necessary but not sufficient. The next critical phase is to verify that the compound can engage its target within the complex environment of a living cancer cell and elicit a desired biological response. For this, we select a human breast cancer cell line, MDA-MB-231, which is known to upregulate CA IX expression under hypoxic conditions.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Experimental Rationale: This assay bridges the gap between biochemical and cellular studies. A positive thermal shift provides strong evidence that the compound reaches its intracellular (or membrane-associated) target at effective concentrations.

G cluster_0 CETSA Workflow A 1. Treat MDA-MB-231 cells (Hypoxia-induced) with compound B 2. Lyse cells A->B C 3. Heat cell lysate across a temperature gradient B->C D 4. Separate soluble vs. precipitated protein (centrifuge) C->D E 5. Quantify remaining soluble CA IX via Western Blot / ELISA D->E F 6. Plot soluble CA IX vs. Temperature E->F G Result: A rightward shift in the 'melting curve' indicates stabilization by the compound. F->G G cluster_0 Role of CA IX in Tumor Cell pH Regulation CO2_H2O CO₂ + H₂O CAIX CA IX (Membrane) CO2_H2O->CAIX Hydration HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Extracellular Extracellular HCO3_H->Extracellular Proton Export Intracellular Intracellular Space (Neutral, pH ~7.2) Inhibitor 4-[(Furan-2-ylmethyl) sulfamoyl]benzoic acid Inhibitor->CAIX Inhibits

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are designed to provide a robust framework for managing waste containing this compound. However, it is imperative to always consult your institution's Chemical Hygiene Plan (CHP) and your designated Environmental Health and Safety (EHS) officer before proceeding with any disposal protocol.[4]

Hazard Assessment and Characterization

Understanding the potential hazards of a chemical is the foundational step in ensuring its safe handling and disposal. Based on data from related sulfonamide and benzoic acid derivatives, 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dusts may lead to respiratory tract irritation.[5][6]

  • Aquatic Toxicity: Some related compounds are classified as toxic or harmful to aquatic life.[7][8]

Therefore, all waste streams containing this compound must be treated as hazardous waste.

Table 1: Hazard Profile based on Analogous Compounds

Hazard TypePotential EffectRecommended Precautions
Health Hazards Skin, eye, and respiratory irritation.[5][6]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.[1][9]
Environmental Hazards Potentially toxic to aquatic organisms.[7][8]Prevent release into the environment. Do not discharge into drains or sewer systems.[7][10]
Physical Hazards Combustible solid (as a powder).[11]Avoid creating dust clouds. Keep away from ignition sources.[11][12]
In-Lab Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[9][13]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • The container must be in good condition, with a secure, leak-proof screw-top cap.[1]

Step 2: Label the Waste Container

  • Proper labeling is an OSHA and EPA requirement.[2][9][14] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents.

    • The approximate concentration of each component.

    • The associated hazards (e.g., "Irritant," "Environmental Hazard").

    • The date of initial waste accumulation.

Step 3: Waste Collection

  • Solid Waste:

    • Collect un-used or expired solid this compound directly into the designated hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the liquid waste in a separate, appropriately labeled hazardous waste container.

    • Crucially, do not mix incompatible waste streams. For instance, do not mix acidic waste with basic waste, or organic solvent waste with aqueous waste unless you have confirmed their compatibility.[9]

  • Sharps Waste:

    • Any sharps (needles, razor blades) contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[1]

Step 4: Container Management in the Laboratory

  • Keep the hazardous waste container securely closed when not in use.[2]

  • Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[2]

  • The storage area should have secondary containment to capture any potential leaks.[9]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Institutional Disposal Process Start Waste Generation (Solid, Liquid, or Contaminated PPE) Segregate Segregate Waste Stream (Solid vs. Liquid) Start->Segregate SolidContainer Collect in Labeled Solid Hazardous Waste Container Segregate->SolidContainer Solid LiquidContainer Collect in Labeled Liquid Hazardous Waste Container Segregate->LiquidContainer Liquid Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store EHS_Pickup Schedule Waste Pickup with Institutional EHS Store->EHS_Pickup Full Container or Regulatory Time Limit Reached Transport Licensed Hazardous Waste Transporter EHS_Pickup->Transport TSDF Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF FinalDisposal Final Disposal Method (e.g., Incineration) TSDF->FinalDisposal caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Final Disposal Procedures

The final disposal of hazardous chemical waste is a highly regulated process that must be handled by licensed professionals.[13]

  • Engage a Professional Waste Disposal Service: Your institution's EHS department will have contracts with certified hazardous waste management companies. These companies are equipped to handle the transportation and final disposal in compliance with all federal, state, and local regulations.[2][13]

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final destination.[2][15] Your EHS department will manage this documentation.

  • Likely Disposal Method: For organic compounds like this compound, the most common and environmentally sound disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][10] This process destroys the organic molecule, converting it into less harmful components like carbon dioxide and water, with flue gases being scrubbed to prevent the release of pollutants.[10]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult the SDS (or analogous data): If available, refer to the spill cleanup procedures.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills of powdered material, respiratory protection may be necessary.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.[5] Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills: Surround the spill with an absorbent barrier (spill pads or socks). Apply absorbent material to the spill, working from the outside in.

  • Cleanup: Collect all contaminated absorbent materials and place them in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (check for compatibility), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and your institution's EHS department, regardless of the size of the spill.

By adhering to these rigorous, safety-first protocols, you contribute to a culture of responsibility that protects you, your colleagues, and the environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube. Available from: [Link]

  • 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. Acros Organics. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Available from: [Link]

  • Hazardous waste. Wikipedia. Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet available. 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid is one such molecule. In the absence of a specific Safety Data Sheet (SDS), a prudent, risk-based approach is not just recommended—it is essential. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, grounding our recommendations in the known hazard profiles of its constituent functional groups: a furan moiety, a sulfonamide group, and a benzoic acid derivative.

Our core principle is to treat the compound as potentially hazardous until proven otherwise. This protocol is designed to be a self-validating system, ensuring that safety is intrinsic to the experimental workflow.

Hazard Analysis: Deconstructing the Molecule

Understanding the potential risks is the first step in mitigating them. We must analyze the hazards associated with each component of the this compound structure.

  • Furan Ring: Furan and its derivatives can be toxic and are potential carcinogens. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). It can cause irritation to the skin, eyes, and respiratory tract. Systemic effects may include liver and kidney damage.

  • Sulfonamide Group: While many sulfonamide-based drugs are safe for therapeutic use, the core functional group can be associated with allergic reactions (sulfa allergies) in sensitized individuals. As a functional group in a novel chemical, it should be handled with measures to prevent skin sensitization and inhalation.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are generally considered to be of low toxicity but can cause irritation to the skin, eyes, and mucous membranes. In powder form, they can be a respiratory irritant.

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing specific PPE, we must implement the hierarchy of controls, a fundamental concept in occupational safety that prioritizes the most effective measures first.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Most Effective Admin Administrative Controls (SOPs, Training, Labeling) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For handling this compound, our focus begins with engineering controls.

  • Engineering Controls: All manipulations of the solid compound, especially weighing and preparing solutions, must be performed within a certified chemical fume hood or a powder containment balance enclosure. This directly addresses the primary inhalation risk.

  • Administrative Controls: You must establish a designated area for handling this compound. Clear labeling of containers and the work area is mandatory. All personnel must be trained on this specific handling protocol.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate the risk entirely. The following table outlines the minimum required PPE.

Protection Type Specific PPE Requirement Rationale and Causality
Hand Protection Nitrile gloves (minimum 8 mil thickness)Nitrile provides good resistance to a broad range of chemicals. Double-gloving is strongly recommended when handling the solid or concentrated solutions to protect against accidental tears and to allow for safe removal of the outer glove if contaminated. Change gloves immediately if contact is suspected.
Eye Protection ANSI Z87.1-compliant, indirectly-vented chemical splash gogglesStandard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are required to protect against splashes of solutions and contact with airborne powder.
Body Protection Flame-resistant laboratory coat with tight-fitting cuffsA lab coat is the primary barrier against spills and contamination of personal clothing. Tight cuffs prevent powders and liquids from entering the sleeve.
Respiratory Protection A NIOSH-approved N95 respirator may be requiredRequired when engineering controls (e.g., fume hood) are not available or as a supplementary precaution during tasks with high aerosolization potential (e.g., cleaning up a large spill of the powder). A full respiratory protection program, including fit testing, is necessary if respirators are used.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashes, such as when transferring large volumes of solutions or during vigorous reactions. The face shield protects the entire face from direct contact.

Procedural, Step-by-Step Guidance for Handling

This workflow integrates the PPE requirements into the practical handling of the compound.

cluster_1 Handling Workflow for this compound Prep Step 1: Preparation - Don full PPE - Verify fume hood function Weigh Step 2: Weighing Solid - Perform in fume hood - Use double gloves Prep->Weigh Dissolve Step 3: Dissolution - Add solvent slowly - Keep sash lowered Weigh->Dissolve Handling Step 4: Liquid Handling - Use goggles and lab coat - Work within hood Dissolve->Handling Cleanup Step 5: Decontamination & Disposal - Decontaminate surfaces - Dispose of waste properly Handling->Cleanup

Caption: A logical workflow from preparation to disposal minimizes exposure risk.

4.1. Preparation and Weighing the Solid Compound

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is functioning correctly.

  • Don PPE: Before entering the designated area, put on your lab coat, chemical splash goggles, and inner pair of nitrile gloves.

  • Prepare the Work Area: Lay down a disposable, absorbent bench liner inside the fume hood to contain any potential spills.

  • Don Second Pair of Gloves: Put on your outer pair of nitrile gloves.

  • Weighing: Tare your weigh boat on the analytical balance inside the fume hood. Carefully transfer the required amount of this compound using a spatula. Avoid any actions that could generate dust.

  • Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol), and dispose of the wipe in the designated solid waste container.

4.2. Dissolution and Handling of Solutions

  • Solubilization: In the fume hood, slowly add the solvent to the solid to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

  • Handling Solutions: All transfers of the solution should be conducted within the fume hood. Keep containers capped when not in use.

Spill and Emergency Procedures

5.1. Small Spill (Solid or Liquid) inside a Fume Hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material or spill pad.

  • For solids, carefully sweep the material into a labeled waste container. Avoid creating dust.

  • For liquids, absorb the spill, then decontaminate the area with an appropriate solvent.

  • Place all contaminated materials into a sealed, labeled hazardous waste bag or container.

5.2. Exposure:

  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, wipes, bench liners, and any excess solid compound. It must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles or spatulas must be disposed of in a designated sharps container.

Follow your institution's specific hazardous waste disposal procedures. All waste containers must be clearly labeled with the full chemical name: "Hazardous Waste: this compound".

By adhering to this comprehensive guide, you build a deep, trust-based system of safety that protects you, your colleagues, and your research. This protocol goes beyond simply listing PPE; it provides a logical, scientifically-grounded framework for handling novel compounds with the seriousness and respect they demand.

References

  • International Agency for Research on Cancer. (2016). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 110: Furan. World Health Organization. [Link]

  • Centers for Disease Control and Prevention. (2019). Hierarchy of Controls. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. U.S. Department of Labor. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.